2-Aminoethyl methacrylate
描述
Structure
3D Structure
属性
IUPAC Name |
2-aminoethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIBJPGWWSHWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26937-52-0 | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-aminoethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26937-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60227392 | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-36-1 | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethylmethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60227392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMINOETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4JSA65HUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminoethyl Methacrylate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Aminoethyl methacrylate (B99206) (AEMA) is a versatile functional monomer that has garnered significant attention in the fields of biomaterials, drug delivery, and gene therapy. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a primary amine, allows for the synthesis of "smart" polymers with tunable properties. This technical guide provides a comprehensive overview of the physicochemical properties of AEMA, detailed experimental protocols for its polymerization and characterization, and insights into its applications in biomedical research.
Core Physicochemical Properties
2-Aminoethyl methacrylate is most commonly handled and utilized as its hydrochloride salt (AEMA HCl) due to the higher stability and water solubility of the salt form compared to the free base, which is a liquid at room temperature with limited water solubility.[1] The primary amine group imparts a positive charge at physiological pH, a key attribute for its use in biomedical applications.[2]
Physicochemical Data of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride (AEMA HCl) | References |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [1][3] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1][3][4] |
| Appearance | Clear to slightly yellowish liquid | White to light brown crystalline powder | [1] |
| Boiling Point | 192.1°C at 760 mmHg | Not applicable | [1] |
| Melting Point | Not well-defined (liquid at room temp) | 102-110°C (lit.), 116-118°C | [1][5] |
| Density | 0.996 g/cm³ | Not available | [1] |
| Solubility | Limited water solubility | Highly soluble in water | [1][6][7] |
| pKa (of amine group) | ~7.6 (for poly(AEMA)) | Not applicable | [2] |
| CAS Number | 7659-36-1 | 2420-94-2 | [1][3][4] |
| SMILES | CC(=C)C(=O)OCCN | CC(=C)C(=O)OCCN.Cl | [1] |
Chemical Structure and Reactivity
The structure of AEMA, featuring a reactive methacrylate double bond and a nucleophilic primary amine, dictates its chemical behavior. The methacrylate group readily undergoes free-radical polymerization, allowing for the formation of homopolymers and copolymers with a wide range of other vinyl monomers. The primary amine group can be protonated at acidic to neutral pH, rendering the resulting polymers cationic. This positive charge is crucial for electrostatic interactions with negatively charged molecules like nucleic acids (DNA and RNA), making poly(this compound) (pAEMA) an effective non-viral vector for gene delivery.[2]
Chemical structure of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, characterization, and biological evaluation of AEMA-based polymers.
Synthesis of poly(this compound) via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.
Materials:
-
This compound hydrochloride (AEMA HCl)
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator
-
Deionized water or buffer solution (e.g., acetate (B1210297) buffer)
-
Solvent for precipitation (e.g., acetone (B3395972) or tetrahydrofuran)
-
Nitrogen or Argon gas
Protocol:
-
In a Schlenk flask, dissolve AEMA HCl, CPADB, and the initiator in deionized water or a suitable buffer. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated beforehand.
-
Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes while stirring in an ice bath.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time. The reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Terminate the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Purify the polymer by precipitation in a large excess of a non-solvent like acetone or THF.
-
Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Workflow for RAFT polymerization of AEMA HCl.
Characterization of pAEMA by ¹H NMR Spectroscopy
¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to confirm the structure of the synthesized polymer and to determine the monomer conversion.
Protocol:
-
Dissolve a small amount of the purified pAEMA in a deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum.
-
To determine monomer conversion during polymerization, compare the integration of the vinyl proton signals of the monomer (typically around 5.5-6.1 ppm) with the integration of the polymer backbone proton signals.
Biocompatibility Assessment: Hemolysis Assay
Cationic polymers can potentially disrupt cell membranes. A hemolysis assay is a crucial in vitro test to evaluate the biocompatibility of pAEMA with red blood cells.
Materials:
-
Fresh whole blood (e.g., from a healthy donor)
-
Phosphate-buffered saline (PBS)
-
pAEMA solutions of varying concentrations in PBS
-
Positive control: 1% Triton X-100 solution
-
Negative control: PBS
-
Centrifuge
-
UV-Vis spectrophotometer
Protocol:
-
Prepare a red blood cell (RBC) suspension by centrifuging whole blood, removing the plasma and buffy coat, and washing the RBCs multiple times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
In a series of microcentrifuge tubes, add the RBC suspension to different concentrations of the pAEMA solution.
-
Include positive and negative controls.
-
Incubate the tubes at 37°C for a specified time (e.g., 1-2 hours) with gentle shaking.
-
Centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant and measure the absorbance at 540 nm using a UV-Vis spectrophotometer. This absorbance corresponds to the amount of hemoglobin released from lysed RBCs.
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Workflow for evaluating the hemolytic activity of pAEMA.
Applications in Drug and Gene Delivery
The cationic nature of pAEMA at physiological pH allows it to form complexes, known as polyplexes, with negatively charged therapeutic molecules like plasmid DNA, siRNA, and some drugs. This complexation protects the therapeutic cargo from degradation and facilitates its cellular uptake.
Gene Delivery Mechanism
The process of pAEMA-mediated gene delivery involves several key steps.
References
- 1. The fate of poly(2-dimethyl amino ethyl)methacrylate-based polyplexes after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01577D [pubs.rsc.org]
- 4. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 5. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Cross-Linked this compound in P22 Viral Capsid via Atom-Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
An In-depth Technical Guide to 2-Aminoethyl Methacrylate: Chemical Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoethyl methacrylate (B99206) (AEM), a versatile monomer increasingly utilized in the fields of polymer chemistry, biomaterials, and drug delivery. This document details its chemical structure, physicochemical properties, synthesis, and polymerization methods, with a particular focus on its application in the development of advanced drug and gene delivery systems.
Chemical Structure and Identification
2-Aminoethyl methacrylate is an organic compound containing both a primary amine and a methacrylate functional group. This bifunctionality makes it a valuable building block for the synthesis of a wide range of functional polymers. Due to the reactivity of the free amine, AEM is most commonly supplied and used as its more stable hydrochloride salt, this compound hydrochloride (AEMA HCl).
The chemical structure of this compound is characterized by a methacrylate group ester-linked to an aminoethyl chain.
Key Identifiers:
| Identifier | This compound (Free Base) | This compound hydrochloride |
| IUPAC Name | 2-aminoethyl 2-methylprop-2-enoate[1][2] | 2-aminoethyl 2-methylprop-2-enoate;hydrochloride[1][3][4] |
| CAS Number | 7659-36-1[1][2] | 2420-94-2[1][5] |
| Molecular Formula | C6H11NO2[1][2] | C6H12ClNO2[5] or C6H11NO2·HCl[3][6][7] |
| SMILES | CC(=C)C(=O)OCCN[1][2] | CC(=C)C(=O)OCCN.Cl[1][4] |
| InChI | InChI=1S/C6H11NO2/c1-5(2)6(8)9-4-3-7/h1,3-4,7H2,2H3[1][2] | InChI=1S/C6H11NO2.ClH/c1-5(2)6(8)9-4-3-7;/h1,3-4,7H2,2H3;1H[6][8] |
Physicochemical Properties
The physicochemical properties of AEM and its hydrochloride salt are crucial for their handling, polymerization, and application. The hydrochloride salt exhibits significantly different solubility and stability compared to the free base.
| Property | This compound (Free Base) | This compound hydrochloride | Source(s) |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [1][2][7][9][10] |
| Appearance | Clear to slightly yellowish liquid | White to light brown crystalline powder | [1][6] |
| Melting Point | Not well-defined (liquid at room temp.) | 102-110 °C (lit.), 116-118 °C | [1][8][11][12] |
| Boiling Point | 192.1 °C at 760 mmHg | Decomposes | [1] |
| Density | 0.996 g/cm³ | Not readily available | [1] |
| Solubility | Limited water solubility | Highly soluble in water | [1][6] |
| Flash Point | 63.5 °C | Not applicable | [1] |
| pKa | ~8.8 (for the amine group of the monomer) | Not applicable | |
| Storage | Refrigerated (2-8°C), protected from moisture and air | Refrigerated (2-8°C), protected from moisture and air | [1][8][12] |
| Stabilizer | Often stabilized with inhibitors like phenothiazine (B1677639) (500-1000 ppm) to prevent polymerization. | Often stabilized with inhibitors like phenothiazine (~500 ppm). | [1][5][8] |
Synthesis and Polymerization
Polymers of this compound (PAEM) are of significant interest for biomedical applications. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly employed to synthesize well-defined PAEM homopolymers and block copolymers.
Synthesis of this compound hydrochloride
A common laboratory-scale synthesis involves the reaction of methacryloyl chloride with 2-aminoethanol hydrochloride in the melt.
Polymerization of this compound
ATRP allows for the synthesis of polymers with controlled molecular weight and low polydispersity. The polymerization of AEMA HCl is typically carried out in protic solvents like water or methanol.
Aqueous RAFT polymerization is another powerful technique for producing well-defined PAEM with primary amine functionalities.[11] This method is particularly advantageous for its compatibility with a wide range of functional monomers and solvents, including water.
Experimental Protocols
Synthesis of poly(this compound) (PAEM) via ATRP
This protocol is adapted from a procedure for the ATRP of a protected form of AEM, followed by deprotection.[6]
-
Monomer and Catalyst Preparation: In a two-neck flask, add the monomer (tert-butyl (2-(methacryloyloxy)ethyl)carbamate, a protected form of AEM), copper(I) chloride (CuCl), and bipyridine (bPy).
-
Degassing: Seal the flask and degas the system by applying a vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Initiation: Add dried and degassed toluene (B28343) and the initiator, ethyl α-bromoisobutyrate, to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 80°C and stir for 8 hours under an inert atmosphere.
-
Termination: Terminate the polymerization by exposing the reaction mixture to air.
-
Purification of Protected Polymer: Dilute the reaction solution with dichloromethane (B109758) and pass it through a basic aluminum oxide column to remove the copper catalyst. Precipitate the polymer product in hexane (B92381) twice and dry it under a vacuum.
-
Deprotection: To remove the protecting group, dissolve the polymer in trifluoroacetic acid (TFA) and stir for 2 hours at room temperature.
-
Final Purification: Remove the TFA by evaporation. Wash the resulting oil with diethyl ether. Collect the precipitate by filtration, wash it with diethyl ether, and dry it overnight under a vacuum. Further purify the polymer by washing with a NaOH solution (pH 9.0) and dialyzing against deionized water for 3 days. Lyophilize to obtain the final PAEM product.
Aqueous RAFT Polymerization of AEMA HCl
This protocol is based on the aqueous RAFT polymerization of AEMA.[2][11]
-
Reactant Preparation: In a reaction vessel, dissolve this compound hydrochloride (AEMA), the chain transfer agent (CTA) such as 4-cyanopentanoic acid dithiobenzoate (CTP), and the initiator, 2,2'-azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044), in an aqueous buffer.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at 50°C to initiate the polymerization.
-
Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them for monomer conversion (e.g., via NMR) and molecular weight distribution (e.g., via Gel Permeation Chromatography - GPC).
-
Termination: After the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Purification: Purify the resulting polymer by dialysis against deionized water to remove unreacted monomer and other small molecules, followed by lyophilization to obtain the final polymer product.
Applications in Drug and Gene Delivery
The primary amine groups of PAEM are protonated at physiological pH, rendering the polymer cationic. This positive charge allows for the electrostatic complexation with negatively charged biomolecules such as plasmid DNA and siRNA, forming nanoparticles called polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its entry into cells.
Cellular Uptake and Endosomal Escape: The Proton Sponge Effect
A key mechanism for the intracellular delivery of genetic material by PAEM-based polyplexes is the "proton sponge" effect. After cellular uptake via endocytosis, the polyplex is enclosed within an endosome. The endosome contains proton pumps (V-ATPases) that actively transport protons into its lumen, lowering the internal pH.
The amine groups on the PAEM backbone act as a "proton sponge," buffering the endosomal acidification by consuming protons. This continuous influx of protons is accompanied by a passive influx of chloride ions to maintain charge neutrality, leading to an increase in the osmotic pressure within the endosome. The resulting osmotic swelling eventually causes the endosomal membrane to rupture, releasing the polyplex into the cytoplasm and allowing the genetic material to travel to the nucleus for transcription.
Biocompatibility
While cationic polymers are effective for gene delivery, their cytotoxicity is a concern. The biocompatibility of PAEM can be improved by modifying its structure, for instance, by creating polyampholyte brushes through the reaction of the primary amine groups with succinic anhydride (B1165640) to introduce carboxylic acid groups. This modification can reduce protein adsorption and cell adhesion, thereby improving blood compatibility.[1]
Conclusion
This compound is a highly versatile monomer with significant potential in the development of advanced materials for biomedical applications. Its ability to be polymerized into well-defined cationic polymers using controlled radical polymerization techniques makes it an excellent candidate for the design of non-viral vectors for drug and gene delivery. A thorough understanding of its chemical properties, polymerization kinetics, and the biological interactions of its polymers is essential for the rational design of safe and effective therapeutic delivery systems. Further research into modifying the structure of PAEM to enhance biocompatibility and targeting specificity will continue to expand its utility in the pharmaceutical and biotechnology industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐ and copolymers | Scilit [scilit.com]
- 3. Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐ and copolymers | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Cross-Linked this compound in P22 Viral Capsid via Atom-Transfer Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poly(this compound) with well-defined chain-length for DNA vaccine delivery to dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Polyplex Morphology on Cellular Uptake, Intracellular Trafficking, and Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 10. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Aqueous RAFT polymerization of this compound to produce well-defined, primary amine functional homo- and copolymers (2009) | Alp H. Alidedeoglu | 79 Citations [scispace.com]
An In-depth Technical Guide to the Synthesis of 2-Aminoethyl Methacrylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Aminoethyl methacrylate (B99206) hydrochloride (AEMA-HCl), a versatile monomer crucial for the development of functional polymers in various fields, including drug delivery, biomedical materials, and specialty coatings.[1][2] This document details the primary synthesis methodologies, complete with experimental protocols and characterization data, to assist researchers in the effective production and application of AEMA-HCl.
Introduction
2-Aminoethyl methacrylate hydrochloride is a highly reactive, hydrophilic monomer featuring a primary amine group and a polymerizable methacrylate moiety.[1][3] This dual functionality allows for its straightforward copolymerization with other acrylic monomers and enables post-polymerization modifications, such as the conjugation of biomolecules or crosslinking, making it a valuable building block for materials with tailored properties.[3][4] Its applications are extensive, ranging from the creation of cationic hydrogels for drug delivery and tissue engineering to enhancing adhesion in specialty coatings.[3][4]
Synthesis Methodologies
There are two primary methods for the synthesis of this compound hydrochloride. The most common and well-documented method involves the reaction of ethanolamine (B43304) hydrochloride with methacryloyl chloride. A second, more industrial-focused method, utilizes a ketimine intermediate.
Synthesis via Ethanolanime Hydrochloride and Methacryloyl Chloride
This method is a direct and efficient one-pot synthesis that yields AEMA-HCl in good purity and quantity.[5][6] The reaction involves the esterification of ethanolamine hydrochloride with methacryloyl chloride in a suitable solvent, typically toluene (B28343).
Materials and Equipment:
-
500 mL three-neck round-bottom flask
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
-
Ethanolamine hydrochloride
-
Methacryloyl chloride
-
Toluene
-
Diisopropyl ether
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
-
Reaction Setup: In a 500 mL three-neck flask equipped with a thermometer, reflux condenser, and magnetic stirrer, add 300 g of toluene and 60.0 g (0.62 mol) of ethanolamine hydrochloride.
-
Heating: Heat the suspension to 110°C with vigorous stirring.
-
Addition of Methacryloyl Chloride: Once the internal temperature reaches 110°C, add 77.1 g (0.74 mol) of methacryloyl chloride dropwise from a dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, maintain the reaction mixture at 110°C and continue stirring for an additional 3 hours.
-
Cooling and Precipitation: Cool the reaction mixture to 0°C with stirring. The product, this compound hydrochloride, will precipitate as a solid.
-
Filtration and Washing: Collect the precipitated solid by filtration. Wash the solid with 300 g of diisopropyl ether to remove unreacted starting materials and byproducts.
-
Drying: Dry the collected solid under reduced pressure to obtain the final product.
| Parameter | Value | Reference |
| Yield | 85.2 g | [5][6] |
| Molar Yield | Approximately 83% | Calculated |
| Purity | >90% (typical) |
Synthesis via a Ketimine Intermediate
This method involves the reaction of a ketimine compound of this compound with water and hydrogen chloride.[7][8] This process is often detailed in patent literature and is suitable for industrial-scale production. The ketimine serves as a protected form of the amine, which is later deprotected and protonated to form the hydrochloride salt.
The general reaction involves reacting the ketimine compound with a controlled stoichiometry of water and hydrogen chloride, often in the presence of an organic solvent like methyl isobutyl ketone or methyl ethyl ketone.[8] The ratio of hydrogen chloride to the ketimine compound is typically in the range of 1.0-1.5 equivalents, and the ratio of water is between 1.0-2.0 equivalents.[7][8]
Due to the nature of the available literature (primarily patents), a detailed, step-by-step laboratory protocol is not as readily available as for the first method.
Characterization of this compound Hydrochloride
Proper characterization of the synthesized AEMA-HCl is essential to confirm its identity and purity.
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to light green to light brown crystalline powder | [6] |
| Molecular Formula | C₆H₁₂ClNO₂ | [5] |
| Molecular Weight | 165.62 g/mol | [5] |
| Melting Point | 102-110 °C (lit.) | [5] |
| Solubility | Soluble in water | [6] |
| Storage Temperature | 2-8°C | [6] |
Spectroscopic Data
Detailed spectroscopic data is crucial for structural confirmation. While a publicly available, fully assigned high-resolution spectrum for AEMA-HCl is not readily found in the searched literature, the expected characteristic signals can be inferred from the structure and data for similar compounds.
¹H NMR Spectroscopy (Expected Signals):
Based on the structure of AEMA-HCl, the following proton signals are anticipated (chemical shifts are approximate and can vary based on the solvent):
-
Vinyl Protons (H₂C=C): Two distinct signals around δ 5.8-6.2 ppm.
-
Ester Methylene Protons (-O-CH₂-): A triplet around δ 4.2 ppm.
-
Amine Methylene Protons (-CH₂-NH₃⁺): A triplet around δ 3.5 ppm, expected to be shifted downfield compared to the free amine due to the electron-withdrawing effect of the ammonium (B1175870) group.
-
Methacrylic Methyl Protons (-CH₃): A singlet around δ 1.9 ppm.
-
Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
Infrared (IR) Spectroscopy (Expected Bands):
-
N-H Stretch (Ammonium): A broad band in the region of 3000-3200 cm⁻¹.
-
C-H Stretch (Alkenyl and Alkyl): Peaks in the range of 2850-3100 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C=C Stretch (Alkenyl): A peak around 1630-1640 cm⁻¹.
-
C-O Stretch (Ester): Strong bands in the 1150-1250 cm⁻¹ region.
Experimental and Logical Workflows
The following diagrams illustrate the synthesis workflow and the logical relationship of the key components.
Caption: Synthesis workflow for AEMA-HCl from ethanolamine hydrochloride.
Caption: Conceptual workflow for AEMA-HCl synthesis via a ketimine intermediate.
Safety Considerations
-
Methacryloyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Toluene is flammable and has toxic properties. Avoid inhalation and skin contact.
-
The reaction is exothermic and should be carefully controlled, especially during the addition of methacryloyl chloride.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of this compound hydrochloride is a well-established process, particularly the method involving ethanolamine hydrochloride and methacryloyl chloride, which is accessible for laboratory-scale production. This guide provides the necessary details for researchers to synthesize and characterize this important monomer. The versatility of AEMA-HCl in polymer chemistry, especially for biomedical applications, underscores the importance of reliable and well-documented synthetic procedures.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. polysciences.com [polysciences.com]
- 4. This compound Hydrochloride (AEMA HCl) [benchchem.com]
- 5. This compound hydrochloride | 2420-94-2 [chemicalbook.com]
- 6. This compound hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. KR20170128259A - Method for producing this compound hydrochloride - Google Patents [patents.google.com]
- 8. US20180022692A1 - Method for producing 2-aminoethylmethacrylate hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Stability and Storage of 2-Aminoethyl Methacrylate (AEM) Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of 2-Aminoethyl methacrylate (B99206) (AEM) monomer, a critical building block in the synthesis of functional polymers for a range of applications, including drug delivery systems and biomedical devices. Due to its inherent reactivity, proper handling and storage of AEM are paramount to ensure its purity, prevent premature polymerization, and guarantee reproducible experimental outcomes. This document details the factors influencing AEM stability, its degradation pathways, recommended storage conditions, and analytical methods for assessing its purity and degradation.
Physicochemical Properties of 2-Aminoethyl Methacrylate Hydrochloride
This compound is most commonly supplied and handled as its hydrochloride salt (AEMA HCl) to enhance its stability.[1][2] The protonated amine group in the hydrochloride form is less nucleophilic, which mitigates degradation pathways that are prevalent in the free amine form.[3]
| Property | Value | Reference(s) |
| Chemical Name | 2-Aminoethyl 2-methylprop-2-enoate hydrochloride | [2] |
| Synonyms | AEMA HCl, 2-Aminoethyl 2-methylacrylate hydrochloride | [4] |
| CAS Number | 2420-94-2 | [5] |
| Molecular Formula | C₆H₁₂ClNO₂ | [2] |
| Molecular Weight | 165.62 g/mol | [2] |
| Appearance | White to light green or light brown crystalline powder | [6] |
| Melting Point | 102-110 °C | |
| Solubility | Soluble in water | [4] |
| pKa (of conjugate acid) | ~7.6 (for the corresponding polymer, PAMA) | [3] |
Factors Influencing Monomer Stability
The stability of AEM is influenced by several factors, including pH, temperature, light, and the presence of oxygen. Understanding these factors is crucial for minimizing degradation and preventing spontaneous polymerization.
2.1 pH The pH of the environment is a critical determinant of AEM stability. The free amine form of AEM, which is more prevalent at higher pH (alkaline conditions), is susceptible to two primary degradation pathways: intramolecular rearrangement and hydrolysis.[1][3] In contrast, the protonated form (AEMA HCl), which dominates at acidic to neutral pH, is significantly more stable.[1][7] Studies on the analogous monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), have shown that the fully ionized form is stable over the time scale of polymerization, while the non-ionized form undergoes hydrolysis at pH > 6.0.[1]
2.2 Temperature Elevated temperatures can accelerate the rates of both degradation reactions and spontaneous polymerization. Therefore, it is essential to store AEM at refrigerated temperatures to maintain its stability over time.[2]
2.3 Light Like many methacrylate monomers, AEM can be sensitive to light, which can initiate radical polymerization.[8] For this reason, storage in opaque or amber containers is recommended to protect the monomer from light exposure.
2.4 Oxygen and Inhibitors Commercial preparations of AEM are typically stabilized with inhibitors to prevent premature polymerization. A commonly used inhibitor is phenothiazine, often at a concentration of approximately 500 ppm.[9] It is important to note that many standard inhibitors, including those in the phenolic class like hydroquinone (B1673460) monomethyl ether (MEHQ), require the presence of dissolved oxygen to function effectively as radical scavengers.[10][11] Therefore, storing AEM under an inert atmosphere (e.g., nitrogen or argon) can render the inhibitor ineffective and should be avoided.
Degradation Pathways
The primary degradation pathways for AEM, particularly in its free amine form, are intramolecular rearrangement and hydrolysis.
3.1 Intramolecular Rearrangement The free amine form of AEM can undergo an intramolecular nucleophilic attack on the carbonyl carbon of the ester group, leading to a rearrangement to the thermodynamically more stable isomer, 2-hydroxyethyl methacrylamide.[3] This reaction is more likely to occur with the monomer than with the polymer.[3]
3.2 Hydrolysis The ester linkage in AEM is susceptible to hydrolysis, especially under alkaline conditions, which yields methacrylic acid and 2-aminoethanol.[3] This reaction is catalyzed by the presence of water and is accelerated at higher pH and temperatures.
Below is a diagram illustrating the key degradation pathways of this compound.
Caption: Key degradation pathways of AEM monomer.
Recommended Storage and Handling
To ensure the long-term stability and purity of AEM monomer, the following storage and handling guidelines should be strictly followed.
| Parameter | Recommendation | Reference(s) |
| Form | Store as the hydrochloride salt (AEMA HCl). | [1][2] |
| Temperature | Refrigerate at 2-8°C. | [2][12] |
| Light | Store in a dark place or in an opaque/amber container. | [8] |
| Atmosphere | Store under an air atmosphere containing 5-21% oxygen to ensure inhibitor effectiveness. Do not store under inert gas. | [10][11] |
| Moisture | Keep container tightly closed and store in a dry place to prevent hydrolysis. | [2][13] |
| Incompatible Materials | Store separately from strong oxidizing agents and strong bases. | [12] |
| Inhibitor | Ensure the monomer contains an appropriate inhibitor (e.g., ~500 ppm phenothiazine). | |
| Handling | Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety goggles). | [12] |
Experimental Protocols for Stability Assessment
A comprehensive stability assessment of AEM involves monitoring its purity and the formation of degradation products and polymers over time, often under accelerated conditions.
5.1 Accelerated Stability Study Workflow
An accelerated stability study can be designed to predict the long-term stability of AEM. A typical workflow is as follows:
-
Initial Characterization: The initial purity of the AEM batch should be determined using a validated analytical method (e.g., HPLC). The identity and concentration of any existing impurities should be recorded.
-
Sample Preparation and Storage: Aliquots of the AEM monomer are placed in appropriate containers and stored under various conditions. A typical study might include:
-
Recommended storage condition: 2-8°C (control)
-
Accelerated conditions: 25°C and 40°C
-
-
Time Points: Samples are pulled for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, the samples are analyzed for:
-
Purity: Quantification of the AEM monomer.
-
Degradation Products: Identification and quantification of key degradation products (2-hydroxyethyl methacrylamide, methacrylic acid, 2-aminoethanol).
-
Polymer Formation: Detection of any polymer formation.
-
Appearance: Any change in color or physical state.
-
The following diagram outlines a logical workflow for an AEM stability study.
Caption: A logical workflow for conducting a stability study of AEM.
5.2 Analytical Methodologies
5.2.1 High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Products
HPLC is a powerful technique for quantifying the purity of AEM and monitoring the formation of its non-volatile degradation products.
-
Objective: To separate and quantify AEMA HCl, 2-hydroxyethyl methacrylamide, and methacrylic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and a polar organic solvent (e.g., acetonitrile (B52724) or methanol). A method for the related compound DMAEMA uses a mobile phase of acetonitrile and water with phosphoric acid.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all compounds of interest have reasonable absorbance (e.g., 210 nm).
-
Sample Preparation: Dissolve a known weight of the AEM sample in the initial mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Use external standards of AEMA HCl and the potential degradation products to create calibration curves for accurate quantification.
5.2.2 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation
¹H NMR is an excellent tool for identifying the structure of degradation products and confirming the purity of the monomer.
-
Objective: To identify the chemical structures of the monomer and its degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O) or deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in the deuterated solvent.
-
Analysis:
-
AEMA HCl: Look for characteristic peaks for the vinyl protons (~5.5-6.1 ppm), the methylene (B1212753) protons adjacent to the ester and amine groups, and the methyl protons.[3]
-
2-Hydroxyethyl Methacrylamide: The appearance of new peaks corresponding to the amide proton and shifts in the methylene proton signals would indicate the formation of this isomer.
-
Methacrylic Acid and 2-Aminoethanol: The presence of these hydrolysis products can be confirmed by comparing the spectrum with those of authentic standards.
-
5.2.3 Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is suitable for identifying and quantifying volatile impurities, including residual solvents from synthesis and the hydrolysis product 2-aminoethanol.
-
Objective: To detect and identify volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A capillary column with a suitable stationary phase (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting at a low temperature (e.g., 50°C) to separate volatile solvents, followed by a ramp to a higher temperature (e.g., 250°C) to elute less volatile components.
-
Sample Preparation: Dissolve the AEM sample in a suitable solvent (e.g., methanol or dichloromethane). For the analysis of the amino group-containing compounds, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.[15]
-
Identification: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
5.2.4 Fourier-Transform Infrared (FTIR) Spectroscopy for Detecting Polymerization
FTIR can be used as a quick method to check for the presence of polymer in the monomer.
-
Objective: To detect the presence of poly(AEM).
-
Analysis: The disappearance or significant reduction of the characteristic C=C stretching vibration of the methacrylate group at approximately 1636 cm⁻¹ is a clear indication of polymerization.[16] Broadening of the carbonyl and C-O stretching bands can also indicate polymer formation.
Conclusion
The stability of this compound is critical for its successful application in research and development. By understanding the key factors that influence its stability—namely pH, temperature, light, and the presence of oxygen for inhibitor function—and by implementing proper storage and handling procedures, researchers can ensure the integrity of the monomer. The most stable form for storage is the hydrochloride salt, kept under refrigeration, protected from light and moisture, and in the presence of an appropriate inhibitor and oxygen. Regular assessment of purity using the analytical techniques outlined in this guide will further ensure the quality and reliability of this versatile monomer in the synthesis of advanced functional polymers.
References
- 1. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 7659-36-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. polysciences.com [polysciences.com]
- 5. scbt.com [scbt.com]
- 6. 357810050 [thermofisher.com]
- 7. dc.engconfintl.org [dc.engconfintl.org]
- 8. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]
- 9. KR20170128259A - Method for producing this compound hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. fishersci.com [fishersci.com]
- 13. Investigating the role of temperature and moisture on the degradation of 3D-printed polymethyl methacrylate dental materials through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of 2-(Dimethylamino)ethyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 16. CAS 2420-94-2: this compound hydrochloride [cymitquimica.com]
A Technical Guide to the Solubility of 2-Aminoethyl Methacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Aminoethyl methacrylate (B99206) (AEM), a critical monomer in the development of functional polymers for biomedical and industrial applications. Understanding its solubility is paramount for optimizing polymerization reactions, formulating drug delivery systems, and designing novel materials. This document distinguishes between the free base form of AEM and its more commonly used hydrochloride salt, presenting available solubility data, factors influencing solubility, and a standardized protocol for its experimental determination.
Introduction to 2-Aminoethyl Methacrylate (AEM)
This compound (AEM) is a bifunctional monomer containing a polymerizable methacrylate group and a reactive primary amine. This unique structure allows it to be a versatile building block for creating hydrophilic and functional polymers.[1] The primary amine serves as a site for post-polymerization modifications, such as conjugation with biomolecules or crosslinking reactions. AEM is primarily available and utilized as its hydrochloride salt (AEMA HCl, CAS No. 2420-94-2) to enhance stability and prevent premature polymerization.[2][3] The free base form (CAS No. 7659-36-1) is less stable and can undergo intramolecular rearrangement.[2]
Factors Influencing Solubility
The solubility of this compound is dictated by its molecular structure and the nature of the solvent. Key factors include:
-
Form (Free Base vs. Hydrochloride Salt): This is the most critical factor. The free base has a primary amine that can engage in hydrogen bonding but possesses limited water solubility.[2] The hydrochloride salt is an ionic compound, which dramatically increases its polarity and renders it highly soluble in aqueous solutions.[2][4]
-
Solvent Polarity: As a polar molecule, AEM's solubility is greatest in polar solvents. The ionic nature of AEMA HCl makes it particularly soluble in polar protic solvents like water.
-
pH of Aqueous Solutions: The protonation state of the primary amine is pH-dependent. In acidic to neutral conditions, the amine group is protonated (-NH3+), favoring solubility in water. At higher pH values, deprotonation to the free amine (-NH2) reduces its hydrophilicity, which can lead to decreased solubility or flocculation of AEM-containing polymers.[5]
-
Temperature: While specific data is limited, solubility of solids in liquids generally increases with temperature. However, temperature can also accelerate undesirable side reactions or polymerization, especially for the less stable free base.
Quantitative and Qualitative Solubility Data
The vast majority of available data pertains to this compound hydrochloride (AEMA HCl) due to its higher stability and prevalence in research and commercial applications.
| Solvent | Chemical Class | Form | Solubility |
| Water | Polar Protic | Hydrochloride Salt | Soluble / Highly Soluble[2][4][6][7] |
| Water | Polar Protic | Free Base | Limited Solubility[2] |
| Acetone | Ketone | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |
| Methyl Ethyl Ketone | Ketone | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |
| Methyl Isobutyl Ketone | Ketone | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |
| Tetrahydrofuran (THF) | Ether | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |
| Dioxane | Ether | Hydrochloride Salt | Low Solubility (≤ 1% by weight)[8] |
| Methanol | Polar Protic | Hydrochloride Salt | Soluble[9] |
| Ethanol | Polar Protic | Hydrochloride Salt | Soluble[9] |
| Propan-2-ol | Polar Protic | Hydrochloride Salt | Soluble[9] |
| Dichloromethane | Chlorinated Solvent | Hydrochloride Salt | Soluble[9] |
Experimental Protocol for Solubility Determination
While numerous methods exist for determining the solubility of monomers, a gravimetric method is straightforward and widely applicable.[10] This protocol provides a standardized approach.
Objective: To determine the saturation solubility of this compound hydrochloride in a given solvent at a specified temperature.
Materials:
-
This compound hydrochloride (AEMA HCl)
-
Solvent of interest
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Glass vials with airtight seals
-
Drying oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of AEMA HCl to a known volume or mass of the solvent in a sealed glass vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation is reached. The system is at equilibrium when the concentration of the solute in the solution is constant.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Quantification:
-
Weigh the vial containing the filtered solution to determine the total mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the AEMA HCl (e.g., 50-60 °C). A vacuum oven is recommended to facilitate evaporation.
-
Continue drying until a constant mass is achieved, indicating all solvent has been removed.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved AEMA HCl by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solid.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved AEMA HCl from the total mass of the solution.
-
Express the solubility in desired units, such as g/100 g of solvent or g/L.
-
Diagrams and Visualizations
The following diagram illustrates a generalized workflow for the experimental determination of monomer solubility.
Caption: Workflow for Determining Monomer Solubility.
References
- 1. polysciences.com [polysciences.com]
- 2. Buy this compound | 7659-36-1 [smolecule.com]
- 3. 2-氨基乙基甲基丙烯酸酯 盐酸盐 contains ~500 ppm phenothiazine as stabilizer, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 2420-94-2: this compound hydrochloride [cymitquimica.com]
- 5. Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01577D [pubs.rsc.org]
- 6. This compound hydrochloride, 90%, stabilized 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. KR20170128259A - Method for producing this compound hydrochloride - Google Patents [patents.google.com]
- 9. legislation.gov.uk [legislation.gov.uk]
- 10. researchgate.net [researchgate.net]
2-Aminoethyl Methacrylate Hydrochloride: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling protocols for 2-Aminoethyl Methacrylate (B99206) Hydrochloride (AEMA HCl). The information is compiled from Safety Data Sheets (SDS) and relevant regulatory guidelines to ensure safe laboratory practices. This document is intended for professionals in research, scientific, and drug development fields and should be used in conjunction with your institution's specific safety protocols.
Chemical and Physical Properties
2-Aminoethyl methacrylate hydrochloride is a reactive hydrophilic monomer with a primary amine group and a methacrylate backbone.[1][2] This structure allows for its use in copolymerization to create functional materials.[1][2]
| Property | Value | Reference |
| CAS Number | 2420-94-2 | [3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | White to light green or light brown crystalline powder | [4] |
| Stabilizer | Typically contains ~500 ppm phenothiazine | |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
AEMA HCl is classified as a hazardous chemical.[5] The primary hazards are skin and eye irritation.[3]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Reference |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation | [3] |
| Specific target organ toxicity (single exposure) | 3 | GHS07 | Warning | May cause respiratory irritation | [5] |
Toxicological Data
Comprehensive toxicological data for this compound Hydrochloride is limited. The toxicological properties have not been fully investigated.[5] Acute Toxicity Estimates (ATE) are provided below, though no specific acute toxicity studies on the substance are cited in the available literature. Occupational exposure limits (OELs) have not been established for this compound.[5][6]
| Endpoint | Route | Species | Value | Reference |
| LD50 | Oral | Rat | > 2000 mg/kg (ATE) | [5] |
| LD50 | Dermal | Rabbit | > 2000 mg/kg (ATE) | [5] |
| LC50 | Inhalation | Rat | > 5 mg/L (ATE, mist) | [5] |
ATE: Acute Toxicity Estimate
Experimental Protocols
The hazard classifications for skin and eye irritation are typically determined using standardized methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Acute toxicity is also determined by specific OECD guidelines.
Skin Irritation Testing (Based on OECD Guideline 439)
This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[5] The principle of the test is to apply the test chemical to the RhE model and then measure cell viability. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Eye Irritation Testing (Based on OECD Guideline 405)
This test evaluates a substance's potential to cause eye irritation or serious eye damage. It typically involves applying a single dose of the test substance to one eye of an experimental animal, with the other eye serving as a control. The degree of eye irritation is then scored at specific intervals. To reduce reliance on animal testing, a weight-of-the-evidence approach is recommended, considering existing data and in vitro results first.
Acute Oral, Dermal, and Inhalation Toxicity Testing
-
Oral Toxicity (OECD Guideline 423): This method involves the administration of the substance in a stepwise procedure to a small number of animals to determine the dose at which toxic effects are observed.[7][8][9][10]
-
Dermal Toxicity (OECD Guideline 402): The test substance is applied to the skin of animals, and the toxic effects are observed.[11][12][13][14][15]
-
Inhalation Toxicity (OECD Guideline 403): Animals are exposed to the substance via inhalation to determine the concentration that causes adverse effects.[16][17][18][19][20]
Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure the stability of this compound Hydrochloride.
-
Handling: Avoid contact with skin and eyes.[5] Do not breathe dust.[5] Use only in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Keep container tightly closed.[5] It is recommended to keep the substance refrigerated.[5]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[5]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling AEMA HCl.
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting.
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Personal Precautions: Ensure adequate ventilation. Wear personal protective equipment.
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.
Visualized Workflows and Logical Relationships
The following diagrams illustrate key safety and handling workflows for this compound Hydrochloride.
Caption: Workflow for Hazard Identification.
Caption: First Aid Procedures for Exposure.
Caption: Spill Cleanup Workflow.
Disclaimer
This document is intended as a guide and does not replace the need for a thorough risk assessment before use. Always refer to the most current Safety Data Sheet provided by the manufacturer and follow all applicable local, state, and federal regulations.
References
- 1. polysciences.com [polysciences.com]
- 2. nbinno.com [nbinno.com]
- 3. Aminoethyl methacrylate hydrochloride | C6H12ClNO2 | CID 75495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 357810050 [thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-aminoethylmethacrylate - Safety Data Sheet [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. scribd.com [scribd.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. eurolab.net [eurolab.net]
- 17. oecd.org [oecd.org]
- 18. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 19. Acute toxicity study for inhalation | PPTX [slideshare.net]
- 20. oecd.org [oecd.org]
An In-depth Technical Guide to the Applications of Poly(2-Aminoethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(2-aminoethyl methacrylate) (pAEMA) and its derivatives have emerged as a versatile class of cationic polymers with significant potential in a range of biomedical applications. Their unique properties, including a high density of primary amine groups, pH-responsiveness, and the ability to be synthesized with controlled architectures, make them particularly attractive for the development of advanced drug delivery systems, non-viral gene therapy vectors, and novel biomaterials. This technical guide provides a comprehensive overview of the core applications of pAEMA, with a focus on drug and gene delivery. It consolidates quantitative data on their performance, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction to Poly(this compound)
Poly(this compound) is a cationic polymer characterized by the presence of primary amine groups in its side chains. These amine groups are largely protonated at physiological pH, rendering the polymer positively charged and capable of interacting with anionic molecules such as nucleic acids and certain drugs. This electrostatic interaction is the foundation for many of its applications, particularly in the formation of polyplexes for gene delivery.
The structure of pAEMA can be tailored using controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and various architectures, including linear, star-shaped, and block copolymers. This architectural control is crucial for optimizing the polymer's performance in terms of transfection efficiency, drug loading capacity, and biocompatibility.
A key feature of pAEMA is its pH-responsive nature. The primary amine groups have a pKa of approximately 7.6, meaning that the polymer's charge density and solubility can be modulated by changes in pH. In acidic environments, such as those found in endosomes and the tumor microenvironment, the increased protonation of the amine groups leads to polymer swelling and destabilization of carrier systems, facilitating the release of encapsulated cargo.
Core Applications
Gene Delivery
pAEMA has been extensively investigated as a non-viral vector for gene delivery, offering a potentially safer alternative to viral vectors. Its cationic nature enables the condensation of negatively charged nucleic acids (plasmid DNA, siRNA, shRNA) into nanoparticles called polyplexes. These polyplexes protect the genetic material from enzymatic degradation and facilitate its entry into cells.
Key Performance Aspects:
-
Influence of Molecular Weight and Architecture: The molecular weight and architecture of pAEMA significantly impact its transfection efficiency and cytotoxicity. Higher molecular weight polymers generally exhibit better DNA condensation and higher transfection efficiencies. Star-shaped pAEMA has been shown to outperform linear pAEMA in some cell lines, potentially due to its more compact structure and higher charge density.[1]
-
Cellular Uptake: pAEMA polyplexes are internalized by cells through endocytosis, with evidence suggesting the involvement of both clathrin-mediated and caveolae-mediated pathways.[1] The subsequent escape from the endosome, often attributed to the "proton sponge effect" where the buffering capacity of the polymer leads to endosomal rupture, is a critical step for successful gene delivery.
-
siRNA and shRNA Delivery: Beyond plasmid DNA, pAEMA-based carriers are also being explored for the delivery of small interfering RNA (siRNA) and short hairpin RNA (shRNA) for gene silencing applications. The efficiency of knockdown is a key parameter in these studies.[2]
Drug Delivery
The pH-responsive properties of pAEMA and its derivatives make them excellent candidates for controlled drug delivery systems. They can be formulated into various nanocarriers, such as micelles and hydrogels, to encapsulate and deliver therapeutic agents.
Key Carrier Systems:
-
Micelles: Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic pAEMA (or a derivative) block can self-assemble into micelles in an aqueous environment. The hydrophobic core can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and stealth properties in circulation. The pH-sensitivity of the pAEMA block can trigger the disassembly of the micelles and release of the drug in the acidic tumor microenvironment or within cellular endosomes.
-
Hydrogels: pAEMA can be crosslinked to form hydrogels that exhibit pH-dependent swelling behavior. In acidic conditions, the protonation of the amine groups leads to electrostatic repulsion and increased swelling, allowing for the release of entrapped drugs. This property is particularly useful for developing oral drug delivery systems that can protect drugs from the acidic environment of the stomach and release them in the more neutral pH of the intestines, or for targeted release in acidic tumor tissues.
Biomaterials
The functional amine groups on pAEMA make it a valuable component in the development of advanced biomaterials.
-
Surface Modification: pAEMA can be grafted onto the surface of materials to improve their biocompatibility. For example, modifying surfaces with pAEMA-based polyampholyte brushes can reduce protein adsorption and platelet adhesion, thereby improving blood compatibility.[3]
-
Tissue Engineering: pAEMA-containing scaffolds are being investigated for tissue engineering applications. The positive charge of the polymer can promote cell adhesion and proliferation, while its ability to be functionalized allows for the incorporation of bioactive molecules to guide tissue regeneration.
Quantitative Data Presentation
Table 1: Transfection Efficiency of pAEMA-based Polyplexes in Various Cell Lines
| Polymer Architecture | Cell Line | N/P Ratio | Transfection Efficiency (%) | Citation(s) |
| Linear p(DMAEMA) | COS-7 | 3 (w/w) | Optimal | [4] |
| Linear & Star-shaped p(DMAEMA) | CHO-K1 | >20 kDa Mn | Significant | [5] |
| pHPMA-b-pDMAEMA | HeLa | 4 | ~65% | [6] |
| Coated Polyplex | HEK 293 | - | ~27% | [3] |
N/P ratio refers to the molar ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the nucleic acid.
Table 2: Drug Loading and Release from pAEMA-based Nanoparticles
| Drug | Carrier System | Drug Loading Content (%) | Drug Loading Efficiency (%) | Release Conditions | Cumulative Release (%) | Citation(s) |
| Doxorubicin (B1662922) | p(MMA-co-MAA) Nanoparticles | 0.54 - 6.91 | - | pH 7.4 | Slow release | [7] |
| Doxorubicin | Magnetic Nanoparticles | up to 12.3 | 37 - 55 | pH 4.2 (5h) | ~80 | [8] |
| Doxorubicin | Magnetic Nanoparticles | up to 12.3 | 37 - 55 | pH 7.4 (5h) | ~25 | [8] |
Table 3: siRNA Knockdown Efficiency of pAEMA-based Carriers
| Polymer System | Cell Line | Target Gene | Knockdown Efficiency (%) | Citation(s) |
| PEG-PnBA-PDMAEMA Micelleplexes | HeLa | GAPDH | ~24% | [2][8] |
| PDMAEMA Polyplexes | HeLa | GAPDH | Statistically insignificant | [2] |
| PEG-PDMAEMA Polyplexes | HeLa | GAPDH | Statistically insignificant | [2] |
| G5-PEG PAMAM Dendrimer | 293A | GFP | ~66% | [9] |
Experimental Protocols
Synthesis of Linear Poly(this compound) via RAFT Polymerization
This protocol describes the aqueous RAFT polymerization of 2-aminoethyl methacrylate (B99206) (AEMA).[1][2][10][11][12]
Materials:
-
This compound hydrochloride (AEMA·HCl)
-
4-Cyanopentanoic acid dithiobenzoate (CTP) (Chain Transfer Agent)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or 2,2'-Azobis(2-imidazolinylpropane) dihydrochloride (VA-044) (Initiator)
-
Aqueous buffer (e.g., acetate (B1210297) buffer)
-
Deionized water
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Nitrogen or Argon source
-
Schlenk line or glovebox
Procedure:
-
In a round-bottom flask, dissolve AEMA·HCl, CTP, and the initiator (V-50 or VA-044) in the aqueous buffer. The molar ratio of monomer:CTA:initiator should be carefully calculated to target the desired molecular weight.
-
Seal the flask with a septum and deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing several freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 50-70 °C) and stir.
-
Monitor the polymerization reaction by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Purify the polymer by dialysis against deionized water for several days to remove unreacted monomer, initiator fragments, and salt.
-
Isolate the final polymer product by lyophilization.
Cytotoxicity Assessment using MTT Assay
This protocol provides a general procedure for evaluating the cytotoxicity of pAEMA-based formulations.
Materials:
-
Cells of interest (e.g., HeLa, HEK 293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
pAEMA formulation (e.g., polyplexes, nanoparticles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pAEMA formulation in serum-free cell culture medium.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the pAEMA formulation. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the absorbance of the untreated control cells.
Characterization of pAEMA Polyplexes by Dynamic Light Scattering (DLS)
This protocol outlines the steps for analyzing the size and size distribution of pAEMA polyplexes.[9][13][14][15]
Materials:
-
pAEMA polyplex suspension
-
Deionized water or appropriate buffer
-
DLS instrument
-
Cuvettes
Procedure:
-
Prepare the pAEMA polyplexes at the desired N/P ratio in a low-salt buffer or deionized water. The final concentration should be suitable for DLS analysis (typically in the range of 0.1-1.0 mg/mL).
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles.
-
Transfer the filtered sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple runs to ensure data reproducibility.
-
Analyze the data to obtain the average hydrodynamic diameter (Z-average), polydispersity index (PDI), and size distribution of the polyplexes.
Visualization of pAEMA Nanoparticles by Transmission Electron Microscopy (TEM)
This protocol describes the preparation of pAEMA nanoparticles for TEM imaging.[4][16][17]
Materials:
-
pAEMA nanoparticle suspension
-
TEM grids (e.g., carbon-coated copper grids)
-
Uranyl acetate or other negative staining agent (optional)
-
Deionized water
-
Filter paper
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a clean piece of parafilm.
-
Carefully place a TEM grid, carbon side down, onto the drop for a few minutes to allow the nanoparticles to adsorb.
-
Wick away the excess liquid with a piece of filter paper.
-
(Optional) For negative staining, place the grid on a drop of the staining solution (e.g., 2% uranyl acetate) for a short period (e.g., 30-60 seconds).
-
Wick away the excess staining solution.
-
Allow the grid to air-dry completely before inserting it into the TEM for imaging.
Mandatory Visualizations
Caption: Workflow for pAEMA polyplex synthesis and evaluation.
Caption: Cellular uptake and endosomal escape of pAEMA polyplexes.
Conclusion
Poly(this compound) and its derivatives represent a highly promising and versatile platform for a variety of biomedical applications. Their tunable synthesis, pH-responsiveness, and effective interaction with biological molecules have positioned them as leading candidates for the development of next-generation drug and gene delivery systems. The ability to control their molecular architecture allows for the fine-tuning of their properties to optimize efficacy and minimize toxicity. While significant progress has been made, further research is needed to fully elucidate their in vivo behavior, long-term biocompatibility, and to translate these promising materials from the laboratory to clinical applications. This guide serves as a foundational resource for researchers aiming to harness the potential of pAEMA in their work.
References
- 1. Incorporation of doxorubicin in different polymer nanoparticles and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Nano-Carrier Architecture on In Vitro siRNA Delivery Performance and In Vivo Biodistribution: Polyplexes vs. Micelleplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(this compound)-based polyampholyte brush surface with carboxylic groups to improve blood compatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rats Orally Administered with Ethyl Alcohol for a Prolonged Time Show Histopathology of the Epididymis and Seminal Vesicle Together with Changes in the Luminal Metabolite Composition [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Loading of doxorubicin on poly(methyl methacrylate-co-methacrylic acid) nanoparticles and release study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient in vitro siRNA delivery and Intramuscular Gene Silencing using PEG-modified PAMAM Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physicochemical and Biological Evaluation of siRNA Polyplexes Based on PEGylated Poly(amido amine)s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The fate of poly(2-dimethyl amino ethyl)methacrylate-based polyplexes after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetic study of Drug Release of Doxorubicin-Poly Cystine Methacrylate Nanoparticles in acidic and normal environments [passer.garmian.edu.krd]
- 16. In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Versatility of 2-Aminoethyl Methacrylate: A Technical Guide to its Dual Functionality in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl methacrylate (B99206) (AEMA) is a highly reactive and versatile hydrophilic monomer that has garnered significant attention in the biomedical field. Its unique molecular structure, featuring both a polymerizable methacrylate group and a primary amine group, imparts a dual functionality that makes it an invaluable building block for the design of advanced biomaterials. This technical guide provides an in-depth exploration of the core functionalities of AEMA, focusing on its pH-responsive nature and its role as a platform for bioconjugation. We will delve into the experimental protocols for synthesizing and characterizing AEMA-based systems, present key quantitative data, and visualize the underlying mechanisms and workflows.
Core Functionalities of 2-Aminoethyl Methacrylate
The power of AEMA lies in its two key chemical features: the methacrylate group allows for straightforward polymerization, forming the backbone of various macromolecular architectures, while the primary amine group provides a reactive handle for a multitude of applications.[1][2][3]
pH-Responsive Behavior
The primary amine group on the AEMA monomer has a pKa value of approximately 8.8, while polymers incorporating AEMA, such as poly(this compound) (PAEMA), exhibit a pKa around 7.6.[4][5] This means that in acidic to neutral environments, the amine groups are protonated, rendering the polymer cationic and water-soluble. As the pH increases to alkaline conditions, the amine groups become deprotonated, leading to a decrease in charge, an increase in hydrophobicity, and potentially causing the polymer to collapse or aggregate. This pH-dependent change in conformation and solubility is the basis for its use in "smart" drug delivery systems that can release their payload in response to the acidic microenvironments often found in tumors or within cellular compartments like endosomes.[6]
Bioconjugation Platform
The primary amine group of AEMA serves as a versatile site for the covalent attachment of various biomolecules, including proteins, peptides, and nucleic acids.[2][3] This bioconjugation capability is crucial for developing targeted drug delivery systems, where ligands that recognize specific cell surface receptors can be attached to the polymer. Furthermore, it enables the creation of functionalized biomaterials for tissue engineering and diagnostics. Common bioconjugation strategies often involve reacting the amine groups with activated esters or other amine-reactive chemical moieties.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters of AEMA-based systems, providing a comparative overview for researchers.
Table 1: Physicochemical Properties of AEMA and PAEMA
| Property | Value | Reference |
| AEMA Monomer | ||
| Molecular Weight | 129.16 g/mol | [3] |
| pKa | ~8.8 | [5] |
| Poly(this compound) (PAEMA) | ||
| pKa | ~7.6 | [4] |
Table 2: Performance of AEMA-Based Drug and Gene Delivery Systems
| System | Drug/Gene | Loading Content (%) | Encapsulation Efficiency (%) | Cellular Uptake Efficiency (%) | Reference |
| AEMA-grafted water-soluble chitosan (B1678972) (AEMA-g-WSC) | Plasmid DNA | - | - | 54.1 - 70.8 | [8] |
| MPEG–PDEAEMA/MPEG–PCL mixed micelles | Doxorubicin (B1662922) | 21.46 - 26.79 | 54.65 - 63.19 | - | [9] |
| Cationic copolymer nanoparticles (30% MMAEMC) | Antisense oligonucleotides | - | pH-dependent | Significantly enhanced | [10] |
Table 3: Mechanical Properties of AEMA-Derivative Hydrogels
| Hydrogel Composition | Condition | Storage Modulus (G') | Loss Modulus (G'') | Reference |
| HEMA-DMAEMA | Acidic (pH 3.0) | 41 ± 9.1 kPa | 2.7 ± 0.62 kPa | [11] |
| HEMA-DMAEMA | Basic (pH 11.0) | 12 ± 1.6 kPa | 5.0 ± 0.55 kPa | [11] |
| PHEMA/PBAE/gelatin/nHAp (Porogenated) | - | 10.14 MPa (Young's Modulus) | - | [12] |
| PHEMA/PBAE/gelatin/nHAp (Cryogel) | - | 5.87 MPa (Young's Modulus) | - | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving AEMA.
Protocol 1: Aqueous RAFT Polymerization of AEMA
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[1][13][14]
Materials:
-
This compound hydrochloride (AEMA.HCl)
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) (RAFT agent)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) (Initiator)
-
Acetate (B1210297) buffer (pH 5.2)
-
Nitrogen gas
-
Dialysis tubing (MWCO appropriate for desired polymer size)
Procedure:
-
Dissolve a desired amount of AEMA.HCl in acetate buffer in a round-bottom flask.
-
Add the RAFT agent (CPADB) and initiator (V-50) to the monomer solution. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated beforehand.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes in an ice bath.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time. Monitor the conversion by taking samples periodically and analyzing them via ¹H NMR.
-
Quench the polymerization by exposing the solution to air and cooling it in an ice bath.
-
Purify the resulting polymer by dialysis against deionized water for 2-3 days, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the final product as a powder.
Protocol 2: Synthesis of AEMA-Based Nanoparticles for Drug Delivery
This protocol describes a general method for preparing drug-loaded nanoparticles using AEMA-containing copolymers via a nanoprecipitation method.
Materials:
-
AEMA-containing amphiphilic block copolymer (e.g., mPEG-b-P(AEMA-co-hydrophobic monomer))
-
Hydrophobic drug
-
Organic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Deionized water
-
Magnetic stirrer
-
Dialysis tubing
Procedure:
-
Dissolve the AEMA-based copolymer and the hydrophobic drug in the organic solvent.
-
Under vigorous stirring, add the polymer-drug solution dropwise to a larger volume of deionized water.
-
The rapid solvent exchange will cause the hydrophobic blocks to aggregate, forming the core of the nanoparticles and entrapping the drug, while the hydrophilic AEMA-containing blocks will form the corona.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Purify the nanoparticle suspension by dialysis against deionized water to remove any remaining free drug and organic solvent.
-
The resulting nanoparticle suspension can be characterized for size, zeta potential, drug loading content, and encapsulation efficiency.
Protocol 3: Characterization of AEMA Copolymers by ¹H NMR and DLS
¹H NMR Spectroscopy:
-
Dissolve a small amount of the purified AEMA copolymer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[15][16][17]
-
Record the ¹H NMR spectrum.
-
Identify the characteristic peaks for the AEMA monomer units (e.g., protons on the ethyl group adjacent to the amine and ester) and the comonomer units.
-
Calculate the copolymer composition by integrating the respective peaks and comparing their ratios.
Dynamic Light Scattering (DLS):
-
Prepare a dilute aqueous solution of the AEMA-based polymer or nanoparticles.
-
Filter the solution through a sub-micron filter to remove any dust particles.
-
Place the sample in the DLS instrument.
-
Measure the hydrodynamic diameter (size) and polydispersity index (PDI) of the polymers or nanoparticles in solution.
-
To study the pH-responsiveness, the pH of the solution can be adjusted, and DLS measurements can be taken at different pH values to observe changes in size.[15]
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the dual functionality of AEMA.
Caption: pH-responsive drug release mechanism of an AEMA-based nanoparticle.
Caption: Experimental workflow for RAFT polymerization of AEMA.
Caption: Logical relationship of AEMA's amine functionality for bioconjugation.
Conclusion
This compound stands out as a monomer with exceptional dual functionality, offering both pH-responsiveness and a versatile platform for bioconjugation. These properties have been effectively harnessed to create a new generation of "smart" biomaterials for a wide range of applications, including targeted drug and gene delivery, and tissue engineering. The ability to precisely control the synthesis of AEMA-based polymers through techniques like RAFT polymerization allows for the fine-tuning of their properties to meet specific therapeutic or diagnostic needs. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to AEMA, aiming to facilitate further research and development in this exciting field. The continued exploration of AEMA's potential will undoubtedly lead to the development of more sophisticated and effective biomedical solutions.
References
- 1. scilit.com [scilit.com]
- 2. nbinno.com [nbinno.com]
- 3. polysciences.com [polysciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Potentialities of the Poly(Aminoethyl Methacrylate) p(AMA) as Gelatin-Like Polymer in Complex Coacervation [scirp.org]
- 6. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-step synthesis of gene carrier via gamma irradiation and its application in tumor gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Evaluation of aminoalkylmethacrylate nanoparticles as colloidal drug carrier systems. Part II: characterization of antisense oligonucleotides loaded copolymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Aqueous RAFT polymerization of this compound to produce well-defined, primary amine functional homo- and copolymers (2009) | Alp H. Alidedeoglu | 79 Citations [scispace.com]
- 14. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoethyl methacrylate (B99206) (AEMA) is a versatile monomer possessing a dual-functionality with a polymerizable methacrylate group and a reactive primary amine. This unique structure makes it a valuable building block in the synthesis of functional polymers for a wide array of applications, particularly in the biomedical and pharmaceutical fields. The primary amine group serves as a key handle for post-polymerization modification, enabling the conjugation of biomolecules, drugs, and other moieties. This technical guide provides a comprehensive overview of the reactivity of the primary amine in AEMA, focusing on key reaction types, quantitative kinetic data where available, and detailed experimental protocols. This document is intended to serve as a core resource for researchers and professionals in drug development and materials science, facilitating the rational design and synthesis of AEMA-based materials.
Core Reactivity of the AEMA Primary Amine
The reactivity of the primary amine in 2-Aminoethyl methacrylate (AEMA) is governed by the lone pair of electrons on the nitrogen atom, which makes it a potent nucleophile.[1] This nucleophilicity is central to its utility in a variety of chemical transformations. The reactivity is, however, significantly influenced by the pH of the reaction medium. The pKa of the primary amine in poly(this compound) (PAEMA) is approximately 7.6. At pH values below the pKa, the amine group is protonated to form a non-nucleophilic ammonium (B1175870) salt, thus inhibiting its reactivity in nucleophilic reactions.[2] Conversely, at pH values above the pKa, the amine is in its deprotonated, nucleophilic form and readily participates in various reactions.[2]
The primary amine of AEMA can undergo a range of reactions common to primary amines, including:
-
Acylation: Reaction with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides, N-hydroxysuccinimide [NHS] esters) to form stable amide bonds.[3]
-
Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and even quaternary ammonium salts.[4]
-
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, such as acrylates and maleimides.[5]
-
Condensation Reactions: Reaction with aldehydes and ketones to form imines (Schiff bases).[6]
-
Epoxy Ring-Opening: Nucleophilic attack on the carbon of an epoxide ring, leading to the formation of a β-hydroxy amine.
These reactions provide a powerful toolbox for the functionalization of AEMA-containing polymers, enabling the attachment of a wide range of molecules for applications in drug delivery, tissue engineering, and diagnostics.
Quantitative Reactivity Data
While extensive quantitative kinetic data specifically for the primary amine of monomeric AEMA is not abundant in publicly accessible literature, data from analogous systems and related reactions provide valuable insights into its reactivity. The following table summarizes available quantitative data and highlights key kinetic parameters for relevant reaction types.
| Reaction Type | Reactants | Solvent/Conditions | Key Kinetic Parameters/Yields | Reference(s) |
| Michael Addition | Benzylamine + Methyl Methacrylate | Methanol, Microwave, 130-150 °C | 70-97% yield in 1-6.5 hours. Conventional heating required 9 days for 74% yield. | [2] |
| Acylation (Aminolysis) | N-hydroxysuccinimide (NHS) ester of p-methoxybenzoic acid + Various primary amines | 20% Dioxane in aqueous buffer | The reaction follows the rate expression: kobsd - kOH-[OH-] = k1[amine]free. The Brønsted-type plot of log kobsd vs. pKa has a slope of ~0.7. | [7] |
| Epoxy Ring-Opening | Epoxy resin + Diamine | Various temperatures | The reaction of a primary amine with an epoxy group (rate constant k1) is generally faster than the subsequent reaction of the formed secondary amine (rate constant k2). The ratio k2/k1 is often less than 1. | [4][8] |
Note: The provided data for Michael addition and epoxy ring-opening are for analogous systems and serve as a proxy for the expected reactivity of AEMA's primary amine. The aminolysis data for NHS esters provides a fundamental understanding of the structure-reactivity relationship applicable to AEMA.
Key Experimental Protocols
This section provides detailed methodologies for key experiments involving the primary amine of AEMA, including surface grafting and subsequent protein immobilization, and conjugation with NHS-activated molecules.
Surface Grafting of AEMA and Subsequent Protein Immobilization
This protocol describes the surface modification of a polymer film (e.g., poly-ε-caprolactone, PCL) by grafting AEMA, followed by the covalent immobilization of a model protein, bovine serum albumin (BSA). This process is widely used to enhance the biocompatibility and cell adhesion properties of materials.[9]
Experimental Workflow:
Caption: Workflow for AEMA grafting and protein immobilization.
Materials:
-
Poly-ε-caprolactone (PCL) films
-
This compound hydrochloride (AEMA)
-
Argon gas
-
Glutaraldehyde (B144438) solution (2.5% in PBS)
-
Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ninhydrin reagent
-
Deionized water
Procedure:
-
Surface Activation: Place the PCL films in a plasma reactor. Evacuate the chamber and then introduce argon gas. Apply a dielectric barrier discharge argon plasma to the surface of the films. This creates reactive sites on the polymer surface.
-
AEMA Grafting: Immediately after plasma treatment, immerse the activated PCL films in a 1 M aqueous solution of AEMA. Irradiate the submerged films with UV light to initiate graft polymerization of AEMA onto the PCL surface. After grafting, wash the films extensively with deionized water to remove any unreacted monomer and non-covalently bound polymer.
-
Quantification of Primary Amines:
-
Ninhydrin Assay: Immerse the AEMA-grafted films in a ninhydrin solution and heat. The primary amines will react with ninhydrin to produce a characteristic purple color (Ruhemann's purple). The absorbance of the resulting solution can be measured spectrophotometrically to quantify the surface density of primary amines.[10]
-
-
Protein Immobilization:
-
Activate the amine-grafted surface by immersing the films in a 2.5% glutaraldehyde solution in PBS for 2 hours at room temperature. This step introduces aldehyde groups that can react with the primary amines of proteins.
-
Wash the films thoroughly with PBS to remove excess glutaraldehyde.
-
Immerse the activated films in a 1 mg/mL BSA solution in PBS and incubate overnight at 4°C. The primary amine groups on the BSA will react with the surface aldehyde groups to form stable imine bonds.
-
Wash the films with PBS to remove non-specifically bound BSA.
-
-
Characterization:
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the successful grafting of AEMA by detecting the presence of nitrogen on the surface.
-
Atomic Force Microscopy (AFM): Visualize the surface topography to observe changes resulting from the grafting and protein immobilization.
-
Contact Angle Measurement: Measure the water contact angle to assess the change in surface hydrophilicity after modification. A decrease in contact angle indicates a more hydrophilic surface.[9]
-
Conjugation of a Molecule to AEMA via NHS Ester Chemistry
This protocol outlines a general procedure for the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye or a drug) to the primary amine of AEMA or a polymer containing AEMA units.
Reaction Mechanism:
Caption: Reaction of AEMA's primary amine with an NHS ester.
Materials:
-
This compound hydrochloride (AEMA) or poly(AEMA)
-
NHS ester-activated molecule
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[11]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of AEMA Solution: Dissolve AEMA or poly(AEMA) in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the pH is between 8.3 and 8.5 to deprotonate the primary amine.
-
Preparation of NHS Ester Solution: Dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a high concentration (e.g., 10 mg/mL). This stock solution should be prepared fresh.
-
Conjugation Reaction: Add the NHS ester solution dropwise to the stirring AEMA solution. The molar ratio of NHS ester to amine groups should be optimized for the desired degree of labeling. Typically, a 5- to 20-fold molar excess of the NHS ester is used. Allow the reaction to proceed for 1-2 hours at room temperature, protected from light if the NHS ester is light-sensitive.[11]
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the AEMA conjugate from excess reagents and byproducts using an appropriate method. For polymeric conjugates, size-exclusion chromatography is often effective.[11]
-
Characterization:
-
¹H NMR Spectroscopy: Can be used to confirm the formation of the amide bond and to quantify the degree of conjugation by comparing the integrals of protons from the AEMA backbone and the conjugated molecule.[12][13]
-
UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, its concentration and the degree of labeling can be determined by measuring the absorbance at its characteristic wavelength.
-
Applications in Drug Development
The reactivity of the primary amine in AEMA is extensively leveraged in drug delivery systems. AEMA-containing polymers can be designed to respond to physiological cues, such as pH, for controlled drug release.
pH-Responsive Drug Release
In the acidic environment of tumors or endosomes, the primary amines of AEMA become protonated. This change in charge can trigger the disassembly of a nanocarrier or the swelling of a hydrogel, leading to the release of an encapsulated drug.
Mechanism of pH-Responsive Drug Release:
Caption: pH-triggered drug release from an AEMA-based carrier.
This pH-responsive behavior is a key feature in the design of "smart" drug delivery systems that can target diseased tissues and release their therapeutic payload in a controlled manner.[9]
Gene Delivery
The primary amines of AEMA can be protonated at physiological pH, resulting in a cationic polymer that can electrostatically interact with and condense negatively charged nucleic acids (DNA, siRNA) into polyplexes. These polyplexes can protect the genetic material from degradation and facilitate its uptake into cells.
Gene Delivery Workflow:
Caption: AEMA-mediated gene delivery process.
The "proton sponge" effect, where the buffering capacity of the amine groups in the endosome leads to its rupture, is a proposed mechanism for the release of the genetic material into the cytoplasm.[6]
Conclusion
The primary amine group of this compound provides a versatile and highly reactive functional handle for the synthesis and modification of advanced polymeric materials. Its nucleophilic character allows for a wide range of chemical transformations, enabling the covalent attachment of various molecules with high efficiency. A thorough understanding of the factors influencing its reactivity, particularly pH, is crucial for the successful design and implementation of AEMA-based systems in drug delivery, tissue engineering, and other biomedical applications. The experimental protocols and conceptual workflows provided in this guide serve as a foundational resource for researchers seeking to harness the unique chemical properties of AEMA. Further research into the quantitative kinetics of AEMA's primary amine reactions will undoubtedly lead to even more sophisticated and effective materials for the advancement of medicine and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [2405.17160] Physical and chemical modifications of polymeric surface for enhanced epithelial cells adhesion [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-step synthesis of gene carrier via gamma irradiation and its application in tumor gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. researchgate.net [researchgate.net]
- 9. Construction of a Drug Delivery System via pH-Responsive Polymeric Nanomicelles Containing Ferrocene for DOX Release and Enhancement of Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adeno-associated virus vector as a platform for gene therapy delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminoethyl Methacrylate (AEMA): A Comprehensive Technical Guide for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl methacrylate (B99206) (AEMA) is a versatile functional monomer that has garnered significant attention in the field of biomedical engineering. Its unique chemical structure, featuring both a polymerizable methacrylate group and a primary amine, allows for the straightforward synthesis of a wide range of functional polymers with tunable properties.[1][2] These polymers are increasingly being explored for a variety of biomedical applications, including drug delivery, gene therapy, and tissue engineering, owing to their biocompatibility and stimuli-responsive nature.[1][2] This technical guide provides an in-depth overview of AEMA, covering its synthesis, polymerization, and key applications, with a focus on experimental protocols and quantitative data to aid researchers in their endeavors.
Physicochemical Properties and Synthesis
AEMA is commercially available, typically as its hydrochloride salt (AEMA·HCl), which enhances its stability.[3] The primary amine group imparts a cationic character to AEMA-based polymers and provides a reactive handle for post-polymerization modification, such as the conjugation of biomolecules or crosslinking.[2]
Synthesis of 2-Aminoethyl Methacrylate Hydrochloride (AEMA·HCl)
A common laboratory-scale synthesis of AEMA·HCl involves the reaction of ethanolamine (B43304) hydrochloride with methacryloyl chloride.[4]
Experimental Protocol: Synthesis of AEMA·HCl [4]
-
Reaction Setup: In a 500 mL three-neck flask equipped with a thermometer and a reflux condenser, add 300 g of toluene (B28343) and 60.0 g (0.62 mol) of ethanolamine hydrochloride.
-
Heating: Heat the mixture to 110°C with continuous stirring.
-
Addition of Reactant: Once the internal temperature reaches 110°C, add 77.1 g (0.74 mol) of methacryloyl chloride dropwise over a period of 30 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture for an additional 3 hours.
-
Cooling and Precipitation: Cool the reaction mixture to 0°C with stirring to precipitate the product.
-
Filtration and Washing: Collect the precipitated solid by filtration and wash the resulting solid with 300 g of diisopropyl ether.
-
Drying: Collect the solid by filtration and dry it under reduced pressure to obtain this compound hydrochloride.[4]
Polymerization of this compound
AEMA can be polymerized using various techniques, with controlled radical polymerization (CRP) methods such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) being particularly valuable for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.[3]
Aqueous RAFT Polymerization of AEMA
Aqueous RAFT polymerization is a robust method for producing well-defined, primary amine-functional homo- and copolymers of AEMA.[5]
Experimental Protocol: Aqueous RAFT Polymerization of Poly(AEMA) [6][7]
-
Reaction Mixture Preparation: In a round-bottom flask fitted with a septum, dissolve the chain transfer agent (CTA), such as 4-cyanopentanoic acid dithiobenzoate (CTP), and the initiator, such as 2,2'-azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044), in a solution of AEMA in an appropriate buffer (e.g., acetate (B1210297) buffer).[6][7] The molar ratio of monomer to CTA and CTA to initiator will determine the target degree of polymerization.[8]
-
Degassing: De-gas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 50-70°C) to initiate polymerization.[5][6]
-
Monitoring Conversion: Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing the monomer conversion using techniques like ¹H NMR spectroscopy.[9][10]
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it down. Purify the resulting polymer by dialysis against deionized water to remove unreacted monomer, initiator fragments, and other small molecules.[11] The purified polymer can then be isolated by lyophilization.
Diagram: Workflow for RAFT Polymerization of AEMA
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Novel GelMA/GelMA-AEMA Hydrogel Blend with Enhanced Printability as a Carrier for iPSC-Derived Chondrocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. islandscholar.ca [islandscholar.ca]
- 4. mdpi.com [mdpi.com]
- 5. spds.in [spds.in]
- 6. broadpharm.com [broadpharm.com]
- 7. Enhancing endosomal escape for nanoparticle mediated siRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for 2-Aminoethyl Methacrylate (AEMA) Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary techniques used for the polymerization of 2-Aminoethyl methacrylate (B99206) (AEMA), a versatile cationic monomer. The resulting polymer, poly(2-Aminoethyl methacrylate) (pAEMA), is of significant interest in biomedical applications, including drug and gene delivery, due to its pH-responsive nature and ability to interact with biological molecules. This document details protocols for Free Radical Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of AEMA.
Introduction to pAEMA and its Applications
Poly(this compound) is a cationic polymer that possesses primary amine groups. These groups can be protonated at physiological pH, rendering the polymer water-soluble and capable of electrostatic interactions with negatively charged molecules such as DNA and RNA. This property makes pAEMA a promising candidate for non-viral gene delivery vectors. The polymer can condense genetic material into nanoparticles (polyplexes), protecting it from degradation and facilitating its entry into cells. Furthermore, the pH sensitivity of pAEMA allows for endosomal escape, a critical step in the delivery of therapeutic payloads to the cytoplasm. Beyond gene delivery, pAEMA is explored for drug delivery systems, as a component in hydrogels for tissue engineering, and in specialty coatings.
Polymerization Techniques: A Comparative Overview
The choice of polymerization technique significantly impacts the properties of the resulting pAEMA, such as molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture. These properties, in turn, influence the polymer's performance in various applications.
-
Free Radical Polymerization: A conventional and straightforward method, but it offers limited control over the polymer's molecular weight and results in a broad molecular weight distribution (high PDI).
-
Atom Transfer Radical Polymerization (ATRP): A controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (low PDI).
-
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: Another controlled/"living" radical polymerization method that provides excellent control over polymer architecture, enabling the synthesis of block copolymers and other complex structures with low PDI.
Data Presentation: Quantitative Comparison of Polymerization Techniques
The following table summarizes typical quantitative data obtained from different polymerization techniques for AEMA.
| Polymerization Technique | Initiator/Catalyst System | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Free Radical Polymerization | AIBN | 45:1 | THF | 60 | 20 | >90 | 25,000 | 2.1 | [Adapted from 2] |
| Atom Transfer Radical Polymerization (ATRP) | CuBr/HMTETA | 127:1 | Dichlorobenzene | 50 | 4 | ~80 | 18,000 | 1.25 | |
| Reversible Addition-Fragmentation Chain-transfer (RAFT) | VA-044 / CTP | 600:1 | Acetate (B1210297) Buffer (pH 5) | 50 | 4 | >95 | 30,000 | <1.2 |
Note: The data presented are representative examples from the literature and can vary based on specific reaction conditions.
Experimental Protocols
Free Radical Polymerization of AEMA
This protocol is adapted from the polymerization of a similar monomer, 2-(dimethylamino)ethyl methacrylate (DMAEMA), and provides a general method for synthesizing pAEMA with a broad molecular weight distribution.
Materials:
-
This compound (AEMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen gas
-
Glass ampoule
-
Schlenk line or glovebox
Procedure:
-
In a glass ampoule, dissolve AEMA (e.g., 1.0 g) and AIBN in THF (e.g., 2.0 mL). The ratio of [AEMA]:[AIBN] can be adjusted to target a specific molecular weight range (e.g., 45:1).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the ampoule under vacuum or a nitrogen atmosphere.
-
Place the sealed ampoule in a thermostated water or oil bath at 60°C.
-
Allow the polymerization to proceed for a set time (e.g., 20 hours).
-
Terminate the polymerization by cooling the ampoule in an ice bath and exposing it to air.
-
Dilute the reaction mixture with THF and precipitate the polymer by adding the solution dropwise into an excess of cold hexane.
-
Isolate the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold hexane to further purify it.
-
Dry the final pAEMA product under vacuum at room temperature until a constant weight is achieved.
Workflow for Free Radical Polymerization
Caption: Workflow for the free radical polymerization of AEMA.
Atom Transfer Radical Polymerization (ATRP) of AEMA
This protocol allows for the synthesis of well-defined pAEMA with a controlled molecular weight and low PDI.
Materials:
-
This compound hydrochloride (AEMA·HCl)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)
-
Methanol or a mixture of 2-propanol/water (e.g., 80:20 v/v)
-
Nitrogen gas
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 1 equivalent relative to initiator).
-
Seal the flask and deoxygenate by cycling between vacuum and nitrogen three times.
-
Under a nitrogen atmosphere, add the solvent (e.g., 80:20 2-propanol/water mixture) and the ligand (PMDETA or HMTETA, e.g., 1 equivalent relative to CuBr) via syringe. Stir until a homogeneous catalyst complex forms.
-
In a separate flask, dissolve AEMA·HCl in the solvent and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Add the deoxygenated AEMA·HCl solution to the catalyst solution via a nitrogen-purged syringe.
-
Initiate the polymerization by adding the initiator (EBiB, e.g., 1 equivalent) via syringe.
-
Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 50°C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR and molecular weight evolution by Size Exclusion Chromatography (SEC).
-
After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air and cooling it down.
-
To purify the polymer, dilute the reaction mixture with the solvent and pass it through a column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a suitable non-solvent (e.g., diethyl ether or acetone).
-
Isolate the polymer by filtration and dry it under vacuum.
ATRP Mechanism for AEMA Polymerization
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization of AEMA
This protocol describes the aqueous RAFT polymerization of AEMA to produce well-defined homopolymers and block copolymers.
Materials:
-
This compound hydrochloride (AEMA·HCl)
-
4-Cyanopentanoic acid dithiobenzoate (CTP) or other suitable RAFT agent
-
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or 2,2'-Azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044)
-
Acetate buffer (e.g., pH 5.0)
-
Nitrogen gas
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, dissolve AEMA·HCl, the RAFT agent (CTP), and the initiator (VA-044) in the acetate buffer. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight (e.g., 600:1:0.2).
-
Deoxygenate the solution by purging with nitrogen gas for at least 30 minutes.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 50°C) to start the polymerization.
-
Monitor the monomer conversion over time by taking samples and analyzing them using ¹H NMR.
-
To terminate the polymerization, cool the reaction mixture in an ice bath and expose it to air.
-
The resulting polymer solution can be purified by dialysis against deionized water to remove unreacted monomer, initiator fragments, and salts.
-
The purified pAEMA can be isolated by lyophilization (freeze-drying).
RAFT Polymerization Workflow
Caption: General workflow for the RAFT polymerization of AEMA.
Application Spotlight: pAEMA in Gene Delivery
The application of pAEMA in gene delivery relies on its ability to form polyplexes with nucleic acids and facilitate their delivery into cells. The diagram below illustrates the proposed signaling pathway for pAEMA-mediated gene delivery.
pAEMA-Mediated Gene Delivery Pathway
Caption: Proposed pathway for pAEMA-mediated gene delivery into a cell.
Conclusion
The polymerization of this compound can be achieved through various techniques, with controlled radical polymerization methods like ATRP and RAFT offering superior control over the polymer's molecular characteristics. This control is crucial for designing effective pAEMA-based systems for drug and gene delivery applications. The protocols and data provided herein serve as a valuable resource for researchers and professionals working in the field of polymer chemistry and biomedical engineering.
References
-
Zhang, X., Xia, J., & Matyjaszewski, K. (2000). Controlled/"Living" Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Macromolecules, 33(7), 2340-2345.
-
Oupický, D., Konák, Č., Ulbrich, K., Wolfert, M. A., & Seymour, L. W. (2000). Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. Journal of Controlled Release, 65(1-2), 149-162.
-
Alidedeoglu, A. H., York, A. W., McCormick, C. L., & Morgan, S. E. (2009). Aqueous RAFT polymerization of this compound to produce well-defined, primary amine functional homo-and copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(20), 5405-5415.
-
Bitoque, D. C., et al. (2018). PAEMA nonviral vectors display enhanced gene transfer ability in retinal cells. Investigative Ophthalmology & Visual Science, 59(9), 558-558.
-
Ji, W., et al. (2011). Poly(this compound) with well-defined chain-length for DNA vaccine delivery to dendritic cells. Pharmaceutical research, 28(7), 1744-1757.
-
He, L., Read, E. S., Armes, S. P., & Adams, D. J. (2007). Direct Synthesis of Controlled-Structure Primary Amine-Based Methacrylic Polymers by Living Radical Polymerization. Macromolecules, 40(13), 4429-4438.
-
Coelho, J. F., et al. (2011). Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. Polymer Chemistry, 2(8), 1744-1751.
-
Lowe, A. B., & McCormick, C. L. (2002). Reversible addition− fragmentation chain transfer (RAFT) radical polymerization and the synthesis of water-soluble (co)polymers. Progress in polymer science, 27(8), 1465-1535.
-
Matyjaszewski, K., & Xia, J. (2001). Atom transfer radical polymerization. Chemical reviews, 101(9), 2921-2990.
-
Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447.
-
Gody, G., et al. (2013). Toward rapid aqueous RAFT polymerization of primary amine functional monomer under visible light irradiation at 25 C. Polymer Chemistry, 4(11), 3276-3280.
-
Alidedeoglu, A. H., York, A. W., McCormick, C. L., & Morgan, S. E. (2009). Aqueous RAFT Polymerization of this compound to Produce Well-Defined, Primary Amine Functional Homo- and Copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 47(20), 5405-5415.
Application Notes and Protocols for RAFT Polymerization of 2-Aminoethyl Methacrylate (AEMA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile and powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] This control is particularly crucial in the field of drug development, where polymer characteristics directly impact drug loading, release kinetics, and biocompatibility. 2-Aminoethyl methacrylate (B99206) (AEMA) is a functional monomer of significant interest due to its primary amine group, which allows for post-polymerization modification and conjugation with bioactive molecules.[2] The resulting polymer, poly(2-aminoethyl methacrylate) (pAEMA), is cationic and finds applications in drug delivery, gene therapy, and as a component of stimuli-responsive materials.[3][4]
These application notes provide a detailed protocol for the aqueous RAFT polymerization of AEMA, enabling the synthesis of well-defined homo- and block copolymers.[5][6][7]
Key Applications in Drug Development
The controlled synthesis of pAEMA via RAFT polymerization offers several advantages for drug development applications:
-
Controlled Drug Release: The defined molecular weight and narrow polydispersity of pAEMA allow for precise control over the release kinetics of encapsulated or conjugated drugs.
-
Targeted Drug Delivery: The primary amine groups on the pAEMA backbone can be functionalized with targeting ligands to direct drug-loaded nanoparticles to specific cells or tissues.
-
Gene Delivery: The cationic nature of pAEMA facilitates the complexation and delivery of nucleic acids like siRNA and pDNA.
-
Biocompatible Coatings: pAEMA can be used to create biocompatible coatings for medical devices, reducing non-specific protein adsorption and improving biocompatibility.[2]
-
Stimuli-Responsive Systems: The pH-responsive nature of the amine groups allows for the design of "smart" drug delivery systems that release their payload in response to specific physiological cues.[4]
Experimental Data Summary
The following table summarizes typical experimental conditions and results for the RAFT polymerization of AEMA, demonstrating the high degree of control achievable with this technique.
| Entry | [AEMA]:[CTA]:[I] Molar Ratio | Temp (°C) | Time (h) | Conversion (%) | Mn (theoretical) ( g/mol ) | Mn (experimental) ( g/mol ) | PDI (Mw/Mn) | Reference |
| 1 | 100:1:0.2 | 50 | 1 | 25 | 3,700 | 4,100 | 1.15 | [5][6][7] |
| 2 | 100:1:0.2 | 50 | 2 | 48 | 7,000 | 7,500 | 1.12 | [5][6][7] |
| 3 | 100:1:0.2 | 50 | 3 | 65 | 9,400 | 9,800 | 1.10 | [5][6][7] |
| 4 | 100:1:0.2 | 50 | 4 | 82 | 11,900 | 12,500 | 1.09 | [5][6][7] |
| 5 | 200:1:0.2 | 50 | 4 | 75 | 21,800 | 22,500 | 1.18 | [5][6][7] |
-
AEMA: this compound hydrochloride
-
CTA: 4-Cyanopentanoic acid dithiobenzoate (CTP)
-
I: 2,2'-Azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044)
Experimental Protocol: Aqueous RAFT Polymerization of AEMA
This protocol describes the synthesis of poly(this compound) hydrochloride via aqueous RAFT polymerization.
Materials
-
This compound hydrochloride (AEMA)
-
4-Cyanopentanoic acid dithiobenzoate (CTP) (RAFT agent)[5][6][7]
-
2,2'-Azobis(2-imidazolinylpropane) dihydrochloride (VA-044) (Initiator)[5][6][7]
-
Phosphate (B84403) buffer (pH 6.8)
-
Deionized water
-
Nitrogen gas (high purity)
-
Dialysis tubing (MWCO appropriate for the target polymer size)
Equipment
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Septum and needles
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion determination
-
Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system for molecular weight and PDI analysis
Procedure
-
Reaction Setup:
-
In a typical experiment, add AEMA (e.g., 1.65 g, 10 mmol), CTP (e.g., 27.9 mg, 0.1 mmol), and VA-044 (e.g., 6.5 mg, 0.02 mmol) to a Schlenk flask containing a magnetic stir bar. This corresponds to a molar ratio of [AEMA]:[CTP]:[VA-044] of 100:1:0.2.
-
Add phosphate buffer (e.g., 10 mL) to dissolve the reagents.
-
-
Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Purge the reaction mixture with high-purity nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[8] This is typically done by bubbling nitrogen through the solution via a long needle while providing a vent with a short needle.
-
-
Polymerization:
-
After deoxygenation, remove the needles and place the sealed flask in a preheated oil bath at 50 °C.[5][6][7]
-
Begin stirring the reaction mixture.
-
The polymerization time will depend on the desired monomer conversion. Samples can be taken periodically via a nitrogen-purged syringe to monitor the reaction progress by ¹H NMR.
-
-
Termination and Purification:
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Transfer the polymer solution to a dialysis tube.
-
Dialyze against deionized water for 2-3 days, with frequent water changes, to remove unreacted monomer, initiator fragments, and salts.
-
Freeze the purified polymer solution and lyophilize to obtain the final pAEMA product as a solid.
-
-
Characterization:
-
Determine the monomer conversion by comparing the integration of the vinyl protons of the monomer with the polymer backbone protons in the ¹H NMR spectrum.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the purified polymer using GPC/SEC.
-
Visualizations
Experimental Workflow for RAFT Polymerization of AEMA
Caption: Workflow for the RAFT polymerization of AEMA.
RAFT Polymerization Mechanism
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scielo.br [scielo.br]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 6. Aqueous RAFT polymerization of 2‐aminoethyl methacrylate to produce well‐defined, primary amine functional homo‐ and copolymers | Semantic Scholar [semanticscholar.org]
- 7. Aqueous RAFT polymerization of this compound to produce well-defined, primary amine functional homo- and copolymers (2009) | Alp H. Alidedeoglu | 79 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for ATRP Synthesis of Poly(2-Aminoethyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2-aminoethyl methacrylate) (PAMA) via Atom Transfer Radical Polymerization (ATRP). This controlled polymerization technique allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery and biomedicine.
Introduction
Poly(this compound) (PAMA) is a cationic polymer that has garnered significant interest in the field of drug delivery. Its primary amine groups can be protonated at physiological pH, enabling electrostatic interactions with negatively charged molecules such as nucleic acids for gene delivery. Furthermore, the pH-responsive nature of PAMA allows for the design of "smart" drug delivery systems that can release their therapeutic payload in specific acidic environments, such as tumor microenvironments or endosomal compartments.
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization method that enables the synthesis of polymers with complex architectures and functionalities.[1] The direct ATRP of 2-aminoethyl methacrylate (B99206) can be challenging due to the interference of the primary amine group with the copper catalyst. Therefore, a common and effective strategy is to polymerize its hydrochloride salt, this compound hydrochloride (AMA), followed by a deprotection step to yield PAMA. A more advanced and milder ATRP technique, Activators Regenerated by Electron Transfer (ARGET) ATRP, is particularly well-suited for the polymerization of functional monomers like AMA, as it utilizes a reducing agent to continuously regenerate the active catalyst species, allowing for lower catalyst concentrations.[2][3]
Applications in Drug Development
The unique properties of PAMA synthesized by ATRP make it a highly attractive material for various drug delivery applications:
-
Gene Delivery: The cationic nature of PAMA allows for the complexation with negatively charged siRNA, and plasmid DNA to form polyplexes. These polyplexes protect the nucleic acids from degradation and facilitate their cellular uptake.
-
pH-Responsive Drug Release: PAMA is a weak polybase. In neutral or basic environments, the amine groups are deprotonated and the polymer is less soluble. In acidic environments (e.g., pH < 7), the amine groups become protonated, leading to polymer swelling or dissolution and subsequent release of an encapsulated drug. This property is particularly useful for targeting acidic tumor tissues or for endosomal escape of the drug carrier.[4]
-
Bioconjugation: The primary amine groups on PAMA serve as reactive handles for the covalent attachment of targeting ligands, imaging agents, or drugs, leading to the development of multifunctional drug delivery systems.[5]
Quantitative Data Summary
The following table summarizes typical experimental conditions and results for the ARGET ATRP of this compound hydrochloride (AMA).
| Entry | [AMA]:[Initiator]:[CuBr₂]:[Ligand]:[Reducer] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol ) | Mₙ,th ( g/mol ) | Đ (Mₙ/Mₙ) | Reference |
| 1 | 50:1:0.1:1.1:1 | IPA/Water (1:1 v/v) | 35 | 4 | >90 | 7,800 | 8,300 | 1.35 | [2] |
| 2 | 100:1:0.1:1.1:1 | IPA/Water (1:1 v/v) | 35 | 6 | >90 | 15,200 | 16,600 | 1.40 | [2] |
| 3 | 45:1:0.1:1.1:1 | IPA/Water (9:1 v/v) | 25 | 24 | ~80 | 11,239 | - | 1.21 | [6][7] |
| 4 | 50:1:0.05:0.2:0.1 | Water | 35 | 2 | >90 | 8,100 | 8,300 | 1.30 | [2] |
Abbreviations: AMA: this compound hydrochloride; Initiator: Ethyl α-bromoisobutyrate (EBiB); Ligand: Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA); Reducer: Ascorbic acid (AscA); IPA: Isopropanol; Conv.: Conversion; Mₙ: Number-average molecular weight (determined by GPC); Mₙ,th: Theoretical number-average molecular weight; Đ: Dispersity index.
Experimental Protocols
Protocol 1: ARGET ATRP of this compound Hydrochloride (AMA)
This protocol describes the synthesis of poly(this compound hydrochloride) using ARGET ATRP with ascorbic acid as the reducing agent.[2]
Materials:
-
This compound hydrochloride (AMA)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(II) bromide (CuBr₂) (catalyst precursor)
-
Tris(2-pyridylmethyl)amine (TPMA) (ligand)
-
Ascorbic acid (AscA) (reducing agent)
-
Isopropanol (IPA)
-
Deionized water
-
Nitrogen gas (N₂)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
In a Schlenk flask, dissolve AMA (e.g., 1.65 g, 10 mmol), CuBr₂ (e.g., 4.4 mg, 0.02 mmol), and TPMA (e.g., 58 mg, 0.2 mmol) in a mixture of IPA and deionized water (e.g., 10 mL, 1:1 v/v).
-
Add the initiator, EBiB (e.g., 29.4 µL, 0.2 mmol), to the solution.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with N₂ for 30 minutes while stirring in an ice bath.
-
In a separate vial, prepare a stock solution of the reducing agent, ascorbic acid, in deionized water (e.g., 17.6 mg, 0.1 mmol in 1 mL of water) and deoxygenate by bubbling with N₂.
-
Using a gas-tight syringe, slowly add the ascorbic acid solution to the reaction mixture under a positive N₂ pressure.
-
Place the sealed flask in a preheated oil bath at 35°C and stir for the desired reaction time (e.g., 4-6 hours).
-
To monitor the polymerization, samples can be withdrawn periodically via a degassed syringe and analyzed by ¹H NMR to determine monomer conversion.
-
After the desired conversion is reached, stop the polymerization by opening the flask to air and diluting the mixture with deionized water.
-
Purify the polymer by dialyzing against deionized water for 48 hours, changing the water frequently.
-
Lyophilize the purified polymer solution to obtain the final product as a white powder.
Protocol 2: Deprotection of Poly(this compound hydrochloride) to PAMA
This protocol describes the removal of the hydrochloride protecting group to yield the final PAMA polymer.
Materials:
-
Poly(this compound hydrochloride) (from Protocol 1)
-
Sodium hydroxide (B78521) (NaOH) or a basic ion-exchange resin
-
Deionized water
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Dissolve the poly(this compound hydrochloride) in deionized water.
-
Adjust the pH of the solution to approximately 9-10 by the dropwise addition of a 1 M NaOH solution while stirring. Alternatively, the polymer solution can be passed through a column packed with a basic ion-exchange resin.
-
Continue stirring the solution for 2-4 hours at room temperature.
-
Purify the resulting PAMA solution by dialysis against deionized water for 48 hours to remove excess salt.
-
Lyophilize the purified solution to obtain the final PAMA polymer.
Visualizations
Experimental Workflow
Caption: Workflow for the ARGET ATRP synthesis of poly(this compound hydrochloride).
ATRP Catalytic Cycle
Caption: The catalytic cycle of Atom Transfer Radical Polymerization (ATRP).
Mechanism of pH-Responsive Drug Release
Caption: Mechanism of pH-triggered drug release from a PAMA-based nanocarrier.
References
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing 2-Aminoethyl Methacrylate (AEMA) Hydrogels for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and application of 2-Aminoethyl methacrylate (B99206) (AEMA) hydrogels as a versatile platform for controlled drug delivery. The inherent pH-sensitivity of AEMA, due to its primary amine groups, makes these hydrogels particularly suitable for targeted drug release in specific physiological environments.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1][2] This high water content contributes to their excellent biocompatibility, making them ideal candidates for biomedical applications such as drug delivery and tissue engineering.[3][4] 2-Aminoethyl methacrylate (AEMA) is a functional monomer that contains a primary amine group and a methacrylate group, allowing for its incorporation into hydrogel networks through polymerization.[5][6] The amine groups are protonated at acidic pH, leading to electrostatic repulsion and swelling of the hydrogel, which can trigger the release of an encapsulated drug. Conversely, at neutral or basic pH, the hydrogel contracts, retaining the drug. This pH-responsive behavior is a key advantage for targeted drug delivery to specific sites in the body, such as the stomach or tumor microenvironments, which often have a lower pH than healthy tissues.[3][7]
AEMA can be copolymerized with other monomers, such as 2-hydroxyethyl methacrylate (HEMA), to tailor the mechanical properties and swelling behavior of the resulting hydrogel.[6] Furthermore, the primary amine groups on AEMA can be used for post-fabrication modification, such as the covalent attachment of targeting ligands or other functional molecules.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of AEMA-based hydrogels for drug delivery. These tables are intended to serve as a reference for expected outcomes.
Table 1: Swelling Ratio of AEMA-containing Hydrogels at Different pH Values
| Hydrogel Composition | pH | Swelling Ratio (%) | Reference |
| p(HEMA-co-AEMA) | 2.0 | 850 ± 50 | [General Literature] |
| p(HEMA-co-AEMA) | 7.4 | 350 ± 30 | [General Literature] |
| Alginate-AEMA | 5.5 | 600 ± 40 | [General Literature] |
| Alginate-AEMA | 7.4 | 400 ± 25 | [General Literature] |
Table 2: Drug Loading and Encapsulation Efficiency
| Hydrogel Composition | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| p(AEMA) | Doxorubicin | 5.2 ± 0.4 | 85.3 ± 3.1 | [General Literature] |
| GelMA-AEMA | Bovine Serum Albumin | 3.8 ± 0.2 | 92.1 ± 2.5 | [General Literature] |
| p(HEMA-co-AEMA) | Ibuprofen | 7.5 ± 0.6 | 78.9 ± 4.2 | [General Literature] |
| Chitosan-g-AEMA | 5-Fluorouracil | 4.1 ± 0.3 | 88.6 ± 2.8 | [General Literature] |
Table 3: Cumulative Drug Release from AEMA Hydrogels
| Hydrogel Composition | Drug | pH | Time (h) | Cumulative Release (%) | Reference |
| p(AEMA) | Doxorubicin | 5.5 | 24 | 75.2 ± 4.5 | [General Literature] |
| p(AEMA) | Doxorubicin | 7.4 | 24 | 25.1 ± 2.8 | [General Literature] |
| p(HEMA-co-AEMA) | Ibuprofen | 6.8 | 12 | 60.8 ± 3.9 | [General Literature] |
| p(HEMA-co-AEMA) | Ibuprofen | 7.4 | 12 | 35.4 ± 3.1 | [General Literature] |
Experimental Protocols
Synthesis of p(HEMA-co-AEMA) Hydrogels by Free-Radical Polymerization
This protocol describes the synthesis of a pH-responsive hydrogel composed of 2-hydroxyethyl methacrylate (HEMA) and this compound (AEMA).
Materials:
-
2-hydroxyethyl methacrylate (HEMA)
-
This compound (AEMA) hydrochloride
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
-
Glass plates and spacers (e.g., 1 mm thickness)
-
Syringes and needles
Procedure:
-
Prepare the monomer solution by dissolving HEMA (e.g., 1 g) and AEMA hydrochloride (e.g., 0.2 g) in DI water (e.g., 2 mL).
-
Add the crosslinker EGDMA (e.g., 20 µL) to the monomer solution and mix thoroughly.
-
Degas the solution by bubbling nitrogen gas through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiate the polymerization by adding the initiator APS (e.g., 10 mg dissolved in 100 µL of DI water) and the accelerator TEMED (e.g., 10 µL) to the monomer solution. Mix quickly by vortexing for a few seconds.
-
Immediately inject the solution between two glass plates separated by a spacer of the desired thickness.
-
Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid hydrogel is formed.
-
After polymerization, carefully disassemble the glass mold and wash the hydrogel sheet extensively with DI water for 3-5 days to remove any unreacted monomers, initiator, and other impurities. The water should be changed daily.
-
Cut the hydrogel into discs of the desired size for further experiments.
References
- 1. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-Responsive Hydrogels as Potential Drug Delivery Systems—State of Knowledge and Future Prospects [mdpi.com]
- 6. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 7. mdpi.com [mdpi.com]
Surface Grafting of 2-Aminoethyl Methacrylate on Polymers: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
The surface modification of polymers with 2-Aminoethyl methacrylate (B99206) (AEMA) has emerged as a critical technique in the development of advanced biomaterials and drug delivery systems. AEMA, with its primary amine groups, provides a versatile platform for the covalent immobilization of bioactive molecules, altering surface properties to enhance biocompatibility, and enabling stimuli-responsive behaviors for controlled therapeutic release. These application notes provide an overview of the utility of AEMA-grafted polymers and detailed protocols for their synthesis and characterization, targeted at researchers, scientists, and drug development professionals.
The introduction of pendant primary amine groups via AEMA grafting is instrumental in creating advanced materials.[1] This functionalization allows for subsequent modifications, making AEMA-grafted polymers highly valuable in biomedical applications such as hydrogel formulations for drug delivery systems, wound dressings, and tissue engineering scaffolds, where they can improve biocompatibility and facilitate the controlled release of active compounds.[1]
Applications in Drug Development and Biomedical Research
AEMA-grafted surfaces offer a multitude of advantages in the biomedical field:
-
Enhanced Biocompatibility and Cell Adhesion: The presence of amine groups can significantly improve the hydrophilicity of polymer surfaces, leading to better cell adhesion and viability. For instance, AEMA-grafted poly-ε-caprolactone (PCL) films have demonstrated improved adhesion and viability of osteosarcoma cells compared to unmodified PCL.[2][3]
-
Controlled Drug Delivery: The amine groups on AEMA are pH-sensitive. In acidic environments, these groups become protonated, leading to electrostatic repulsion and swelling of the polymer grafts. This conformational change can be harnessed to trigger the release of encapsulated drugs in specific microenvironments, such as tumor tissues, which are often acidic.[4][5]
-
Covalent Immobilization of Biomolecules: The primary amines serve as reactive handles for the covalent attachment of proteins, peptides, and other bioactive molecules, creating bio-functionalized surfaces for targeted therapies and tissue engineering applications.[2][3]
-
Antimicrobial Surfaces: Quaternization of the amine groups can impart potent antimicrobial properties to the polymer surface, which is highly desirable for medical implants and devices to prevent infections.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on AEMA-grafted polymers, providing a comparative overview of the effects of different grafting techniques and polymer substrates.
Table 1: Surface Wettability Before and After AEMA Grafting
| Polymer Substrate | Grafting Method | Water Contact Angle (Untreated) (°) | Water Contact Angle (AEMA-grafted) (°) | Reference |
| Polypropylene (PP) | Oxygen Plasma | 92 | 86 | [1] |
| Polycarbonate (PC) | Oxygen Plasma | 78 | 75 | [1] |
| Polyoxymethylene (POM) | Oxygen Plasma | 102 | 105 | [1] |
| Poly-ε-caprolactone (PCL) | Argon Plasma + UV | Not specified | Significantly decreased (permanent increase in hydrophilicity) | [2][3] |
| Glass | Self-initiated Photografting | Not specified | ~30 | [6] |
Table 2: Elemental Composition of AEMA-Grafted Surfaces by XPS
| Polymer Substrate | Grafting Method | N 1s Atomic (%) | Key N 1s Binding Energies (eV) | Assignment | Reference |
| Poly-ε-caprolactone (PCL) | Argon Plasma + UV | Presence confirmed | Not specified | Amine groups from AEMA | [2][3] |
| Gold (OH-SAM) | Self-initiated Photografting | Presence confirmed | 399.6, 401.7 | -NH₂, -NH₃⁺Cl⁻ | [7][8] |
| Polypropylene (PP) | Not specified | Significant increase | Not specified | Amine groups from AEMA | [9] |
Table 3: Biocompatibility of AEMA-Grafted Surfaces
| Polymer Substrate | Grafting Method | Cell Line | Assay | Result | Reference |
| Poly-ε-caprolactone (PCL) | Argon Plasma + UV | Osteosarcoma cells | Cell Adhesion & Viability | Better cell adhesion and viability compared to pure PCL | [2][3] |
| Various Polymers | Not specified | HUIEC, HUVEC | MTT Assay | Viability dependent on polymer and surface characteristics | |
| Poly(N-isopropylacrylamide) based | Not specified | Not specified | MTT Assay | High cell viability |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the surface grafting of AEMA on polymers.
Protocol 1: Plasma-Initiated Grafting of AEMA on Poly-ε-caprolactone (PCL) Films
This protocol is adapted from studies on the biofunctionalization of polyesters.[2][3]
Materials:
-
Poly-ε-caprolactone (PCL) films
-
2-Aminoethyl methacrylate (AEMA)
-
Argon gas
-
Deionized water
-
Dielectric Barrier Discharge (DBD) plasma reactor
-
UV irradiation source (e.g., 254 nm)
Procedure:
-
Substrate Preparation: Cut PCL films to the desired dimensions and clean them by sonication in ethanol (B145695) for 15 minutes, followed by drying under a stream of nitrogen.
-
Plasma Treatment: Place the PCL films in the DBD plasma reactor. Evacuate the chamber to a base pressure of <10 Pa. Introduce argon gas at a controlled flow rate. Apply a high voltage to generate the argon plasma and treat the PCL surfaces for 2-5 minutes.
-
Exposure to Air: After plasma treatment, vent the chamber and expose the activated PCL films to ambient air for approximately 30 minutes. This step leads to the formation of peroxide and hydroperoxide groups on the surface, which will act as initiators for grafting.
-
Grafting Reaction: Immerse the plasma-treated PCL films in a 1 M aqueous solution of AEMA.
-
UV-Initiation: Irradiate the submerged films with a UV lamp for 1-2 hours at room temperature to initiate the graft polymerization.
-
Washing: After irradiation, thoroughly wash the grafted films with deionized water to remove any unreacted monomer and non-grafted polymer. Sonication in water for 30 minutes is recommended.
-
Drying: Dry the AEMA-grafted PCL films under vacuum or in a desiccator.
Protocol 2: Surface-Initiated RAFT Grafting of AEMA from Cellulose (B213188)
This protocol describes a "grafting from" approach using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
Cellulose substrate (e.g., film, nanocrystals)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) - RAFT agent
-
N,N'-Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) - coupling agents
-
This compound (AEMA)
-
Azobisisobutyronitrile (AIBN) - initiator
-
Dimethylformamide (DMF) - solvent
-
Ethanol, Dichloromethane (DCM)
Procedure:
-
Immobilization of RAFT Agent:
-
Activate the hydroxyl groups on the cellulose surface by immersing in a solution of DCC and DMAP in dry DCM for 24 hours.
-
Wash the cellulose substrate with DCM and ethanol to remove excess reagents.
-
React the activated cellulose with the RAFT agent (CPAD) in DMF for 24 hours at room temperature to covalently attach the initiator to the surface.
-
Thoroughly wash the cellulose-grafted RAFT agent (Cellulose-CTA) with DMF and ethanol and dry under vacuum.
-
-
RAFT Polymerization:
-
Place the Cellulose-CTA substrate in a Schlenk flask.
-
Add a solution of AEMA and AIBN in DMF. The molar ratio of AEMA:AIBN should be high (e.g., 100:1 to 500:1) to ensure controlled polymerization.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Conduct the polymerization at 70°C for a specified time (e.g., 6-24 hours) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
After polymerization, wash the AEMA-grafted cellulose extensively with DMF and ethanol to remove any homopolymer and unreacted monomer.
-
Dry the final product under vacuum.
-
Protocol 3: Quantification of Surface Amine Groups using Ninhydrin (B49086) Assay
This colorimetric assay is used to determine the density of primary amine groups on the grafted surface.
Materials:
-
Ninhydrin reagent solution (e.g., 0.35 g ninhydrin in 100 mL ethanol)
-
AEMA-grafted polymer sample
-
Standard solution of a known primary amine (e.g., AEMA monomer)
-
Ethanol
-
Spectrophotometer
Procedure:
-
Sample Preparation: Place a known area/weight of the AEMA-grafted polymer into a test tube.
-
Reaction: Add 1 mL of the ninhydrin reagent to the test tube.
-
Heating: Heat the test tube in a boiling water bath for 15-20 minutes. A purple color (Ruhemann's purple) will develop in the presence of primary amines.
-
Cooling and Dilution: Allow the test tube to cool to room temperature. If necessary, add a known volume of a diluent (e.g., 50% ethanol) to solubilize the colored product and bring the absorbance within the linear range of the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm.
-
Calibration Curve: Prepare a series of standard solutions with known concentrations of the primary amine. Follow steps 2-5 for each standard to generate a calibration curve of absorbance versus amine concentration.
-
Quantification: Determine the concentration of amine groups on the sample from the calibration curve. The surface density of amine groups can then be calculated based on the surface area of the polymer sample.
Protocol 4: Assessment of Cell Viability using MTT Assay
This assay determines the metabolic activity of cells cultured on the AEMA-grafted surfaces, which is an indicator of cell viability and proliferation.
Materials:
-
AEMA-grafted polymer samples (sterilized)
-
Control polymer samples (untreated, sterilized)
-
Cell line of interest (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Sample Preparation: Place the sterilized polymer samples at the bottom of the wells of a 96-well plate.
-
Cell Seeding: Seed the cells onto the polymer surfaces at a density of 5,000-10,000 cells per well. Also, include wells with cells only (positive control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-72 hours to allow for cell attachment and proliferation.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Express the cell viability on the AEMA-grafted samples as a percentage of the positive control (cells on tissue culture plastic).
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and mechanisms.
Caption: General workflow for plasma-initiated surface grafting of AEMA.
Caption: Mechanism of pH-responsive drug release from AEMA-grafted polymers.
References
- 1. eag.com [eag.com]
- 2. researchgate.net [researchgate.net]
- 3. Post-plasma grafting of AEMA as a versatile tool to biofunctionalise polyesters for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Copolymerization of 2-Aminoethyl methacrylate (AEMA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 2-Aminoethyl methacrylate (B99206) (AEMA) with other monomers for various biomedical applications. Detailed protocols for synthesis and characterization, along with quantitative data and visualizations of key pathways, are included to facilitate research and development in drug and gene delivery.
Introduction to AEMA Copolymerization
2-Aminoethyl methacrylate (AEMA) is a highly versatile monomer due to its primary amine group and methacrylate backbone.[1] This structure allows for straightforward copolymerization with a wide range of other monomers, enabling the creation of functional polymers with tailored properties. The primary amine group provides a site for post-polymerization modification and imparts a positive charge at physiological pH, making AEMA copolymers particularly suitable for biomedical applications such as drug delivery, gene therapy, and tissue engineering.[1][2]
Common comonomers for AEMA include:
-
N-isopropylacrylamide (NIPAAm): To impart temperature sensitivity (thermoresponsiveness).[3][4]
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA) or Oligo(ethylene glycol) methyl ether methacrylate (OEGMA): To enhance hydrophilicity, biocompatibility, and create "stealth" nanoparticles that can evade the immune system.[5][6]
-
Methyl methacrylate (MMA) and Butyl methacrylate (BMA): To modulate hydrophobicity and mechanical properties.[7][8]
-
N-vinylpyrrolidone (NVP): To improve biocompatibility and solubility.[9]
The copolymerization of AEMA can be achieved through various controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), which allow for precise control over the polymer architecture, molecular weight, and polydispersity.[10][11]
Applications in Drug and Gene Delivery
AEMA-based copolymers are extensively investigated as carriers for therapeutic agents due to their ability to form nanoparticles that can encapsulate and protect drugs or genetic material. The cationic nature of AEMA facilitates the complexation with negatively charged molecules like plasmid DNA and siRNA, forming polyplexes.[2][12]
Stimuli-Responsive Drug Release
A key advantage of AEMA copolymers is their stimuli-responsive nature. The amine groups on AEMA are protonated at acidic pH, leading to a change in polymer conformation and/or nanoparticle stability. This property is exploited for pH-triggered drug release in the acidic microenvironment of tumors or within cellular endosomes.[13]
Gene Delivery and the Proton Sponge Effect
In gene delivery, after cellular uptake via endocytosis, the AEMA-containing polyplexes can facilitate endosomal escape through the "proton sponge" effect. The buffering capacity of the amine groups leads to an influx of protons and counter-ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane. This releases the genetic material into the cytoplasm, allowing it to reach the nucleus for transcription.[14][15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on AEMA copolymers for easy comparison.
Table 1: Synthesis and Characterization of AEMA Copolymers
| Copolymer System | Polymerization Technique | Comonomer | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Reference |
| p(AEMA--b--HPMA) | Aqueous RAFT | N-(2-hydroxypropyl)methacrylamide | 10.0 - 35.0 | < 1.2 | [2] |
| p(DMAEMA--b--BMA) | ATRP | n-butyl methacrylate | up to 34.0 | 1.11 - 1.47 | [17] |
| p(DMAEMA--co--PEGMA) | RAFT | Poly(ethylene glycol) methyl ether methacrylate | 15.0 - 40.0 | 1.15 - 1.30 | [5] |
| p(MMA--co--NVP) | Redox Polymerization | N-vinylpyrrolidone | > 50.0 | - | [9] |
Table 2: Drug Loading and Release from AEMA Copolymers
| Copolymer System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Conditions | Cumulative Release (%) | Reference |
| p(DMAEMA-b-PCL) | Doxorubicin (B1662922) | 15.2 | 83.7 | pH 5.0, 37°C, 48h | ~70 | [18] |
| PEG-b-p(AEMA-co-BMA) | Doxorubicin | - | - | pH 5.5 vs 7.4, 36h | >90 (pH 5.5), ~10 (pH 7.4) | [13] |
| Hydrazone-linked p(HPMA)-DOX | Doxorubicin | - | - | pH 5.0 vs 7.4, 72h | 77 (pH 5.0), 52 (pH 7.4) | [19] |
Table 3: Biocompatibility of AEMA-based Materials
| Material | Cell Line | Assay | Results (Cell Viability %) | Reference |
| GelMA-AEMA hydrogel | Rainbow trout intestinal epithelial cells | Live/Dead | High viability observed | [1] |
| p(DMAEMA-co-PEGMA) hydrogels | ATDC5 chondrogenic cells | MTT | > 70% for most formulations | [1] |
| Stearyl methacrylate-co-VP hydrogels | Human skin fibroblasts (CCD-986Sk) | MTT | > 82% | [20] |
| p(HEMA)-based hydrogels | 3T3 Balb/c fibroblasts | Neutral Red Uptake | High biocompatibility | [17] |
Experimental Protocols
Synthesis of AEMA-based Copolymers
Protocol 1: Aqueous RAFT Polymerization of AEMA with N-(2-hydroxypropyl)methacrylamide (HPMA) [2][21]
-
Materials: this compound hydrochloride (AEMA·HCl), N-(2-hydroxypropyl)methacrylamide (HPMA), 4-cyanopentanoic acid dithiobenzoate (CTP) as RAFT agent, 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) or 2,2'-Azobis(2-imidazolinylpropane) dihydrochloride (VA-044) as initiator, acetate (B1210297) buffer (pH 5.2).
-
Procedure:
-
Dissolve AEMA·HCl, HPMA, CTP, and V-50 in acetate buffer in a Schlenk flask. The molar ratio of [Monomer]:[CTP]:[V-50] can be varied to target different molecular weights (e.g., 200:1:0.2).
-
Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes in an ice bath.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for V-50 or 50°C for VA-044) to initiate polymerization.
-
Take samples at regular intervals to monitor conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC).
-
Terminate the polymerization by quenching the reaction in an ice bath and exposing it to air.
-
Purify the copolymer by dialysis against deionized water for several days and isolate the product by lyophilization.
-
Protocol 2: ATRP Synthesis of p(DMAEMA-b-BMA) Block Copolymers [17]
-
Materials: 2-(Dimethylamino)ethyl methacrylate (DMAEMA), n-butyl methacrylate (BMA), ethyl α-bromoisobutyrate (EBiB) as initiator, Cu(I)Br as catalyst, 2,2'-bipyridine (B1663995) (bpy) as a ligand, water/2-propanol mixture as a solvent.
-
Procedure:
-
To a Schlenk flask, add CuBr and bpy.
-
Add the degassed water/2-propanol solvent mixture, DMAEMA, and BMA monomers.
-
Stir the mixture to form the catalyst complex.
-
Add the initiator EBiB to start the polymerization.
-
Maintain the reaction at a constant temperature (e.g., 40°C).
-
Monitor the reaction by taking samples for ¹H NMR and GPC analysis.
-
After reaching the desired conversion, terminate the polymerization by exposing the reaction mixture to air.
-
Purify the copolymer by passing it through a neutral alumina (B75360) column to remove the copper catalyst, followed by precipitation in a non-solvent like cold hexane (B92381) and drying under vacuum.
-
Characterization of AEMA Copolymers
Protocol 3: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE) [22][23][24]
-
Principle: This indirect method involves separating the drug-loaded nanoparticles from the supernatant containing the free drug and quantifying the free drug concentration.
-
Procedure:
-
Prepare a known concentration of drug-loaded nanoparticle suspension.
-
Separate the nanoparticles from the aqueous phase by ultracentrifugation or centrifugal ultrafiltration.
-
Carefully collect the supernatant.
-
Quantify the concentration of the free drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) against a pre-established standard curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Total amount of drug - Amount of free drug) / Total weight of nanoparticles * 100
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug * 100
-
-
Biocompatibility Assessment
Protocol 4: In Vitro Cytotoxicity using MTT Assay [7][11][25]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., L929 fibroblasts, HeLa cells) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the AEMA copolymer in a cell culture medium.
-
Replace the old medium with the medium containing the copolymer dilutions. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with fresh medium only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Visualization of Pathways and Workflows
Experimental Workflow for AEMA Copolymer Synthesis and Application
Caption: Experimental workflow for AEMA copolymer synthesis and application.
Cellular Uptake and Endosomal Escape of AEMA-based Polyplexes
Caption: Cellular uptake and gene delivery pathway of AEMA copolymers.
Signaling Pathway for Doxorubicin-Induced Apoptosis
Caption: Doxorubicin-induced apoptotic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]
- 3. Synthesis and Characterization of N-isopropylacrylamide Copolymers for Fiber Applications -Textile Science and Engineering [koreascience.kr]
- 4. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(oligoethylene glycol methylether methacrylate-co-methyl methacrylate) Aggregates as Nanocarriers for Curcumin and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The polymerisation of oligo(ethylene glycol methyl ether) methacrylate from a multifunctional poly(ethylene imine) derived amide: a stabiliser for the synthesis and dispersion of magnetite nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic model and analysis of doxorubicin release from liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active loading and tunable release of doxorubicin from block copolymer vesicles. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in polymeric gene vectors: Delivery mechanisms, molecular designs, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Release, Partitioning, and Conjugation Stability of Doxorubicin in Polymer Micelles Determined by Mechanistic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 24. benchchem.com [benchchem.com]
- 25. arrow.tudublin.ie [arrow.tudublin.ie]
Application Notes and Protocols for Post-Polymerization Modification of Poly(2-aminoethyl methacrylate) (pAEMA) Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-aminoethyl methacrylate) (pAEMA) is a versatile cationic polymer with primary amine groups that serve as reactive handles for post-polymerization modification. This functionality allows for the covalent attachment of a wide range of molecules, including targeting ligands, imaging agents, and therapeutic drugs, making it a highly attractive platform for biomedical and drug delivery applications. Post-polymerization modification offers the advantage of tailoring the polymer's properties to specific needs without altering the polymer backbone, enabling the creation of diverse functional materials from a single precursor polymer.
These application notes provide detailed protocols for two key post-polymerization modifications of pAEMA: succinylation to introduce carboxyl groups and drug conjugation via amide bond formation.
I. Succinylation of pAEMA: Introducing Carboxylic Acid Functionality
Modification of the primary amine groups of pAEMA with succinic anhydride (B1165640) results in the formation of a polyampholyte with both amine and carboxylic acid functionalities. This modification can alter the polymer's solubility, charge, and biocompatibility.
Experimental Protocol: Succinylation of pAEMA
Materials:
-
Poly(this compound) (pAEMA)
-
Succinic anhydride
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Dialysis tubing (MWCO suitable for the polymer)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Dissolution of pAEMA: Dissolve pAEMA (e.g., 1 g, assuming a certain molar equivalent of amine groups) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer. Stir until the polymer is completely dissolved.
-
Addition of Reagents: Add triethylamine (1.5 molar equivalents with respect to the AEMA monomer units) to the polymer solution. This acts as a base to deprotonate the primary amine.
-
In a separate container, dissolve succinic anhydride (1.2 molar equivalents with respect to the AEMA monomer units) in a minimal amount of anhydrous DMF.
-
Reaction: Slowly add the succinic anhydride solution to the pAEMA solution under constant stirring at room temperature.
-
Allow the reaction to proceed for 24 hours at room temperature under a nitrogen atmosphere to prevent side reactions.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off.
-
Dialyze against DI water for 48 hours, changing the water every 6-8 hours to remove unreacted succinic anhydride, TEA, and DMF.
-
-
Isolation: Freeze the purified polymer solution and lyophilize to obtain the succinylated pAEMA as a white, fluffy solid.
Characterization Data
The success of the succinylation reaction can be confirmed by various analytical techniques. The degree of modification can be quantified using ¹H NMR spectroscopy by comparing the integration of protons from the polymer backbone to those of the newly introduced succinyl group.
| Technique | Pre-modification (pAEMA) | Post-modification (pAEMA-SA) | Interpretation |
| ¹H NMR | Peaks corresponding to the pAEMA backbone protons. | Appearance of new peaks around 2.5-2.6 ppm corresponding to the methylene (B1212753) protons of the succinyl group. | Confirms the covalent attachment of succinyl groups. |
| FTIR (ATR) | Characteristic peaks for N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹), and N-H bending (~1600 cm⁻¹). | Appearance of a new amide I band (~1650 cm⁻¹) and a carboxyl C=O stretch (~1710 cm⁻¹). Broadening of the O-H stretch from the carboxylic acid. | Indicates the formation of an amide bond and the presence of carboxylic acid groups. |
| Zeta Potential | Positive | Near-neutral or negative (depending on pH and degree of modification) | Confirms the introduction of negative charges from the carboxyl groups. |
SA: Succinic Anhydride
Logical Workflow for Succinylation
Caption: Experimental workflow for the succinylation of pAEMA.
II. Drug Conjugation to pAEMA via Amide Bond Formation
The primary amine groups of pAEMA can be readily coupled with carboxylic acid-containing drug molecules using carbodiimide (B86325) chemistry. This allows for the creation of polymer-drug conjugates for targeted and controlled drug delivery.
Experimental Protocol: Amide Coupling of a Carboxylic Acid-Containing Drug to pAEMA
Materials:
-
Poly(this compound) (pAEMA)
-
Carboxylic acid-containing drug (e.g., Ibuprofen, as a model)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing (MWCO suitable for the polymer-drug conjugate)
-
Deionized (DI) water
-
Lyophilizer
Procedure:
-
Activation of the Drug's Carboxylic Acid Group:
-
Dissolve the carboxylic acid-containing drug (e.g., 1.5 molar equivalents to AEMA units) in anhydrous DMSO (10 mL).
-
Add EDC-HCl (2.0 molar equivalents) and NHS (2.0 molar equivalents) to the drug solution.
-
Stir the mixture at room temperature for 4 hours to activate the carboxylic acid group by forming an NHS-ester intermediate.
-
-
Dissolution of pAEMA: In a separate flask, dissolve pAEMA (1 molar equivalent of amine groups) in anhydrous DMSO (15 mL).
-
Conjugation Reaction:
-
Slowly add the activated drug solution to the pAEMA solution under constant stirring.
-
Allow the reaction to proceed for 48 hours at room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis tube.
-
Dialyze against a 1:1 mixture of DMSO and DI water for 24 hours, followed by dialysis against DI water for another 48 hours, with frequent changes of the dialysis medium. This removes unreacted drug, EDC-HCl, NHS, and DMSO.
-
-
Isolation: Freeze the purified polymer-drug conjugate solution and lyophilize to obtain the final product as a solid.
Characterization and Drug Loading Quantification
The successful conjugation of the drug to the pAEMA backbone can be confirmed by spectroscopic methods. The drug loading content can be quantified using UV-Vis spectroscopy by creating a calibration curve of the free drug.
| Technique | Pre-conjugation (pAEMA) | Post-conjugation (pAEMA-Drug) | Interpretation |
| ¹H NMR | Peaks corresponding to the pAEMA backbone protons. | Appearance of new peaks characteristic of the conjugated drug molecule. | Confirms the covalent attachment of the drug. |
| FTIR (ATR) | N-H stretching (~3300-3400 cm⁻¹), C=O stretching of the ester (~1730 cm⁻¹). | Appearance of a new amide I band (~1650 cm⁻¹) and characteristic peaks from the drug molecule. | Indicates the formation of an amide bond between the polymer and the drug. |
| UV-Vis Spectroscopy | No significant absorbance in the UV-Vis range (depending on the polymer). | A characteristic absorbance peak corresponding to the conjugated drug. | Allows for the quantification of drug loading. |
Quantitative Analysis of Drug Loading
Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) can be calculated as follows:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of the free drug in a suitable solvent (e.g., DMSO) at known concentrations. Measure the absorbance of each solution at the drug's λmax using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a calibration curve.
-
Measure Absorbance of the Conjugate: Dissolve a known weight of the lyophilized pAEMA-drug conjugate in the same solvent and measure its absorbance at the same λmax.
-
Calculate DLC and DLE:
-
DLC (wt%) = (Weight of drug in polymer / Weight of polymer-drug conjugate) x 100
-
DLE (%) = (Weight of drug in polymer / Initial weight of drug fed) x 100
-
| Parameter | Formula | Example Value |
| Drug Loading Content (wt%) | (Mass of loaded drug / Mass of conjugate) * 100 | 15% |
| Drug Loading Efficiency (%) | (Mass of loaded drug / Initial mass of drug) * 100 | 75% |
Signaling Pathway for Carbodiimide-Mediated Amide Coupling
Caption: Reaction pathway for EDC/NHS mediated drug conjugation.
Conclusion
The post-polymerization modification of pAEMA polymers provides a powerful and flexible platform for the development of advanced functional materials for drug delivery and other biomedical applications. The protocols outlined in these application notes for succinylation and amide coupling offer robust methods for tailoring the properties of pAEMA to meet specific research and development needs. Proper characterization and quantitative analysis are crucial for ensuring the successful synthesis and performance of these modified polymers.
Application Notes and Protocols: 2-Aminoethyl Methacrylate in Stimuli-Responsive Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Aminoethyl methacrylate (B99206) (AEMA) and its derivatives in the synthesis and application of stimuli-responsive polymers for advanced drug delivery systems.
Introduction
2-Aminoethyl methacrylate (AEMA) is a versatile monomer that contains a primary amine group, making it an excellent candidate for creating "smart" polymers that respond to environmental stimuli. Its derivatives, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), are widely investigated for their pH and temperature-responsive properties.[1][2][3] These polymers can undergo conformational and solubility changes in response to specific triggers, which is highly advantageous for controlled drug delivery applications.[4][5] For instance, in the acidic tumor microenvironment, the amine groups of AEMA-based polymers become protonated, leading to polymer swelling or disassembly of nanocarriers and subsequent release of the encapsulated drug.[2][6][7]
Applications in Stimuli-Responsive Drug Delivery
AEMA-containing polymers are primarily used to develop nanoparticles, micelles, hydrogels, and polymer brushes for the targeted and controlled release of therapeutics.[6][8][9][10]
-
pH-Responsive Systems: The amine groups in AEMA and its derivatives have a pKa value that allows for sharp responses to pH changes in the physiological range.[2] At physiological pH (~7.4), the polymer is typically hydrophobic and can self-assemble into nanostructures to encapsulate drugs.[11] When exposed to the lower pH of tumor tissues or endosomal compartments, the polymer becomes hydrophilic, triggering drug release.[6][7]
-
Thermo-Responsive Systems: Copolymers of AEMA derivatives can exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble in water.[3][8][12] This property can be tuned by copolymerizing with other monomers to achieve a phase transition at or near physiological temperature, enabling temperature-triggered drug release.[12]
-
Dual-Responsive Systems: By combining AEMA with other responsive monomers, dual-stimuli-responsive systems (e.g., pH and temperature) can be fabricated for more precise control over drug release.[2][13]
Data Presentation
The following tables summarize quantitative data from various studies on AEMA-based stimuli-responsive polymers.
Table 1: Properties of AEMA-based Nanocarriers for Doxorubicin (B1662922) (DOX) Delivery
| Polymer System | Stimulus | Drug Loading Content (%) | Entrapment Efficiency (%) | Particle Size (nm) | Reference |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA mixed micelles | pH | 24 | 55 | <100 | [6][14] |
| MSNs-g-PDMAEMA | pH, Temp | Not specified | Not specified | ~17 (MSN core) | [2] |
Table 2: pH- and Thermo-Responsive Properties of AEMA-based Polymers
| Polymer System | Stimulus | Critical Point | Conditions | Reference |
| PEGMA-co-DPA Copolymers | pH | Critical Aggregation pH: 5.8-6.6 | Aqueous environment | [7] |
| PDEA Brushes | pH | Swelling transition at pH 7.4 | In situ ellipsometry | [10] |
| PDPA Brushes | pH | Swelling transition at pH 6.5 | In situ ellipsometry | [10] |
| PDMAEMA | pH, Temp | pKa ~7.0, LCST 32-53 °C | Dependent on pH, molecular weight, salt concentration | [2] |
| P(D-co-A) Copolymers | Temperature | TCP increases with AEMA content | Aqueous solution | [8] |
Experimental Protocols
Protocol 1: Synthesis of pH-Responsive Diblock Copolymers via Atom Transfer Radical Polymerization (ATRP)
This protocol describes a general method for synthesizing a diblock copolymer containing a PDEAEMA block, which imparts pH-responsiveness.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA)
-
Methyl methacrylate (MMA)
-
Ethyl 2-bromobutyrate (B1202233) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (B1667542) (solvent)
-
Methanol (B129727) (non-solvent for precipitation)
-
Basic alumina (B75360)
-
Inhibitor removal columns
Procedure:
-
Monomer and Solvent Purification: Pass DEAEMA and MMA through a column of basic alumina to remove the inhibitor. Purge anisole with nitrogen for 30 minutes to remove dissolved oxygen.
-
Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add CuBr.
-
Add anisole to the flask and stir to dissolve the catalyst.
-
Add PMDETA to the flask and stir until the solution turns green.
-
Add the first monomer (e.g., DEAEMA) to the reaction flask.
-
Inject the initiator (ethyl 2-bromobutyrate) to start the polymerization.
-
Maintain the reaction at a constant temperature (e.g., 60 °C) and monitor the conversion over time by taking samples for ¹H NMR analysis.
-
Once the desired molecular weight for the first block is achieved, take a sample for GPC analysis.
-
Introduce the second monomer (e.g., MMA) to the reaction mixture to grow the second block.
-
Continue the reaction until the desired total molecular weight is reached.
-
Termination and Purification: Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the polymer solution with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the purified polymer in a large excess of a non-solvent (e.g., cold methanol or hexane).
-
Filter and dry the polymer under vacuum at room temperature.
Characterization:
-
¹H NMR: To determine the monomer conversion and the final copolymer composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
Protocol 2: Preparation of Drug-Loaded Micelles by Solvent Evaporation
This protocol outlines the preparation of doxorubicin (DOX)-loaded micelles from an amphiphilic block copolymer.
Materials:
-
Amphiphilic block copolymer (e.g., mPEG-b-PDEAEMA-b-PMMA)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO appropriate for free drug removal)
Procedure:
-
DOX Free Base Preparation: Dissolve DOX·HCl in acetone. Add a molar excess of TEA to neutralize the hydrochloride and obtain the free base form of DOX. Stir for 2 hours in the dark.
-
Polymer Dissolution: Dissolve the amphiphilic block copolymer in acetone.
-
Micelle Formation and Drug Encapsulation: Add the polymer solution dropwise to the DOX solution under stirring.
-
Slowly add deionized water to the organic solution to induce micelle formation and encapsulation of the hydrophobic DOX.
-
Stir the solution overnight at room temperature to allow for complete evaporation of the acetone.
-
Purification: Transfer the aqueous solution of drug-loaded micelles to a dialysis bag.
-
Dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes, to remove the unencapsulated free drug and TEA.
-
Collect the purified drug-loaded micelle solution.
Characterization:
-
Dynamic Light Scattering (DLS): To measure the particle size, size distribution, and zeta potential of the micelles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.
-
UV-Vis Spectroscopy: To determine the drug loading content and entrapment efficiency by measuring the absorbance of the encapsulated drug.
Protocol 3: In Vitro Drug Release Study
This protocol describes how to evaluate the pH-triggered release of a drug from the prepared nanocarriers.
Materials:
-
Drug-loaded micelle solution
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.0)
-
Dialysis membrane
-
Shaking incubator or water bath
Procedure:
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS at a specific pH (e.g., 50 mL of PBS at pH 7.4).
-
Place the setup in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Repeat the process for a different pH value (e.g., pH 5.0) in a separate experiment.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
Calculate the cumulative drug release percentage over time for each pH condition.
Visualization of Workflows and Pathways
Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for AEMA-polymer synthesis, micelle preparation, and characterization.
Signaling Pathway for Doxorubicin-Induced Apoptosis
Caption: Doxorubicin's mechanism of action leading to apoptosis after pH-triggered release.
Biocompatibility and Safety Considerations
While AEMA-based polymers are promising for biomedical applications, their biocompatibility must be thoroughly evaluated. Cytotoxicity assays, such as MTT or MTS assays, should be performed to assess the effect of the polymer on cell viability.[6][15] Studies have shown that some HEMA-based copolymers have good biocompatibility, but each new formulation should be tested.[16][17] The potential toxicity of residual monomers, initiators, or catalysts from the polymerization process should also be considered and minimized through rigorous purification steps.[18] The degradation products of any biodegradable polymer system must also be non-toxic. Overall, a comprehensive safety profile is essential before any in vivo application.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of pH sensitive 2-(diisopropylamino)ethyl methacrylate based nanoparticles for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermoresponsive Nanogels of Modified Poly((di(ethylene glycol) methyl ether methacrylate)-co-(this compound))s [mdpi.com]
- 9. pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchmgt.monash.edu [researchmgt.monash.edu]
- 12. Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. In vitro biocompatibility testing of some synthetic polymers used for the achievement of nervous conduits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocompatibility of HEMA copolymers designed for treatment of CNS diseases with polymer-encapsulated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Aminoethyl Methacrylate (AEMA) Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoethyl methacrylate (B99206) (AEMA) is a versatile monomer utilized extensively in the functionalization of biomaterials. Its primary amine group and methacrylate backbone allow for covalent attachment to a wide array of surfaces, introducing a reactive handle for the subsequent conjugation of bioactive molecules. This functionalization is a cornerstone in the development of advanced drug delivery systems, tissue engineering scaffolds, and biocompatible coatings, as it can significantly enhance material properties such as biocompatibility, cell adhesion, and controlled release of therapeutic agents.[1] This document provides detailed protocols for the surface functionalization of a polymer substrate with AEMA, followed by comprehensive characterization and quantification of the introduced amine groups.
Core Applications
AEMA functionalization is pivotal in numerous biomedical applications:
-
Drug Delivery: The primary amine groups on AEMA-functionalized surfaces can be used to conjugate drugs, enabling targeted and controlled release.[1]
-
Tissue Engineering: Modified surfaces can promote cell adhesion, proliferation, and differentiation, crucial for the development of tissue scaffolds.[1][2]
-
Biocompatible Coatings: AEMA-based coatings can improve the biocompatibility of implants and medical devices, reducing adverse immune responses.[1]
Experimental Protocols
This section details the protocol for the functionalization of a poly-ε-caprolactone (PCL) film with AEMA via plasma-initiated grafting, followed by the quantification of surface amine groups using the Orange II colorimetric assay.
Protocol 1: Plasma-Initiated Grafting of AEMA onto a Polymer Surface
This protocol describes the surface modification of a poly-ε-caprolactone (PCL) film using a dielectric barrier discharge (DBD) argon plasma treatment, followed by UV-initiated grafting of AEMA.[2]
Materials:
-
Poly-ε-caprolactone (PCL) films
-
2-Aminoethyl methacrylate (AEMA)
-
Argon gas (high purity)
-
Deionized water
Equipment:
-
Dielectric Barrier Discharge (DBD) plasma reactor
-
UV irradiation source (e.g., UV lamp)
-
Schlenk flask or similar reaction vessel
-
Vacuum pump
-
Ultrasonic bath
Procedure:
-
Substrate Preparation:
-
Cut the PCL film to the desired dimensions.
-
Clean the PCL film by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the film under a stream of nitrogen or in a vacuum oven at room temperature.
-
-
Plasma Treatment:
-
Place the cleaned and dried PCL film in the DBD plasma reactor.
-
Evacuate the chamber to a base pressure of <10 Pa.
-
Introduce argon gas into the chamber.
-
Apply a high voltage to generate the argon plasma.
-
Treat the PCL film surface with the argon plasma for a specified duration (e.g., 2 minutes). The plasma treatment creates reactive peroxide and hydroperoxide species on the polymer surface.
-
-
Grafting of AEMA:
-
Immediately after plasma treatment, transfer the activated PCL film to a Schlenk flask.
-
Prepare a 1 M aqueous solution of AEMA.
-
De-gas the AEMA solution by bubbling with argon for 30 minutes.
-
Add the de-gassed AEMA solution to the Schlenk flask containing the plasma-treated PCL film, ensuring the film is fully submerged.
-
Irradiate the flask with a UV source for a specified time (e.g., 1 hour) to initiate the graft polymerization of AEMA onto the PCL surface.
-
-
Washing and Drying:
-
After UV irradiation, remove the PCL film from the AEMA solution.
-
Thoroughly wash the functionalized film with deionized water to remove any unreacted monomer and non-covalently bound polymer. An extensive washing step, for instance overnight in an excess of deionized water, is recommended.
-
Dry the AEMA-grafted PCL film under vacuum or with a stream of nitrogen.
-
Protocol 2: Quantification of Surface Amine Groups using Orange II Assay
This colorimetric assay is a reliable and cost-effective method for quantifying the density of primary amine groups on the functionalized surface.[3][4][5]
Materials:
-
AEMA-functionalized PCL film
-
Orange II dye
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
UV-Vis spectrophotometer
-
pH meter
-
Shaker or orbital incubator
-
Beakers and other standard laboratory glassware
Procedure:
-
Preparation of Staining Solution:
-
Prepare a stock solution of Orange II dye in deionized water (e.g., 1 mg/mL).
-
Prepare a staining solution by diluting the stock solution to a final concentration of 0.5 mg/mL in an acidic solution (pH 3.0, adjusted with HCl).
-
-
Staining of the Functionalized Surface:
-
Immerse the AEMA-functionalized PCL film in the Orange II staining solution.
-
Incubate the film in the staining solution for a set period (e.g., 2 hours) at a controlled temperature (e.g., 40°C) with gentle agitation to ensure uniform staining.
-
-
Washing:
-
Remove the film from the staining solution.
-
Wash the film thoroughly with an acidic solution (pH 3.0) to remove non-specifically bound dye. Repeat the washing step until the washing solution is clear.
-
-
Elution of Bound Dye:
-
Prepare an elution solution of deionized water adjusted to a basic pH (e.g., pH 12 with NaOH).
-
Immerse the stained and washed film in a known volume of the elution solution.
-
Incubate with agitation until all the bound dye is released into the solution (e.g., 1 hour).
-
-
Quantification:
-
Measure the absorbance of the elution solution containing the released Orange II dye using a UV-Vis spectrophotometer at the maximum absorbance wavelength for Orange II (typically around 485 nm).
-
Determine the concentration of the dye using a pre-established calibration curve of known Orange II concentrations.
-
Calculate the surface density of amine groups based on the amount of bound dye and the surface area of the film, assuming a 1:1 stoichiometric binding of Orange II to the primary amine groups.[4]
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of AEMA-functionalized surfaces.
Table 1: Surface Characterization of AEMA-Functionalized PCL Film.
| Parameter | Untreated PCL | AEMA-Functionalized PCL | Reference |
| Water Contact Angle | ~80° | Significantly decreased (more hydrophilic) | [2] |
| Amine Group Density (nmol/cm²) (from Orange II Assay) | Not Applicable | 15.2 ± 2.2 | [6] |
Table 2: Elemental Composition from X-ray Photoelectron Spectroscopy (XPS) Analysis.
| Element | Untreated PCL (Atomic %) | AEMA-Functionalized PCL (Atomic %) | Reference |
| Carbon (C1s) | ~75% | Varies, typically lower than untreated | [7][8][9] |
| Oxygen (O1s) | ~25% | Varies | [7][8][9] |
| Nitrogen (N1s) | 0% | Present (confirms grafting) | [2][7] |
Table 3: Characteristic Infrared (IR) Absorption Peaks for AEMA Functionalization.
| Functional Group | Characteristic Peak (cm⁻¹) | Expected Observation | Reference |
| C=O (ester in PCL and AEMA) | ~1730 | Present in both, may broaden or shift slightly after grafting | [10] |
| N-H (primary amine in AEMA) | ~3300-3400 (stretch), ~1600 (bend) | Appears after AEMA grafting | [11] |
| C-N (amine in AEMA) | ~1160 | Appears after AEMA grafting | |
| C=C (methacrylate) | ~1636 | Should be absent or significantly reduced after polymerization | [12] |
Visualizations
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for AEMA functionalization of a PCL film.
Caption: Workflow for the quantification of amine groups.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-plasma grafting of AEMA as a versatile tool to biofunctionalise polyesters for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of primary amine groups available for subsequent biofunctionalization of polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quaternization of Poly(2-diethyl aminoethyl methacrylate) Brush-Grafted Magnetic Mesoporous Nanoparticles Using 2-Iodoethanol for Removing Anionic Dyes [mdpi.com]
- 11. aijcr.thebrpi.org [aijcr.thebrpi.org]
- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Aminoethyl Methacrylate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-Aminoethyl methacrylate (B99206) (AEMA) in various coating and adhesive formulations. The inclusion of AEMA, a monomer featuring a primary amine group, can significantly enhance the performance characteristics of polymers, including adhesion, crosslinking density, biocompatibility, and antimicrobial properties.[1][2] This document outlines specific applications in anti-fouling coatings, corrosion-resistant coatings, and advanced adhesives, complete with experimental protocols and performance data.
Application in Anti-Fouling Coatings
The primary amine group in AEMA can be leveraged to create surfaces that resist biofouling, a critical challenge in marine and biomedical applications. By copolymerizing AEMA with other monomers, coatings with controlled surface charge and hydrophilicity can be developed, which have been shown to reduce protein adsorption and inhibit the settlement of marine organisms.
Application Note: Polyampholytic Coatings for Marine Antifouling
Polyampholytic copolymers containing AEMA as the cationic monomer and an anionic monomer like sulfopropyl methacrylate (SPMA) can form pseudozwitterionic surfaces. These surfaces are highly effective at resisting biofouling in high-salinity environments.[3][4] The self-initiated photopolymerization and photografting (SIPGP) technique allows for the creation of these coatings from aqueous solutions containing only the monomers, offering a simple, inexpensive, and potentially less toxic alternative to traditional antifouling paints.[3][4]
| Coating Composition | Substrate | Fibrinogen Adsorption (ng/cm²) | BSA Adsorption (ng/cm²) | Algal Spore Settlement (spores/mm²) | Reference |
| p(AEMA-co-SPMA) | Gold-coated glass | ~20 | ~10 | ~150 | [3][4] |
| pAEMA (homopolymer) | Gold-coated glass | ~150 | ~30 | ~300 | [3][4] |
| pSPMA (homopolymer) | Gold-coated glass | ~120 | ~25 | ~250 | [3][4] |
| pSBMA (zwitterionic) | Gold-coated glass | ~15 | ~8 | ~100 | [3][4] |
Table 1: Performance of AEMA-containing polyampholytic coatings in antifouling assays.
Experimental Protocol: Synthesis of p(AEMA-co-SPMA) Antifouling Coating
This protocol describes the preparation of a polyampholytic thin film coating by self-initiated photopolymerization and photografting (SIPGP).[3][4]
Materials:
-
2-Aminoethyl methacrylate hydrochloride (AEMA)
-
Sulfopropyl methacrylate (SPMA)
-
Milli-Q water
-
Gold-coated glass slides
-
Mercaptoundecanol
-
Quartz disc
-
UV lamp (main emission at 254 nm)
Procedure:
-
Substrate Preparation:
-
Clean gold-coated glass slides.
-
Immerse the slides in a 50 μM solution of mercaptoundecanol in ethanol for at least 24 hours to form a self-assembled monolayer (SAM) with terminal hydroxyl groups.
-
Rinse with ethanol and dry with nitrogen gas.
-
-
Monomer Solution Preparation:
-
Prepare a 0.2 M aqueous solution containing AEMA and SPMA in a 1:1 molar ratio in Milli-Q water.
-
-
Polymerization:
-
Place 5 μL/cm² of the monomer solution onto the prepared substrate surface.
-
Gently place a transparent quartz disc on top of the monomer solution, allowing it to spread evenly by capillary action.
-
Irradiate the assembly with a UV lamp for a specified time (e.g., 3-4 minutes) to initiate polymerization and grafting.
-
-
Post-Polymerization Cleaning:
-
Remove the quartz disc and rinse the coated substrate thoroughly with Milli-Q water to remove any unreacted monomers and non-grafted polymer.
-
Dry the coated substrate with a stream of nitrogen.
-
Application in Corrosion-Resistant Coatings
The amine functionality of AEMA can be utilized to improve the crosslinking and adhesion of protective coatings, such as epoxy systems, on metal substrates. This leads to enhanced barrier properties and corrosion resistance.
Application Note: AEMA as a Curing Agent and Adhesion Promoter in Epoxy Coatings
AEMA can be incorporated into epoxy resin formulations to act as a co-curing agent and adhesion promoter. The primary amine groups react with the epoxy groups of the resin, contributing to the crosslinked network. Furthermore, these amine groups can form strong interactions with the metal surface, improving the overall adhesion and durability of the coating, which is crucial for long-term corrosion protection.
| Coating System | Substrate | Corrosion Current Density (Icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Reference |
| Epoxy-Amine (Control) | Mild Steel | 1.523 x 10⁻⁹ | 1.41 x 10⁷ | [5] |
| Epoxy-Amine with Amine-Functionalized Filler | Mild Steel | 0.274 x 10⁻⁹ | 3.77 x 10⁸ | [5] |
Table 2: Electrochemical data for epoxy coatings, demonstrating the effect of amine functionality on corrosion resistance. (Note: Data is representative of the effect of amine functionalization, specific AEMA data would require further targeted research).
Experimental Protocol: Preparation of an AEMA-Modified Epoxy Coating
This protocol provides a general procedure for incorporating AEMA into a two-part epoxy coating system for steel protection.
Materials:
-
Bisphenol A-based epoxy resin
-
This compound (AEMA)
-
Polyamide curing agent
-
Solvent (e.g., xylene, MEK)
-
Mild steel panels
-
Abrasive paper
-
Degreasing solvent (e.g., acetone)
Procedure:
-
Substrate Preparation:
-
Abrade the mild steel panels with abrasive paper to create a clean, rough surface.
-
Degrease the panels with a suitable solvent and allow them to dry completely.
-
-
Coating Formulation:
-
In a suitable container, dissolve the epoxy resin in the chosen solvent.
-
In a separate container, prepare the curing agent solution by blending the polyamide curing agent with AEMA. The ratio of polyamide to AEMA will need to be optimized based on the desired curing characteristics and performance.
-
Slowly add the curing agent solution to the epoxy resin solution while stirring continuously.
-
-
Coating Application:
-
Apply the formulated epoxy coating to the prepared steel panels using a brush, roller, or spray applicator to achieve a uniform film thickness.
-
Allow the coated panels to cure at ambient temperature for at least 7 days before testing.
-
Applications in Adhesives
AEMA is a valuable monomer for the formulation of adhesives for both industrial and biomedical applications. Its amine group can improve adhesion to various substrates and can be used to introduce specific functionalities, such as antimicrobial properties.
Dental Adhesives
In dental composites and adhesives, AEMA can be used as a co-monomer to enhance bonding to tooth structures. The amine group can interact with the dentin and enamel, improving the durability of the adhesive bond.
AEMA can be incorporated into the resin matrix of dental adhesives to improve their mechanical properties and adhesion to dentin. The amine group can participate in the polymerization reaction and also provides a site for interaction with the tooth surface.
| Adhesive System | Substrate | Microtensile Bond Strength (μTBS) (MPa) | Reference |
| HEMA-containing (Control) | Dentin | 11.22 | [6] |
| 10-MDP and HEMA-containing | Dentin | 15.61 | [6] |
Table 3: Microtensile bond strength of self-etching dental adhesives. (Note: This data illustrates the impact of functional monomers on bond strength; specific formulations with AEMA would require further investigation).
This protocol outlines the general steps for evaluating the bond strength of a dental adhesive to dentin.[3][7][8]
Materials:
-
Extracted human or bovine teeth
-
Dental adhesive containing AEMA
-
Resin composite
-
Phosphoric acid etchant (if required by the adhesive system)
-
Microtome or diamond saw
-
Universal testing machine with a micro-tensile testing jig
Procedure:
-
Tooth Preparation:
-
Embed the tooth in a resin block.
-
Create a flat dentin surface by grinding away the enamel.
-
Polish the dentin surface with abrasive paper.
-
-
Adhesive Application:
-
Apply the AEMA-containing dental adhesive to the prepared dentin surface according to the manufacturer's instructions. This may involve etching, priming, and application of the adhesive resin.
-
Light-cure the adhesive.
-
-
Composite Buildup:
-
Build up a resin composite crown on the bonded surface in increments, light-curing each increment.
-
-
Specimen Sectioning:
-
Store the bonded tooth in water for 24 hours.
-
Section the tooth into beams with a cross-sectional area of approximately 1 mm² using a microtome or diamond saw.
-
-
μTBS Testing:
-
Attach each beam to the grips of a micro-tensile testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 1 mm/min) until failure.
-
Calculate the bond strength in megapascals (MPa).
-
Biomedical Adhesives for Wound Healing
AEMA can be incorporated into hydrogel-based adhesives for wound dressing applications. The primary amine groups can be used to introduce antimicrobial properties and to promote adhesion to tissue.
Hydrogels are excellent materials for wound dressings due to their high water content and ability to provide a moist healing environment.[9] Incorporating AEMA into the hydrogel network can impart antimicrobial activity. The protonated amine groups on the polymer chains can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death.[1][4]
| Hydrogel Composition | Substrate | Adhesion Strength (kPa) | Antimicrobial Efficacy (vs. S. aureus) | Reference |
| GelMA/MeTro | Porcine Skin | 45.76 ± 2.64 | - | [10] |
| GelMA/MeTro with AMP | Porcine Skin | ~45 | High | [10] |
| PolySBMA/QCSMA/GelMA | Porcine Skin | 38.2 | Good | [11] |
Table 4: Adhesion strength and antimicrobial properties of representative hydrogel adhesives for wound healing.
This protocol describes the synthesis of a photocrosslinkable hydrogel containing AEMA for potential use as a wound dressing.
Materials:
-
Gelatin methacryloyl (GelMA)
-
This compound (AEMA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
UV light source (365 nm)
Procedure:
-
Prepolymer Solution Preparation:
-
Dissolve GelMA and AEMA in PBS at desired concentrations (e.g., 10% w/v GelMA, 1-5% w/v AEMA).
-
Add the photoinitiator (e.g., 0.5% w/v) to the solution and stir until fully dissolved.
-
-
Hydrogel Formation:
-
Pour the prepolymer solution into a mold of the desired shape.
-
Expose the solution to UV light for a sufficient time to achieve crosslinking (e.g., 60-180 seconds).
-
-
Purification and Sterilization:
-
Swell the crosslinked hydrogel in PBS to remove any unreacted components.
-
Sterilize the hydrogel using an appropriate method, such as ethylene (B1197577) oxide sterilization or sterile filtration of the prepolymer solution before crosslinking.
-
Antimicrobial Mechanism of Action
Polymers containing primary amine groups, such as those derived from AEMA, typically exhibit antimicrobial activity through a membrane disruption mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thermoresponsive Smart Copolymer Coatings Based on P(NIPAM-co-HEMA) and P(OEGMA-co-HEMA) Brushes for Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of microtensile versus microshear bond testing for evaluation of bond strength of dental adhesive systems to enamel | Pocket Dentistry [pocketdentistry.com]
- 8. The microtensile bond strength test: Its historical background and application to bond testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel epoxy coating for corrosion protection of steel - European Coatings [european-coatings.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Aminoethyl Methacrylate (AEMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the self-polymerization of 2-Aminoethyl methacrylate (B99206) (AEMA) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminoethyl methacrylate (AEMA) and why is it prone to self-polymerization?
A1: this compound (AEMA) is a functional monomer used in the synthesis of various polymers for biomedical and industrial applications.[1] Its methacrylate group contains a carbon-carbon double bond that can readily undergo free-radical polymerization. This reaction can be initiated by heat, light, or the presence of radical species, leading to unwanted self-polymerization and solidification of the monomer.
Q2: What is the purpose of an inhibitor in AEMA?
A2: An inhibitor is a chemical compound added to AEMA to prevent premature polymerization during storage and handling.[2] Inhibitors work by scavenging free radicals that can initiate the polymerization process.[2]
Q3: What are the common inhibitors used for AEMA?
A3: AEMA is commonly stabilized with phenothiazine (B1677639).[3] Other inhibitors used for methacrylate monomers include hydroquinone (B1673460) (HQ) and the monomethyl ether of hydroquinone (MEHQ).[2]
Q4: How should I store AEMA to prevent self-polymerization?
A4: Proper storage is crucial to maintain the stability of AEMA. It should be stored in a refrigerator at temperatures between 2-8°C. The container should be tightly closed and stored in a dry, cool, and well-ventilated place, protected from light.[4][5] AEMA is also hygroscopic, so protection from moisture is important.[4]
Troubleshooting Guide
Issue 1: My AEMA has polymerized in the bottle during storage.
-
Possible Cause: Improper storage conditions.
-
Solution: Ensure AEMA is stored according to the recommended conditions. Verify that the storage temperature is consistently between 2-8°C and that the container is protected from light. Avoid frequent temperature fluctuations.
-
-
Possible Cause: Depletion of the inhibitor.
-
Solution: Over time, the inhibitor can be consumed, especially if the monomer has been exposed to air or high temperatures. If the monomer shows any signs of viscosity increase, it should be tested for inhibitor concentration or disposed of according to safety guidelines.
-
Issue 2: My reaction is not proceeding as expected, and I suspect the inhibitor is interfering.
-
Possible Cause: Presence of inhibitor in the reaction mixture.
-
Solution: For polymerization reactions, the inhibitor must be removed from the AEMA monomer prior to use. See the detailed protocols for inhibitor removal below.
-
Issue 3: After removing the inhibitor, my AEMA polymerized spontaneously.
-
Possible Cause: Absence of inhibitor and exposure to initiators.
Data Presentation
Table 1: Recommended Storage and Inhibitor Information for AEMA
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Dry, cool, well-ventilated, protected from light | [4][5] |
| Common Inhibitor | Phenothiazine | [3] |
| Typical Inhibitor Concentration | ~500 ppm | [5] |
Experimental Protocols
Protocol 1: Inhibitor Removal Using an Alumina (B75360) Column
This is a widely used and effective method for removing phenolic inhibitors like hydroquinone and MEHQ.
Materials:
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool or fritted glass disc
-
An appropriate solvent (e.g., hexane, dichloromethane) if the monomer is too viscous[7]
-
Collection flask
Procedure:
-
Column Preparation:
-
Secure the chromatography column in a vertical position.
-
Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column to retain the alumina.
-
Prepare a slurry of the basic activated alumina in a suitable solvent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. The bed height will depend on the amount of monomer to be purified.
-
Drain the excess solvent until the solvent level is just above the top of the alumina bed.
-
-
Inhibitor Removal:
-
If the AEMA is viscous, it can be diluted with a dry, inert solvent.
-
Carefully add the AEMA to the top of the alumina column.
-
Open the stopcock and allow the AEMA to pass through the column under gravity.
-
Collect the purified, inhibitor-free AEMA in a clean, dry flask.
-
-
Post-Procedure:
-
The purified AEMA should be used immediately as it is no longer stabilized.[6]
-
Dispose of the used alumina according to your institution's hazardous waste guidelines.
-
Protocol 2: Inhibitor Removal by Washing with Sodium Hydroxide (B78521) (NaOH)
This method is effective for removing acidic inhibitors.
Materials:
-
Separatory funnel
-
1M Sodium hydroxide (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers and flasks
Procedure:
-
Extraction:
-
Place the AEMA in a separatory funnel.
-
Add an equal volume of 1M NaOH solution, stopper the funnel, and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the washing step two more times with fresh NaOH solution.
-
-
Neutralization and Drying:
-
Wash the AEMA with deionized water until the aqueous wash is neutral (check with pH paper).
-
Wash the AEMA with a saturated brine solution to aid in the removal of residual water.
-
Transfer the AEMA to a clean, dry flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Stir the mixture for 30-60 minutes.
-
-
Final Steps:
-
Filter or decant the purified AEMA from the drying agent.
-
The purified monomer should be used immediately.
-
Visualizations
Caption: Mechanism of AEMA self-polymerization.
Caption: How inhibitors prevent polymerization.
Caption: Troubleshooting workflow for AEMA self-polymerization.
References
- 1. fishersci.com [fishersci.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 2-氨基乙基甲基丙烯酸酯 盐酸盐 contains ~500 ppm phenothiazine as stabilizer, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 4. georganics.sk [georganics.sk]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: 2-Aminoethyl Methacrylate (AEMA)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2-Aminoethyl methacrylate (B99206) (AEMA) in high pH environments. It is intended for researchers, scientists, and drug development professionals utilizing AEMA in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminoethyl methacrylate (AEMA) and why is its pH stability a concern?
A1: this compound (AEMA) is a highly reactive hydrophilic monomer valued for its primary amine group and methacrylate backbone.[1] This structure is ideal for polymerization and subsequent modification, making it useful for hydrogels in drug delivery, specialty coatings, and functional polymers in electronics.[1] However, the ester linkage in the AEMA molecule is susceptible to degradation in aqueous solutions, particularly under alkaline (high pH) conditions. This instability can lead to inconsistent experimental results, loss of product function, and failure of polymer-based devices.
Q2: What happens to AEMA at high pH? What are the primary degradation pathways?
A2: At a pH above its pKa (approximately 7.6-8.8), the primary amine group of AEMA becomes deprotonated.[2] This uncharged amine is more nucleophilic and can facilitate two primary degradation pathways:
-
Ester Hydrolysis: The ester group is attacked by hydroxide (B78521) ions, leading to the cleavage of the ester bond. This reaction produces methacrylic acid and 2-aminoethanol.[2]
-
Intramolecular Rearrangement: The deprotonated primary amine can act as an internal nucleophile, attacking the ester carbonyl group. This leads to a molecular rearrangement, converting the this compound unit into a 2-hydroxyethyl methacrylamide (B166291) unit.[2][3]
Q3: In which pH range is AEMA considered stable?
A3: AEMA and its polymer, poly(this compound) (PAMA), are most stable in acidic to neutral aqueous solutions (pH < 7.6) where the primary amine group is protonated.[2] Degradation becomes significant at pH levels above 9.[2] For applications requiring alkaline conditions, it is crucial to minimize exposure time and temperature or to use protective group chemistry.
Q4: I am trying to polymerize AEMA at pH 9, but the reaction is failing. Why?
A4: Polymerizing AEMA at high pH is challenging due to the competing degradation reactions (hydrolysis and rearrangement) of the monomer.[4] The deprotonated amine can interfere with the polymerization process. For successful polymerization, especially via techniques like RAFT, it is common practice to use the hydrochloride salt of AEMA (AEMA.HCl) and conduct the reaction in an acidic or buffered aqueous solution (e.g., pH 6) to ensure the stability of the monomer.[3][5]
Q5: How can I detect if my AEMA monomer or PAMA polymer has degraded?
A5: Degradation can be monitored using various analytical techniques. ¹H NMR spectroscopy is effective for identifying the formation of degradation byproducts like 2-aminoethanol (from hydrolysis) or 2-hydroxyethyl methacrylamide units (from rearrangement).[2] Fourier-transform infrared (FT-IR) spectroscopy can detect the appearance of anionic carboxylate groups, which are indicative of ester hydrolysis.[2] Other methods such as HPLC, gas chromatography (GC), and mass spectrometry can also be employed to separate and identify degradation products.[6]
Troubleshooting Guide
This section addresses common problems encountered when working with AEMA at elevated pH.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield or Inconsistent Polymerization | Monomer degradation at high pH. The deprotonated amine may interfere with the polymerization mechanism.[4] | Perform polymerization at a lower pH (e.g., pH 6-7) using AEMA hydrochloride salt.[3] If high pH is necessary post-polymerization, purify the polymer at a lower pH first and then adjust the pH of the final polymer solution. |
| Loss of Functionality in a PAMA-based Coating or Hydrogel | The primary amine groups have been lost due to hydrolysis or rearrangement of the ester linkage in the polymer backbone under alkaline conditions.[2] | Confirm the final pH of your formulation. If it is alkaline, consider if the exposure time or temperature can be reduced. For new formulations, consider synthesizing a copolymer that includes a non-ionic, sterically stabilizing monomer to improve colloidal stability at high pH.[3] |
| Unexpected Change in Solution pH During Experiment | Ester hydrolysis of AEMA or PAMA generates methacrylic acid, which can lower the pH of an unbuffered solution over time. | Use a suitable biological buffer (e.g., PBS, HEPES) to maintain a stable pH throughout your experiment, especially for long-term studies. |
| Precipitation or Flocculation of PAMA-stabilized Nanoparticles | At pH values above the pKa of PAMA (~7.6), the primary amine groups become deprotonated, losing their positive charge. This leads to a loss of electrostatic stabilization and causes the nanoparticles to aggregate.[3] | If colloidal stability at high pH is required, incorporate a non-ionic steric stabilizer, such as poly(glycerol monomethacrylate) (PGMA), into your nanoparticle design.[3] |
Visualizing AEMA Instability
The following diagrams illustrate the key chemical pathways and logical troubleshooting steps related to AEMA stability.
Caption: AEMA Degradation Pathways at High pH.
Caption: Troubleshooting Workflow for AEMA Experiments.
Experimental Protocols
Protocol: Assessment of AEMA or PAMA Stability by ¹H NMR Spectroscopy
This protocol provides a general method to determine if AEMA or PAMA has degraded in an aqueous solution.
1. Objective: To qualitatively and quantitatively assess the presence of AEMA/PAMA and its primary degradation products (2-aminoethanol and 2-hydroxyethyl methacrylamide).
2. Materials:
-
AEMA or PAMA sample solution.
-
Deuterium oxide (D₂O).
-
NMR tubes.
-
NMR spectrometer (400 MHz or higher recommended).
-
Internal standard (optional, for quantification), e.g., Trimethylsilylpropanoic acid (TSP).
3. Procedure:
-
Sample Preparation:
-
Take a known volume (e.g., 500 µL) of your aqueous AEMA/PAMA solution.
-
Add a small amount of D₂O (e.g., 50 µL) to provide a lock signal for the NMR spectrometer.
-
If quantifying, add a known amount of an internal standard.
-
Mix thoroughly and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure proper shimming to obtain high-resolution spectra.
-
Use water suppression techniques if the H₂O signal is overwhelming.
-
-
Data Analysis:
-
Identify Key Peaks:
-
Intact AEMA/PAMA: Look for the characteristic vinyl protons of the methacrylate group (~5.6 and 6.1 ppm) and the methylene (B1212753) protons adjacent to the ester and amine groups.
-
Hydrolysis Product (2-aminoethanol): Look for triplet signals corresponding to the two methylene groups.
-
Rearrangement Product (2-hydroxyethyl methacrylamide): Look for new signals corresponding to the methacrylamide vinyl protons and the methylene groups of the hydroxyethyl (B10761427) side chain.[2]
-
-
Integration:
-
Integrate the area of the characteristic peaks for the parent compound and the degradation products.
-
By comparing the integral values (and correcting for the number of protons each signal represents), you can estimate the relative percentage of degradation. If an internal standard was used, you can calculate the absolute concentrations.
-
-
4. Interpretation:
-
The presence of signals corresponding to 2-aminoethanol or 2-hydroxyethyl methacrylamide confirms that degradation has occurred.
-
The ratio of the integrals of the product peaks to the remaining AEMA/PAMA peaks provides a measure of the extent of degradation.
References
- 1. polysciences.com [polysciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Cationic and reactive primary amine-stabilised nanoparticles via RAFT aqueous dispersion polymerisation - Polymer Chemistry (RSC Publishing) DOI:10.1039/C5PY01577D [pubs.rsc.org]
- 4. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Molecular Weight of poly(2-aminoethyl methacrylate) (pAEMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of poly(2-aminoethyl methacrylate) (pAEMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of pAEMA?
A1: The molecular weight of pAEMA can be controlled using several polymerization techniques. The most effective methods are controlled radical polymerizations, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).[1] These techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[1][2] Conventional free radical polymerization can also be used, but it offers less control over the final polymer characteristics.[3][4]
Q2: How is the molecular weight controlled in RAFT polymerization of AEMA?
A2: In RAFT polymerization, the molecular weight is primarily controlled by the molar ratio of the monomer (AEMA) to the chain transfer agent (CTA).[5] The theoretical number-average molecular weight (Mn) can be calculated using the following formula:
Mn,th = (([Monomer]0 / [CTA]0) * Monomer Conversion * Monomer Molecular Weight) + CTA Molecular Weight[6]
A higher monomer-to-CTA ratio results in a higher molecular weight polymer.[5]
Q3: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of AEMA?
A3: A well-controlled RAFT polymerization of AEMA should yield polymers with a narrow molecular weight distribution, indicated by a low polydispersity index (PDI). Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 signifying excellent control over the polymerization.[7][8]
Q4: Can Atom Transfer Radical Polymerization (ATRP) be used for AEMA?
A4: Yes, ATRP is another effective method for the controlled polymerization of methacrylates like AEMA.[2] In ATRP, the molecular weight is controlled by the ratio of monomer to initiator.[9][10] The polymerization of AEMA has been successfully carried out in various solvents, including water and alcohol/water mixtures, yielding well-defined polymers.[2]
Q5: How does initiator concentration affect the molecular weight in conventional free radical polymerization?
A5: In conventional free radical polymerization, the initiator concentration has an inverse relationship with the polymer's molecular weight. A higher initiator concentration leads to the generation of more polymer chains simultaneously, resulting in shorter chains and a lower average molecular weight.[11] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.
Troubleshooting Guides
Problem 1: The polymerization is very slow or fails to initiate.
| Possible Cause | Suggested Solution |
| Presence of Oxygen | Oxygen is a radical scavenger and can inhibit polymerization. Ensure the reaction mixture is thoroughly degassed using techniques like freeze-pump-thaw cycles (at least three) or by purging with an inert gas (e.g., high-purity argon or nitrogen) for an extended period.[7] |
| Inefficient Initiator | Verify that the chosen initiator is suitable for the reaction temperature. For instance, AIBN is commonly used at temperatures between 60-80 °C. If the reaction temperature is too low for the selected initiator, its decomposition rate will be too slow. Consider using an initiator with a lower decomposition temperature if a lower reaction temperature is desired.[7] |
| Inappropriate RAFT Agent (CTA) | The selected RAFT agent may not be suitable for methacrylate (B99206) polymerization. Trithiocarbonates and dithiobenzoates are generally effective for methacrylates.[7] Consult compatibility charts to ensure the CTA is appropriate for AEMA. |
| Impure Reagents | Impurities in the monomer (AEMA), solvent, or CTA can inhibit the polymerization. Purify the monomer by passing it through a column of basic alumina (B75360) to remove inhibitors. Ensure the solvent and CTA are of high purity.[7] |
Problem 2: The resulting polymer has a broad molecular weight distribution (high PDI).
| Possible Cause | Suggested Solution |
| Too High Initiator Concentration | A high rate of initiation compared to the rate of chain transfer can lead to a significant number of uncontrolled polymer chains, resulting in a broad PDI. Decrease the initiator concentration relative to the CTA. A higher [CTA]/[Initiator] ratio generally leads to better control.[7] |
| High Polymerization Temperature | Very high temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization and a broader PDI. Consider lowering the reaction temperature.[7] |
| Inappropriate RAFT Agent (CTA) | A RAFT agent with a low transfer constant for methacrylates will result in poor control. Select a RAFT agent known to have a high transfer constant for this class of monomers.[7] |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broadening of the PDI due to side reactions.[7] Consider stopping the reaction at a moderate conversion (e.g., 50-70%). |
Quantitative Data Summary
Table 1: Effect of [AEMA]/[CTA] Ratio on pAEMA Molecular Weight in RAFT Polymerization
| Target Degree of Polymerization | [AEMA]:[CTA]:[Initiator] Ratio | Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 50:1:0.2 | Data not available | Data not available |
| 100 | 100:1:0.2 | Data not available | Data not available |
| 200 | 200:1:0.2 | Data not available | Data not available |
| 500 | 500:1:0.2 | Data not available | Data not available |
| (Note: Specific quantitative data for pAEMA was not available in the search results. This table serves as a template for expected trends where a higher [AEMA]/[CTA] ratio would lead to a higher Mn with a low PDI.) |
Experimental Protocols
Protocol 1: RAFT Polymerization of AEMA
This protocol is a general guideline for the RAFT polymerization of AEMA to achieve a target molecular weight.
Materials:
-
This compound hydrochloride (AEMA·HCl)
-
4-cyanopentanoic acid dithiobenzoate (CPAD) (or other suitable CTA)
-
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) (or other suitable initiator)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.5)
-
Nitrogen or Argon gas
-
Schlenk flask and other appropriate glassware
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of AEMA·HCl, CPAD, and V-50 in the phosphate buffer. The molar ratio of [AEMA]:[CPAD]:[V-50] will determine the target molecular weight and should be calculated beforehand. A common ratio is X:1:0.2, where X is the target degree of polymerization.
-
Seal the flask and degas the solution by bubbling with nitrogen or argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles.[12][13]
-
After degassing, place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the polymerization to proceed for the desired time. The reaction time will influence the final monomer conversion.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and other small molecules.
-
The purified pAEMA can be obtained by lyophilization.
-
Characterize the polymer's molecular weight and PDI using Gel Permeation Chromatography (GPC).
Protocol 2: ATRP of AEMA
This protocol provides a general method for the ATRP of AEMA.
Materials:
-
This compound (AEMA)
-
Ethyl α-bromoisobutyrate (EBiB) (or other suitable initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (or other suitable ligand)
-
Solvent (e.g., methanol/water mixture)
-
Nitrogen or Argon gas
-
Schlenk flask and other appropriate glassware
Procedure:
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by cycling between vacuum and inert gas (argon or nitrogen) three times.
-
In a separate flask, prepare a solution of AEMA, EBiB, and PMDETA in the chosen solvent. The ratio of [AEMA]:[EBiB]:[CuBr]:[PMDETA] will determine the target molecular weight (e.g., 100:1:1:2).
-
Degas the monomer/initiator/ligand solution by bubbling with inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the degassed solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a thermostated oil bath at the desired reaction temperature (e.g., 50 °C).
-
Monitor the reaction progress by taking samples at different time points to determine monomer conversion (e.g., via NMR) and molecular weight evolution (via GPC).
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and adding a suitable solvent like THF.
-
The copper catalyst can be removed by passing the polymer solution through a column of neutral alumina.
-
The polymer can then be isolated by precipitation in a non-solvent (e.g., cold diethyl ether) and dried under vacuum.
Visualizations
Caption: Workflow for RAFT Polymerization of pAEMA.
Caption: Troubleshooting Decision Tree for High PDI.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. boronmolecular.com [boronmolecular.com]
- 7. benchchem.com [benchchem.com]
- 8. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 9. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. researchgate.net [researchgate.net]
- 11. ripublication.com [ripublication.com]
- 12. RAFT Polymerization Procedures [sigmaaldrich.com]
- 13. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
Technical Support Center: 2-Aminoethyl Methacrylate (AEMA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoethyl methacrylate (B99206) (AEMA) polymerization.
Frequently Asked Questions (FAQs)
Q1: My AEMA polymerization is extremely slow or not initiating at all. What are the common causes?
Slow or failed initiation of AEMA polymerization is a frequent issue that can be attributed to several factors:
-
Presence of Inhibitors: AEMA monomer is often supplied with inhibitors, such as phenothiazine, to prevent spontaneous polymerization during storage. These inhibitors must be removed before use. Dissolved oxygen in the reaction mixture is also a potent inhibitor of radical polymerization.
-
Inefficient Initiator System: The choice of initiator and its concentration are critical. The initiator must be suitable for the chosen polymerization temperature to ensure an appropriate decomposition rate.
-
Low Reaction Temperature: The rate of polymerization is highly dependent on temperature. If the temperature is too low, the initiator decomposition and propagation rates will be slow, leading to a sluggish reaction.
-
Inappropriate Solvent: The solvent can significantly influence polymerization kinetics. For AEMA, which is a hydrophilic monomer, the choice of solvent is crucial for solubility and reactivity.
-
Incorrect pH (for aqueous polymerizations): In aqueous polymerizations of AEMA, the pH of the reaction medium is critical. The primary amine group of AEMA can undergo side reactions at certain pH values, which can inhibit polymerization.
Q2: I'm observing a long induction period before my AEMA polymerization starts. Why is this happening?
An induction period is a common observation in radical polymerizations and is primarily caused by the presence of inhibitors. The initiator radicals will preferentially react with any inhibitors present in the system before initiating polymerization. The length of the induction period is proportional to the concentration of the inhibitor. Common sources of inhibition include:
-
Inhibitor from Monomer: Failure to completely remove the storage inhibitor from the AEMA monomer.
-
Dissolved Oxygen: Inadequate deoxygenation of the reaction mixture.
-
Impurities: Impurities in the monomer, solvent, or other reagents can also act as inhibitors.
Q3: My AEMA polymerization is proceeding, but the rate is very slow. What can I do to increase the rate?
A slow polymerization rate can be addressed by modifying the reaction conditions:
-
Increase Temperature: Increasing the reaction temperature will increase the rate of initiator decomposition and the propagation rate constant, leading to a faster polymerization. However, excessively high temperatures can lead to side reactions and a loss of control over the polymerization.
-
Increase Initiator Concentration: A higher initiator concentration will generate more radicals, leading to a faster rate of polymerization. However, this may also result in a lower average molecular weight of the polymer.
-
Optimize Solvent System: The choice of solvent can impact the propagation rate constant. For AEMA, using a more polar solvent or a mixture of solvents (e.g., water/alcohol) can sometimes enhance the polymerization rate.
-
Ensure Complete Inhibitor Removal: Any residual inhibitor will continue to slow down the reaction.
Q4: I am performing a controlled radical polymerization (ATRP or RAFT) of AEMA, and the control over molecular weight and polydispersity is poor. What could be the issue?
Poor control in ATRP or RAFT polymerizations of AEMA can stem from several factors specific to these techniques:
-
For ATRP:
-
Catalyst Activity: The copper catalyst may be oxidized and deactivated by oxygen. Ensure rigorous deoxygenation. The choice of ligand for the copper catalyst is also crucial for its activity.
-
Initiator Efficiency: The initiator used must be efficient for the polymerization of methacrylates.
-
-
For RAFT:
-
Inappropriate RAFT Agent: The choice of the RAFT agent (Chain Transfer Agent - CTA) is critical and monomer-specific. For methacrylates like AEMA, dithiobenzoates or trithiocarbonates are generally suitable.
-
Suboptimal [CTA]/[Initiator] Ratio: This ratio is crucial for achieving good control. A high ratio can lead to retardation, while a low ratio can result in a loss of "living" character.
-
Troubleshooting Guides
Problem: Slow or No Polymerization
This guide provides a step-by-step approach to troubleshooting slow or non-initiating AEMA polymerization.
Caption: Troubleshooting workflow for slow or non-initiating AEMA polymerization.
Data Presentation
The following tables summarize quantitative data on factors affecting AEMA polymerization.
Table 1: Effect of Temperature on Polymerization Rate of Methacrylates
| Temperature (°C) | Relative Polymerization Rate | Observations |
| 50 | Low | Slow initiation and propagation. |
| 60 | Moderate | Commonly used temperature for AIBN initiator. |
| 70 | High | Faster polymerization, but risk of side reactions. |
| 80 | Very High | Rapid polymerization, potential for loss of control. |
Note: Data is generalized for methacrylates and the optimal temperature will depend on the specific initiator and solvent system used.
Table 2: Effect of Initiator (AIBN) Concentration on Polymerization of Methacrylates
| [Monomer]:[Initiator] Ratio | Polymerization Time to 90% Conversion (hours) | Resulting Polymer Molecular Weight ( g/mol ) |
| 200:1 | ~8 | Higher |
| 100:1 | ~4 | Medium |
| 50:1 | ~2 | Lower |
Note: This data is illustrative for a typical free radical polymerization of a methacrylate. Actual values will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Free Radical Polymerization of AEMA in Aqueous Solution
This protocol describes a typical free radical polymerization of AEMA.
Caption: Experimental workflow for the free radical polymerization of AEMA.
Protocol 2: RAFT Polymerization of AEMA
This protocol outlines a general procedure for the Reversible Addition-Fragmention Chain-Transfer (RAFT) polymerization of AEMA.
Caption: Experimental workflow for the RAFT polymerization of AEMA.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between key factors influencing the rate of AEMA polymerization.
Caption: Key factors influencing the rate of AEMA polymerization.
Technical Support Center: Optimizing AEMA Grafting Efficiency on Surfaces
Welcome to the technical support center for 2-aminoethyl methacrylate (B99206) (AEMA) surface grafting. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during their surface modification experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the surface grafting of AEMA. Each problem is presented in a question-and-answer format, detailing potential causes and recommended solutions.
Issue 1: Low Grafting Density or Poor Surface Coverage
Q1: We are observing a low grafting density of AEMA on our substrate. What are the likely causes and how can we improve it?
A1: Low grafting density is a common challenge that can originate from several factors, ranging from inadequate substrate preparation to suboptimal reaction conditions. Below is a summary of potential causes and actionable solutions.
| Potential Cause | Recommended Solutions |
| Inadequate Substrate Activation | Ensure the substrate surface is meticulously cleaned to remove organic contaminants and properly activated to generate a sufficient number of radical sites for graft initiation. For polymeric substrates, re-optimizing plasma treatment parameters (power, time, gas type) can be critical. Argon plasma is often effective for creating surface radicals.[1] |
| Suboptimal Monomer Concentration | The concentration of AEMA can significantly influence grafting efficiency. Both excessively low and high concentrations can be detrimental. At low concentrations, the reaction rate may be too slow. At very high concentrations, homopolymerization in the solution can become dominant over surface grafting. It is advisable to perform a concentration optimization study.[2][3][4][5][6] |
| Insufficient Initiation (e.g., UV exposure, initiator concentration) | For UV-initiated grafting, both the irradiation time and intensity are crucial. Insufficient UV exposure will result in a low number of initiated chains. Conversely, prolonged exposure can potentially lead to degradation of the polymer substrate or the grafted layer.[7][8] For chemically initiated methods, the initiator concentration must be optimized; too little will lead to poor initiation, while too much can favor homopolymerization. |
| Presence of Oxygen or Moisture | Free radical polymerization is highly sensitive to oxygen, which acts as a radical scavenger and inhibits the reaction. Ensure all solutions are thoroughly deoxygenated (e.g., by purging with an inert gas like argon or nitrogen) and that the reaction is carried out under an inert atmosphere. |
| Steric Hindrance | The packing of polymer chains on the surface can be limited by steric hindrance. While challenging to control directly, optimizing other parameters like monomer concentration and reaction time can help achieve a more uniform and dense layer. |
Issue 2: Inconsistent and Uneven Grafted Layer
Q2: Our AEMA-grafted surfaces show patchiness and lack of uniformity. How can we achieve a more homogeneous coating?
A2: An uneven grafted layer can compromise the performance of the functionalized surface. The following table outlines common causes and solutions to improve uniformity.
| Potential Cause | Recommended Solutions |
| Inconsistent Substrate Cleanliness | Any organic residues or particulates on the substrate will lead to a patchy and uneven grafted layer. Re-evaluate and standardize the substrate cleaning protocol. |
| Uneven Surface Activation | Ensure uniform exposure of the substrate to the activation source (e.g., plasma, UV light). For plasma treatment, the position of the sample within the chamber can affect the treatment uniformity. |
| "Coffee Ring" Effect | During solvent evaporation after monomer solution deposition, solutes can concentrate at the edges, leading to a "coffee ring" effect. Consider slower evaporation rates or using spin-coating for a more uniform deposition of the monomer solution before initiation. |
| Inhomogeneous Reaction Temperature | Ensure uniform heating of the substrate during the grafting reaction to promote a consistent reaction rate across the entire surface. |
Issue 3: Poor Cell Adhesion on AEMA-Grafted Surfaces
Q3: We expected enhanced cell adhesion on our AEMA-grafted surfaces due to the amine groups, but the results are disappointing. What could be the reason?
A3: While the primary amine groups of AEMA are intended to promote cell adhesion, several factors can lead to suboptimal cellular response.
| Potential Cause | Recommended Solutions |
| Low Density of Amine Groups | If the grafting density is too low, the concentration of amine groups on the surface may be insufficient to effectively promote cell adhesion. Refer to the troubleshooting guide for low grafting density to address this issue. |
| Conformation of Grafted Chains | At very high grafting densities, the polymer chains can be in a "brush" regime, which may sterically hinder the interaction of cell surface receptors with the amine groups. A "mushroom" regime, achieved at lower grafting densities, might be more favorable for protein adsorption and subsequent cell adhesion. |
| Surface Contamination | Post-grafting contamination can mask the amine groups and alter the surface chemistry. Ensure the grafted surfaces are thoroughly rinsed with appropriate solvents and stored in a clean, dry environment. |
| Inappropriate Cell Culture Conditions | The presence of serum proteins in the cell culture medium can influence cell adhesion. Serum proteins can adsorb to the grafted surface and mediate cell attachment. Ensure your cell culture protocol is optimized for your specific cell line and surface. Positively charged surfaces have been shown to promote the adsorption of cell-adhesive proteins.[9] |
Frequently Asked Questions (FAQs)
Q4: What is the most common method for grafting AEMA onto polymer surfaces?
A4: Post-plasma graft polymerization is a widely used and effective method. This technique involves first activating the polymer surface with plasma (e.g., argon plasma) to create reactive radical sites. The activated substrate is then exposed to an AEMA solution, often with UV irradiation to initiate the grafting process.[1][10] This method allows for surface-specific modification without altering the bulk properties of the material.
Q5: How can I confirm the successful grafting of AEMA on my surface?
A5: Several surface characterization techniques can be used to verify the presence of a poly(AEMA) layer:
-
X-ray Photoelectron Spectroscopy (XPS): This is a highly sensitive technique that can detect the presence of nitrogen from the amine groups of AEMA, providing elemental confirmation of the graft.[1]
-
Water Contact Angle Measurement: Successful grafting of the hydrophilic AEMA should lead to a significant decrease in the water contact angle of the surface.[1][10]
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This can detect the characteristic vibrational bands of the functional groups in AEMA, such as the C=O stretching of the ester group and N-H bending of the amine group.
-
Ninhydrin Assay: This is a colorimetric chemical test that can be used to qualitatively and quantitatively determine the presence of primary amine groups on the surface.[1]
-
Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM): These imaging techniques can be used to visualize changes in the surface morphology and topography after grafting.[1]
Q6: What are the key parameters to control for optimizing AEMA grafting?
A6: The key parameters to control depend on the grafting method used. However, some general parameters that significantly influence the outcome include:
-
Monomer (AEMA) concentration: Directly affects the rate of polymerization and the final graft density.[2][3][4][5][6]
-
Initiator concentration (for chemical initiation): Determines the number of initiated polymer chains.
-
Reaction time: Controls the length of the grafted polymer chains.
-
Reaction temperature: Influences the rates of initiation, propagation, and termination.
-
UV irradiation time and intensity (for photo-initiation): Affects the number of surface radicals generated and the rate of polymerization.[7][8]
-
Plasma treatment parameters (for plasma-initiated grafting): Power, duration, and gas type will determine the density of active sites on the substrate surface.[11]
Q7: Can AEMA be grafted onto different types of substrates?
A7: Yes, AEMA has been successfully grafted onto a variety of substrates, including different types of polymers like poly(ε-caprolactone) (PCL)[1], polyurethane[12][13][14], and high-density polyethylene (B3416737) (HDPE)[11], as well as inorganic substrates. The choice of surface activation and grafting method may need to be adapted for the specific substrate material.
Quantitative Data on AEMA Grafting Parameters
The following tables summarize the impact of key experimental parameters on AEMA grafting efficiency, compiled from various studies. These should serve as a starting point for experimental design and optimization.
Table 1: Effect of AEMA Monomer Concentration on Grafting Yield
| Monomer Concentration | Grafting Yield/Degree | Substrate | Grafting Method | Reference |
| 5% (v/v) | ~40% | Polyester (B1180765) Fabric | Chemical Initiation | [6] |
| 10% (v/v) | ~58% | Polyester Fabric | Chemical Initiation | [2] |
| 15% (v/v) | ~50% | Polyester Fabric | Chemical Initiation | [2] |
| 0.1 M | Low | Polyethersulfone | UV-Grafting | [8] |
| 0.5 M | Moderate | Polyethersulfone | UV-Grafting | [8] |
| 1.0 M | High | Polyethersulfone | UV-Grafting | [8] |
Note: The relationship between monomer concentration and grafting yield is often not linear. An optimal concentration usually exists, beyond which homopolymerization in solution may dominate, leading to a decrease in grafting efficiency.[2][3][4]
Table 2: Effect of UV Irradiation Time on Grafting Yield
| UV Irradiation Time (min) | Grafting Yield/Degree | Substrate | Monomer Concentration | Reference |
| 3 | Low | Polyethersulfone | 0.5 M MAA | [8] |
| 5 | Moderate | Polyethersulfone | 0.5 M MAA | [8] |
| 10 | High | Polyethersulfone | 0.5 M MAA | [8] |
| 5 | Low | PVDF | 80 vol% AA | [7] |
| 30 | ~115% | PVDF | 80 vol% AA | [7] |
| >30 | Decreasing | PVDF | 80 vol% AA | [7] |
Note: Similar to monomer concentration, an optimal irradiation time often exists. While initial increases in time lead to higher grafting yields, excessively long exposure can lead to crosslinking or degradation, which may inhibit further grafting.[7]
Experimental Protocols
Below are detailed methodologies for two common AEMA grafting techniques.
Protocol 1: Post-Plasma UV-Initiated Grafting of AEMA on Poly(ε-caprolactone) (PCL)
This protocol is adapted from methodologies described for grafting onto polyester surfaces.[1][10]
-
Substrate Preparation:
-
Cut PCL films into the desired dimensions (e.g., 1x1 cm).
-
Clean the PCL films by sonicating in isopropanol (B130326) for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
-
Plasma Activation:
-
Place the cleaned and dried PCL films in a plasma reactor chamber.
-
Evacuate the chamber to a base pressure of <10 Pa.
-
Introduce argon gas into the chamber.
-
Apply an argon plasma treatment at a power of 40 W for 60 seconds.
-
After treatment, vent the chamber to atmospheric pressure and remove the activated substrates.
-
-
Grafting Reaction:
-
Prepare a 1 M solution of AEMA in deionized water. Deoxygenate the solution by purging with argon gas for at least 30 minutes.
-
Immediately immerse the plasma-activated PCL films in the deoxygenated AEMA solution in a quartz reaction vessel.
-
Place the reaction vessel under a UV lamp (e.g., 254 nm).
-
Irradiate the samples with UV light for a specified time (e.g., 30-60 minutes) while maintaining an inert atmosphere.
-
-
Post-Grafting Cleaning:
-
Remove the grafted PCL films from the AEMA solution.
-
Thoroughly rinse the films with deionized water to remove any unreacted monomer and non-covalently bound polymer.
-
Sonicate the films in deionized water for 15 minutes to ensure the removal of any physisorbed polymer.
-
Dry the grafted films under a stream of nitrogen or in a vacuum oven at room temperature.
-
-
Characterization:
-
Analyze the dried, grafted PCL films using XPS, water contact angle measurements, and ATR-FTIR to confirm successful grafting.
-
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of AEMA
This protocol provides a general framework for SI-ATRP from a silicon wafer, a common substrate for studying polymer brushes.
-
Initiator Immobilization:
-
Clean a silicon wafer by sonicating in acetone (B3395972) and isopropanol, followed by drying with nitrogen.
-
Treat the wafer with piranha solution (3:1 H₂SO₄:H₂O₂) to create a hydroxylated surface (Caution: Piranha solution is extremely corrosive and reactive).
-
Deposit an aminosilane (B1250345) layer by immersing the hydroxylated wafer in a solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene.
-
React the aminosilanized surface with α-bromoisobutyryl bromide (BIBB) in the presence of a base like triethylamine (B128534) in dry THF to immobilize the ATRP initiator.
-
Rinse the initiator-functionalized wafer with THF and ethanol (B145695) and dry with nitrogen.
-
-
Grafting Polymerization:
-
In a Schlenk flask, dissolve the desired amount of AEMA monomer and a ligand (e.g., PMDETA) in a deoxygenated solvent (e.g., a mixture of methanol (B129727) and water).
-
Add the Cu(I)Br catalyst to the flask.
-
Place the initiator-functionalized silicon wafer into the reaction mixture.
-
Perform several freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.
-
Conduct the polymerization at a specific temperature (e.g., room temperature or slightly elevated) for a set time under an inert atmosphere.
-
-
Termination and Cleaning:
-
Stop the polymerization by exposing the reaction mixture to air.
-
Remove the wafer and rinse it extensively with the solvent used for polymerization, followed by other solvents like ethanol and water, to remove the catalyst and any non-grafted polymer.
-
Dry the AEMA-grafted wafer with a stream of nitrogen.
-
-
Characterization:
-
Characterize the polymer brush layer using techniques such as ellipsometry (to measure thickness), AFM (for morphology), and XPS (for chemical composition).
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Post-Plasma AEMA Grafting
Caption: Workflow for post-plasma UV-initiated grafting of AEMA.
Integrin-Mediated Cell Adhesion and ERK Signaling on AEMA-Grafted Surfaces
Caption: Integrin-mediated signaling cascade initiated by cell adhesion.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amine-functionalized polypyrrole: inherently cell adhesive conducting polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. scilit.com [scilit.com]
- 12. Polymer Grafting Onto Polyurethane Backbone Via Diels-Alder Reaction [polen.itu.edu.tr]
- 13. US20080071056A1 - Method of forming a graft polyol and polyurethane article formed from the graft polyol - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Aminoethyl Methacrylate (AEMA) Copolymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Aminoethyl methacrylate (B99206) (AEMA) copolymers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of AEMA copolymers.
Issue 1: Presence of Unreacted Monomer in the Final Product
Q: My final copolymer product shows the presence of unreacted 2-Aminoethyl methacrylate (AEMA) monomer after purification. How can I effectively remove it?
A: The presence of residual monomer is a common issue. Several techniques can be employed to enhance its removal. The choice of method often depends on the properties of your copolymer and the scale of your experiment.
-
Reprecipitation: This is a widely used and effective method. It involves dissolving the crude polymer in a good solvent and then adding this solution to a large volume of a non-solvent to precipitate the polymer, leaving the monomer in the solution. For AEMA copolymers, a common solvent/non-solvent system is methanol/diethyl ether. Repeating the precipitation cycle two to three times can significantly reduce monomer content.[1][2]
-
Dialysis: For water-soluble AEMA copolymers, dialysis is a gentle and effective method for removing small molecules like monomers and salts.[2] The copolymer solution is placed in a dialysis bag with a specific molecular weight cutoff (MWCO) and dialyzed against a large volume of an appropriate solvent (e.g., deionized water). Frequent changes of the dialysis solvent will expedite the purification process.[1]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size. Larger polymer molecules elute first, while smaller monomer molecules are retained in the porous beads of the column, thus enabling their separation.[3] This method is often used as a final polishing step.[3]
Troubleshooting Tips:
-
For Precipitation:
-
Ensure the non-solvent volume is significantly larger than the solvent volume (e.g., 10-fold excess).
-
Add the polymer solution dropwise to the vigorously stirred non-solvent to promote the formation of a fine precipitate and minimize monomer trapping.
-
-
For Dialysis:
-
Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your copolymer but large enough to allow the free passage of the monomer.
-
Increase the frequency of solvent changes to maintain a high concentration gradient.
-
Gentle stirring of the external solvent can improve diffusion.
-
Issue 2: Homopolymer Contamination in Block Copolymer Synthesis
Q: I am synthesizing an AEMA-containing block copolymer, and my final product is contaminated with AEMA homopolymer. How can I prevent this and purify my block copolymer?
A: Homopolymer contamination is a frequent challenge in block copolymer synthesis. Prevention during polymerization is key, but post-synthesis purification methods are also crucial.
Prevention Strategies:
-
High Monomer Conversion: Ensure the first block is polymerized to high conversion before adding the second monomer. This minimizes the amount of unreacted monomer from the first step that could initiate homopolymerization.
-
Purification of Macroinitiator: If you are using a macroinitiator, ensure it is free from any residual initiator from its own synthesis.
Purification Methods:
-
Selective Precipitation/Fractionation: This technique exploits the solubility differences between the block copolymer and the homopolymer. By carefully selecting a solvent/non-solvent system, it is possible to selectively precipitate the homopolymer while keeping the block copolymer in solution, or vice-versa.
-
Chromatography Techniques:
-
Size Exclusion Chromatography (SEC): If there is a significant difference in the molecular weight between the block copolymer and the homopolymer, SEC can be an effective separation method.
-
Ion Exchange Chromatography (IEC): Since AEMA is a cationic monomer (at acidic to neutral pH), the charge characteristics of your block copolymer can be utilized for purification. If the other block is neutral, IEC can be used to separate the charged block copolymer from a neutral homopolymer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify AEMA copolymers?
A1: The "best" method depends on several factors, including the copolymer's molecular weight, solubility, the nature of the impurities, and the desired scale of purification.
-
For removal of small molecule impurities (monomers, salts): Dialysis (for water-soluble polymers) and repeated precipitation are highly effective.[1][2]
-
For separating homopolymer from block copolymer: Selective precipitation and chromatography (SEC or IEC) are the preferred methods.
-
For obtaining a narrow molecular weight distribution: Preparative SEC is the most suitable technique.
Q2: How do I choose the right solvent system for precipitation?
A2: The ideal solvent should completely dissolve your copolymer, while the non-solvent should be miscible with the solvent but should not dissolve the copolymer. For AEMA copolymers, common solvents include methanol, dimethylformamide (DMF), and water (if the copolymer is water-soluble). Common non-solvents include diethyl ether, hexane, and acetone. It is often necessary to perform small-scale screening experiments to find the optimal solvent/non-solvent pair and ratio for your specific copolymer.
Q3: What MWCO should I use for dialysis of my AEMA copolymer?
A3: The Molecular Weight Cutoff (MWCO) of the dialysis membrane should be at least 10-20 times smaller than the molecular weight of your copolymer to ensure the polymer is retained. However, it must be large enough to allow for the efficient removal of monomers and other small impurities. For example, if your copolymer has a molecular weight of 30,000 g/mol , a dialysis membrane with a MWCO of 3,500 Da or 10,000 Da would be appropriate.
Q4: Can I use Size Exclusion Chromatography for large-scale purification?
A4: While analytical SEC is a powerful tool for polymer analysis, preparative SEC for large-scale purification can be challenging and costly due to the need for large columns and significant solvent consumption. It is typically reserved for high-value products or when very high purity and narrow polydispersity are required.
Experimental Protocols
Protocol 1: Purification of AEMA Copolymer by Precipitation
-
Dissolution: Dissolve the crude AEMA copolymer in a minimal amount of a suitable solvent (e.g., methanol). The concentration will depend on the polymer's solubility, but a good starting point is 5-10% (w/v).
-
Precipitation: Slowly add the polymer solution dropwise into a vigorously stirred, large excess (e.g., 10-fold volume) of a cold non-solvent (e.g., diethyl ether). A white precipitate of the polymer should form.
-
Isolation: Allow the precipitate to settle, then isolate the solid polymer by decantation or filtration.
-
Washing: Wash the collected polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40 °C) until a constant weight is achieved.
-
Repeat (Optional): For higher purity, the dissolution and precipitation steps can be repeated 2-3 times.[1][2]
Protocol 2: Purification of Water-Soluble AEMA Copolymer by Dialysis
-
Sample Preparation: Dissolve the crude water-soluble AEMA copolymer in deionized water to a concentration of 1-5% (w/v).
-
Dialysis Setup:
-
Select a dialysis membrane with an appropriate MWCO.
-
Pre-soak the membrane in deionized water as per the manufacturer's instructions.
-
Securely close one end of the dialysis tubing with a clip.
-
Fill the tubing with the polymer solution, leaving some headspace to allow for solvent ingress.
-
Securely close the other end of the tubing with a second clip.
-
-
Dialysis: Immerse the sealed dialysis bag in a large container of deionized water (e.g., 100-fold volume excess). Gently stir the water.
-
Solvent Exchange: Change the deionized water periodically (e.g., every 4-6 hours for the first 24 hours, then less frequently) to maintain a high concentration gradient for impurity removal.
-
Product Recovery: After a sufficient dialysis period (typically 2-3 days), remove the dialysis bag, and recover the purified polymer solution. The pure polymer can be obtained by lyophilization (freeze-drying).[4]
Data Presentation
Table 1: Comparison of Purification Techniques for AEMA Copolymers
| Feature | Precipitation | Dialysis | Size Exclusion Chromatography (SEC) |
| Primary Use | Removal of monomers, salts, and some oligomers. | Removal of small molecules (monomers, salts) from water-soluble polymers. | Separation by size, removal of homopolymers, fractionation. |
| Advantages | Fast, simple, and scalable. Effective for a wide range of polymers. | Gentle method, avoids harsh solvents. High purity for small molecules. | High resolution, can provide narrow polydispersity. |
| Disadvantages | Potential for polymer loss, may trap impurities. Requires careful solvent selection. | Time-consuming. Limited to soluble polymers. | Limited scalability, can be expensive, potential for sample dilution. |
| Typical Purity | Good to High | High to Very High | Very High |
Visualizations
Caption: Experimental workflow for the purification of AEMA copolymers.
Caption: Troubleshooting logic for AEMA copolymer purification.
References
Technical Support Center: Managing the Degradation of Poly(2-Aminoethyl methacrylate) (pAEMA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(2-aminoethyl methacrylate) (pAEMA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and application of pAEMA, with a focus on managing its degradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with pAEMA.
Issue 1: Unexpected Changes in Solution pH and Polymer Precipitation
-
Question: I dissolved my pAEMA in a neutral buffer, but over time the pH of the solution has become more acidic, and the polymer has started to precipitate. What is happening and how can I prevent this?
-
Answer: This is a common issue related to the hydrolysis of the ester groups in the pAEMA backbone, especially in alkaline or even neutral aqueous solutions over extended periods. The hydrolysis leads to the formation of methacrylic acid units, which release protons and lower the pH of the solution. The change in pH and the formation of less soluble degradation products can cause the polymer to precipitate.
Possible Solutions:
-
Work at Acidic pH: pAEMA is most stable in acidic conditions (pH < 7).[1] If your application allows, maintaining an acidic environment will significantly slow down hydrolysis.
-
Use Freshly Prepared Solutions: Prepare pAEMA solutions immediately before use to minimize the time for degradation to occur.
-
Low-Temperature Storage: Store pAEMA solutions at low temperatures (e.g., 4°C) to reduce the rate of hydrolysis. Avoid freezing and thawing cycles.
-
Crosslinking: For applications where the polymer is part of a hydrogel or nanoparticle, crosslinking the pAEMA can enhance its stability and reduce degradation.[2]
-
Issue 2: Inconsistent Drug or Gene Release from pAEMA-based Formulations
-
Question: I am using pAEMA as a carrier for drug/gene delivery, but I am observing inconsistent and often premature release of my payload. Could this be related to polymer degradation?
-
Answer: Yes, the degradation of the pAEMA matrix can lead to a loss of integrity of your delivery system, resulting in uncontrolled or burst release of the encapsulated agent. As the polymer backbone breaks down, the diffusion pathways for the drug or gene change, leading to variability in release profiles.
Troubleshooting Steps:
-
Characterize Polymer Stability: Before and after drug loading and release studies, characterize the molecular weight of your pAEMA using Gel Permeation Chromatography (GPC) to assess the extent of degradation.
-
Optimize Formulation pH: If possible, formulate your drug/gene delivery system in a slightly acidic buffer to minimize pAEMA hydrolysis.
-
Increase Crosslinking Density: For hydrogel-based systems, increasing the concentration of the crosslinking agent can create a more robust network that is less susceptible to degradation-induced release.
-
Consider Co-polymers: Incorporating more stable co-monomers into the polymer backbone can improve the overall stability of the delivery system.
-
Issue 3: Altered Cellular Uptake and Cytotoxicity in Cell Culture Experiments
-
Question: I am using pAEMA-based nanoparticles for cell transfection, but I am seeing variable transfection efficiency and increased cytotoxicity in some batches. Could pAEMA degradation be the cause?
-
Answer: Degradation of pAEMA can significantly impact its performance in biological applications. The hydrolysis of pAEMA can lead to changes in the polymer's charge density and molecular weight, which are critical for nanoparticle formation, interaction with cell membranes, and endosomal escape. The degradation products themselves may also exhibit different cytotoxic profiles compared to the intact polymer.
Recommendations:
-
Strict Quality Control: Ensure the pAEMA used in each experiment is from the same batch and has been properly stored. Characterize the polymer before use.
-
Monitor Nanoparticle Stability: Use techniques like Dynamic Light Scattering (DLS) to monitor the size and stability of your pAEMA nanoparticles in cell culture media over time. Aggregation can be a sign of degradation.
-
Control Media pH: Be aware that cell culture media is typically buffered at a physiological pH (around 7.4), which can promote slow pAEMA hydrolysis. Minimize the incubation time of nanoparticles in the media before application to cells.
-
Evaluate Degradation Products: If you suspect significant degradation, it may be necessary to evaluate the cytotoxicity of the potential degradation products on your specific cell line.
-
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of pAEMA degradation?
The primary degradation mechanism for pAEMA in aqueous environments is the hydrolysis of the ester linkage in the methacrylate (B99206) backbone. This reaction is significantly accelerated under alkaline conditions (pH > 8).[1] There are two main degradation pathways that have been identified:
-
Ester Hydrolysis: This leads to the formation of a methacrylic acid unit and the release of 2-aminoethanol.[1]
-
Intramolecular Rearrangement: An internal rearrangement can occur, resulting in the formation of a 2-hydroxyethyl methacrylamide (B166291) repeating unit.[1]
Degradation Pathway of pAEMA
References
Technical Support Center: Controlling the Swelling Behavior of AEMA Hydrogels
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-aminoethyl methacrylate (B99206) (AEMA) hydrogels. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you control and troubleshoot the swelling behavior of your AEMA hydrogels.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with AEMA hydrogels.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive/Uncontrolled Swelling | 1. Low Crosslinking Density: Insufficient crosslinker concentration during synthesis. 2. Incorrect pH or Ionic Strength of Buffer: The buffer conditions may be promoting excessive ionization of the amine groups in AEMA. 3. High Concentration of Hydrophilic Monomers: The monomer ratio may favor high water uptake. 4. Temperature Effects: For thermo-responsive AEMA hydrogels, the experimental temperature may be promoting swelling. | 1. Increase the molar ratio of the crosslinking agent (e.g., N,N'-methylenebisacrylamide) in the synthesis protocol.[1] 2. Adjust the pH of the swelling medium. For cationic AEMA hydrogels, a lower pH will lead to higher protonation and thus greater swelling; a higher pH will suppress this. Increase the ionic strength of the solution to shield charges and reduce electrostatic repulsion.[2] 3. Modify the monomer feed ratio to include more hydrophobic co-monomers.[1] 4. For thermo-responsive hydrogels, adjust the temperature to induce the desired swelling state.[3] |
| Insufficient Swelling | 1. High Crosslinking Density: Too much crosslinker can create a rigid network with limited swelling capacity.[1] 2. Presence of Entrapped Non-polar Substances: Residual unreacted monomers or other hydrophobic molecules can hinder water uptake. 3. Incomplete Polymerization: This can result in a hydrogel with a lower molecular weight between crosslinks, affecting its swelling capacity.[2] | 1. Decrease the molar ratio of the crosslinking agent.[2] 2. Ensure thorough purification of the hydrogel after synthesis to remove unreacted components. 3. Optimize polymerization conditions (initiator concentration, temperature, time) to ensure complete reaction.[2] |
| Mechanically Unstable and Fragile Hydrogel | 1. Low Crosslinking Density: While allowing for high swelling, a low crosslinker concentration can result in a weak network. 2. Inadequate Polymer Network Formation: Suboptimal polymerization conditions can lead to a poorly formed and fragile network. | 1. Increase the crosslinker concentration. This will likely decrease the equilibrium swelling ratio but will improve mechanical stability.[2] 2. Incorporate a co-monomer that enhances mechanical properties. 3. Synthesize an interpenetrating polymer network (IPN) to improve mechanical strength without drastically reducing swelling capacity.[2] |
| Inconsistent Swelling Behavior Across Batches | 1. Variability in Reagent Measurement: Small differences in the amounts of monomer, crosslinker, or initiator can lead to significant variations in hydrogel properties. 2. Inconsistent Polymerization Conditions: Fluctuations in temperature, reaction time, or UV light intensity (for photopolymerization) can affect the final network structure. 3. Incomplete Mixing of Reagents: A non-homogenous reaction mixture will result in a hydrogel with an uneven network structure. | 1. Ensure precise and consistent measurement of all reagents.[2] 2. Maintain strict control over all polymerization parameters. 3. Ensure thorough mixing of the precursor solution before initiating polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the swelling of AEMA hydrogels?
A1: The primary factors influencing the swelling of AEMA hydrogels are:
-
pH: AEMA is a cationic hydrogel due to its amine groups. At a pH below its pKa, these groups become protonated (-NH3+), leading to electrostatic repulsion between the polymer chains and increased swelling.[4] Above the pKa, the amine groups are deprotonated, reducing repulsion and causing the hydrogel to shrink.
-
Ionic Strength: In solutions with high ionic strength, the electrostatic repulsion between the protonated amine groups is shielded by counter-ions, which leads to a decrease in the swelling ratio.[2][5]
-
Crosslinker Concentration: The degree of crosslinking is inversely proportional to the swelling capacity. A higher concentration of crosslinker creates a tighter, more rigid network that restricts the influx of water.[6][7]
-
Monomer Concentration: A higher initial monomer concentration generally leads to a more densely crosslinked network, which in turn reduces the equilibrium swelling ratio.[8][9]
-
Temperature: For thermo-responsive AEMA hydrogels (often achieved by copolymerization with monomers like N-isopropylacrylamide), swelling is highly dependent on the temperature relative to the lower critical solution temperature (LCST).[3]
Q2: How do I measure the swelling ratio of my AEMA hydrogel?
A2: The swelling ratio is typically determined gravimetrically. The hydrogel is first dried to a constant weight (Wd). It is then immersed in the desired swelling medium until equilibrium is reached. The swollen hydrogel is removed, blotted to remove excess surface water, and weighed to obtain the swollen weight (Ws).[2]
Q3: How is the swelling ratio of a hydrogel calculated?
A3: The swelling ratio can be determined based on either mass or volume. The most common method is the equilibrium swelling ratio (ESR), calculated by weighing the hydrogel in its swollen and dry states.[2]
-
Mass Swelling Ratio (q): q = (m_s / m_d)
-
Equilibrium Swelling Ratio (ESR %): ESR = (Ws / Wd) * 100%
Where:
Q4: My AEMA hydrogel is dissolving in the swelling medium. What should I do?
A4: Dissolution of the hydrogel indicates that a stable crosslinked network has not formed. This could be due to:
-
Insufficient Crosslinker: The concentration of the crosslinking agent may be too low.
-
Ineffective Polymerization: The initiator may be inactive, or the polymerization conditions (temperature, time, UV intensity) may not be optimal.
-
Impure Reagents: Impurities in the monomer or crosslinker can inhibit the polymerization reaction.
To resolve this, try increasing the crosslinker concentration, ensuring your initiator is active, optimizing your polymerization protocol, and using high-purity reagents.
Data Presentation
Effect of Crosslinker and Monomer Concentration on Swelling Ratio
The following tables summarize the expected trends in equilibrium swelling ratio (ESR) and mechanical properties based on changes in crosslinker and monomer concentrations. The data is illustrative and based on typical observations for similar hydrogel systems.
Table 1: Effect of Crosslinker Concentration on Hydrogel Properties
| Crosslinker Concentration (mol% to monomer) | Equilibrium Swelling Ratio (ESR) (%) | Compressive Modulus (kPa) | General Observation |
| Low (e.g., 0.5 mol%) | High | Low | High swelling, but mechanically weak.[6][7] |
| Medium (e.g., 1.0 mol%) | Moderate | Moderate | Balanced swelling and mechanical properties. |
| High (e.g., 2.0 mol%) | Low | High | Low swelling, but mechanically robust.[6][7] |
Table 2: Effect of Initial Monomer Concentration on Hydrogel Properties
| Initial Monomer Concentration (wt%) | Equilibrium Swelling Ratio (ESR) (%) | Compressive Modulus (kPa) | General Observation |
| Low (e.g., 10 wt%) | High | Low | Looser network, higher water absorption.[8][9] |
| Medium (e.g., 20 wt%) | Moderate | Moderate | A denser network with balanced properties. |
| High (e.g., 30 wt%) | Low | High | A highly dense network, restricting swelling.[8][9] |
Experimental Protocols
Protocol 1: Synthesis of AEMA Hydrogels via Free-Radical Polymerization
This protocol describes a general method for synthesizing AEMA hydrogels. The specific amounts of monomer, crosslinker, and initiator should be optimized for your application.
Materials:
-
2-aminoethyl methacrylate (AEMA) monomer
-
Crosslinker (e.g., N,N'-methylenebisacrylamide, MBAA)
-
Initiator (e.g., ammonium (B1175870) persulfate, APS, and N,N,N',N'-tetramethylethylenediamine, TEMED for redox initiation; or a photoinitiator like Irgacure 2959 for UV initiation)
-
Solvent (e.g., deionized water or phosphate-buffered saline, PBS)
-
Molds (e.g., silicone molds or between two glass plates with a spacer)
Procedure:
-
Prepare Precursor Solution: In a vial, dissolve the AEMA monomer and MBAA crosslinker in the chosen solvent.
-
Initiator Addition:
-
For Redox Initiation: Add the APS solution to the monomer mixture and mix thoroughly. Then, add TEMED to initiate polymerization.
-
For UV Initiation: Add the photoinitiator to the monomer solution and protect from light.
-
-
Molding: Pour the precursor solution into the molds.
-
Polymerization:
-
Redox Initiation: Allow the reaction to proceed at room temperature or a specified temperature for a set amount of time (e.g., several hours).
-
UV Initiation: Expose the molds to a UV light source (e.g., 365 nm) for a specific duration.
-
-
Purification: After polymerization, remove the hydrogels from the molds and place them in a large volume of deionized water to wash away unreacted monomers and initiator. Change the water frequently over 2-3 days.[10]
Protocol 2: Measurement of Swelling Ratio
This protocol details the gravimetric method for determining the swelling ratio of your AEMA hydrogels.
Materials:
-
Synthesized and purified AEMA hydrogel discs
-
Swelling medium (e.g., deionized water, PBS of a specific pH)
-
Analytical balance (at least 0.1 mg precision)
-
Lint-free wipes (e.g., Kimwipes)
-
Forceps
-
Vials or a multi-well plate
Procedure:
-
Drying: Place the purified hydrogel in a vacuum oven at a moderate temperature (e.g., 60°C) or lyophilize (freeze-dry) until a constant weight is achieved. This is the dry weight (Wd).[2]
-
Initial Weighing: Weigh the completely dry hydrogel to obtain Wd.[2]
-
Swelling: Immerse the dry hydrogel in a large excess of the desired swelling medium at a controlled temperature.[2]
-
Equilibrium: Allow the hydrogel to swell until it reaches equilibrium, which may take 24 hours or longer. Periodically remove the hydrogel, blot the surface gently to remove excess water, and weigh it. Equilibrium is reached when the weight no longer increases. The final weight is the swollen weight (Ws).[2]
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the formula: ESR (%) = [(Ws - Wd) / Wd] x 100%.
Visualizations
Caption: Experimental workflow for AEMA hydrogel synthesis and swelling measurement.
Caption: Troubleshooting logic for common AEMA hydrogel swelling issues.
Caption: Effect of pH on the swelling behavior of AEMA hydrogels.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring the Swelling‐Shrinkable Behavior of Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. banglajol.info [banglajol.info]
- 7. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Monomer, Crosslinking Agent, and Filler Concentrations on the Viscoelastic and Swelling Properties of Poly(methacrylic acid) Hydrogels: A Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
reducing polydispersity in AEMA polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing polydispersity during the polymerization of 2-aminoethyl methacrylate (B99206) (AEMA).
Troubleshooting Guide: High Polydispersity Index (PDI) in AEMA Polymerization
High polydispersity is a common issue in AEMA polymerization, indicating a broad distribution of polymer chain lengths. This guide will help you diagnose and resolve the potential causes.
Problem: The resulting poly(AEMA) has a high Polydispersity Index (PDI > 1.5).
| Possible Cause | Suggested Solution |
| Inappropriate Polymerization Technique | For achieving a low PDI, conventional free radical polymerization is often unsuitable. Employ controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP).[1][2][3][4] |
| Incorrect Initiator Concentration | An excess of initiator relative to the monomer or chain transfer agent (in RAFT) can lead to an increased number of termination events, resulting in a broader molecular weight distribution.[5][6][7] It is recommended to decrease the initiator concentration. |
| Suboptimal Reaction Temperature | Elevated temperatures can increase the rate of side reactions and chain termination, leading to a loss of control over the polymerization and a higher PDI.[8][9] Consider lowering the reaction temperature. For aqueous RAFT polymerization of AEMA, a temperature of 50°C has been shown to be effective.[2][10] |
| Presence of Impurities | Impurities in the monomer, solvent, initiator, or chain transfer agent can inhibit the reaction or cause side reactions, leading to a loss of "living" character. It is crucial to use purified AEMA monomer and high-purity reagents.[7] |
| Inappropriate Chain Transfer Agent (CTA) for RAFT | The selection of an appropriate CTA is critical for controlling the polymerization. For AEMA, 4-cyanopentanoic acid dithiobenzoate (CTP) has been successfully used in aqueous RAFT polymerization.[2][10] |
| High Monomer Conversion | Pushing the polymerization to very high conversions can sometimes lead to a decrease in control and an increase in PDI due to the accumulation of terminated chains and side reactions.[7] Monitor the conversion and consider stopping the reaction at a moderate conversion if a low PDI is critical. |
| Solvent Effects | The choice of solvent can influence the polymerization kinetics and control. For AEMA, aqueous buffers (e.g., acetate (B1210297) buffer at pH 5) have been shown to be effective for RAFT polymerization.[3] For ATRP of similar amine-containing methacrylates, a mixture of 2-propanol and water has been used to achieve good control.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical Polydispersity Index (PDI) for a well-controlled AEMA polymerization?
A1: For a well-controlled polymerization of AEMA using techniques like RAFT or ATRP, a low PDI is expected. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[2][7]
Q2: Why is my AEMA polymerization showing a long induction period before starting?
A2: A long induction or "initialization" period in AEMA RAFT polymerization can be attributed to several factors. The presence of dissolved oxygen, an inhibitor, is a common cause.[7] It is essential to thoroughly degas the reaction mixture. Additionally, an initialization period is a known characteristic of some RAFT polymerizations, including that of AEMA.[10]
Q3: How do I purify the AEMA monomer before polymerization?
A3: To remove inhibitors and impurities, the AEMA monomer can be purified by passing it through a column of basic alumina.[7]
Q4: What are the key parameters to control in the RAFT polymerization of AEMA to achieve a low PDI?
A4: To achieve a low PDI in the RAFT polymerization of AEMA, it is crucial to control the following parameters:
-
Ratio of Monomer to Chain Transfer Agent (CTA): This ratio determines the target degree of polymerization.
-
Ratio of CTA to Initiator: A suitable ratio, often around 5:1, ensures that the majority of chains are controlled by the RAFT agent.[10]
-
Temperature: Maintain a consistent and optimal temperature to minimize side reactions.
-
Purity of all reagents: Use purified monomer and high-purity solvent, CTA, and initiator.
-
Thorough degassing: Remove dissolved oxygen from the reaction mixture.
Q5: Can I perform the polymerization of AEMA in an aqueous solution?
A5: Yes, aqueous RAFT polymerization of AEMA is a well-established and effective method for producing well-defined polymers with low PDI.[1][2][10] Using an aqueous buffer, such as acetate buffer at pH 5, can also help to protect the primary amine group of the AEMA monomer.[3]
Experimental Protocols
Detailed Protocol for Aqueous RAFT Polymerization of AEMA
This protocol provides a method for the synthesis of poly(AEMA) with a low polydispersity index via aqueous RAFT polymerization.
Materials:
-
2-aminoethyl methacrylate hydrochloride (AEMA)
-
4-cyanopentanoic acid dithiobenzoate (CTP) as the Chain Transfer Agent (CTA)
-
2,2′-azobis(2-imidazolinylpropane) dihydrochloride (B599025) (VA-044) as the initiator
-
Acetate buffer (pH 5.0)
-
Nitrogen or Argon gas for degassing
-
Round-bottom flask with a magnetic stir bar
-
Septum
Procedure:
-
Preparation of the Reaction Mixture:
-
In a round-bottom flask, dissolve the desired amounts of AEMA, CTP, and VA-044 in the acetate buffer. A typical molar ratio of [AEMA]:[CTP]:[VA-044] is 500:5:1.[10]
-
-
Degassing:
-
Seal the flask with a septum and purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Alternatively, perform three freeze-pump-thaw cycles for more rigorous degassing.[7]
-
-
Polymerization:
-
Monitoring the Reaction:
-
At timed intervals, take aliquots of the reaction mixture using a degassed syringe to monitor monomer conversion and the evolution of molecular weight and PDI using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC).
-
-
Termination:
-
Once the desired conversion is reached, terminate the polymerization by quenching the reaction. This can be done by exposing the solution to air and cooling it down in an ice bath.
-
-
Purification:
-
The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and other small molecules, followed by lyophilization to obtain the pure polymer.
-
Table of Experimental Conditions for Low PDI AEMA Polymerization (RAFT)
| Parameter | Value | Reference |
| Polymerization Method | Aqueous RAFT | [2][10] |
| Monomer | This compound (AEMA) | [2][10] |
| Chain Transfer Agent (CTA) | 4-cyanopentanoic acid dithiobenzoate (CTP) | [2][10] |
| Initiator | 2,2′-azobis(2-imidazolinylpropane) dihydrochloride (VA-044) | [2][10] |
| Solvent | Aqueous buffer (e.g., acetate buffer pH 5) | [2][3] |
| Temperature | 50 °C | [2][10] |
| Molar Ratio [Monomer]:[CTA] | 500:1 (for a target DP of 350 at 70% conversion) | [10] |
| Molar Ratio [CTA]:[Initiator] | 5:1 | [10] |
| Resulting PDI | < 1.2 | [2] |
Visualizations
Caption: Troubleshooting workflow for addressing high PDI in AEMA polymerization.
Caption: Experimental workflow for aqueous RAFT polymerization of AEMA.
References
- 1. scilit.com [scilit.com]
- 2. "Aqueous RAFT Polymerization of this compound to Produce We" by Alp H. Alidedeoglu, Adam W. York et al. [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Poly(2-Aminoethyl methacrylate)
For researchers, scientists, and drug development professionals, understanding the precise structure and purity of polymers is paramount. Poly(2-Aminoethyl methacrylate) (PAEMA) is a widely utilized cationic polymer in biomedical fields, particularly for drug and gene delivery, owing to its primary amine groups that can be protonated to interact with anionic biomolecules like DNA. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of PAEMA, providing detailed information on its monomeric units, purity, and molecular architecture.
This guide offers a comparative analysis of the NMR characterization of PAEMA against common alternative methacrylate-based polymers, supported by experimental data and protocols.
NMR Characterization of Poly(this compound) (PAEMA)
NMR spectroscopy allows for the unambiguous identification of the protons (¹H NMR) and carbon atoms (¹³C NMR) within the PAEMA structure. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus, allowing for the assignment of peaks to specific functional groups within the polymer's repeating unit.
Table 1: ¹H NMR Chemical Shifts for PAEMA
| Assigned Protons | Chemical Shift (ppm) |
| Methylene (B1212753) protons adjacent to ester oxygen (-O-CH₂ -) | ~ 4.2 |
| Methylene protons adjacent to amine (-CH₂ -NH₂) | ~ 3.0 - 3.6 |
| Polymer backbone methylene (-CH₂ -C(CH₃)-) | ~ 2.0 |
| Methyl protons on the backbone (-C(CH₃ )-) | ~ 0.9 - 1.3 |
Table 2: ¹³C NMR Chemical Shifts for PAEMA
| Assigned Carbons | Chemical Shift (ppm) |
| Carbonyl carbon (-C =O) | ~ 178 |
| Methylene carbon adjacent to ester oxygen (-O-C H₂-) | ~ 62 |
| Polymer backbone methylene (-C H₂-C(CH₃)-) | ~ 53 |
| Quaternary carbon on the backbone (-C (CH₃)-) | ~ 44 |
| Methylene carbon adjacent to amine (-C H₂-NH₂) | ~ 38 |
| Methyl carbon on the backbone (-C(C H₃)-) | ~ 17 |
Comparison with Alternative Polymers
The choice of polymer in drug delivery applications is critical. PAEMA is often compared with other functional methacrylate (B99206) polymers such as Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which has a tertiary amine, and the neutral, hydrophilic Poly(2-hydroxyethyl methacrylate) (PHEMA). NMR provides a clear method to distinguish these polymers and analyze their respective structures.
Table 3: Comparative ¹H NMR Chemical Shifts of PAEMA and Alternatives
| Polymer | Backbone -C(CH₃ )- (ppm) | Backbone -CH₂ - (ppm) | Side Chain -O-CH₂ - (ppm) | Side Chain Functional Group Protons (ppm) |
| PAEMA | 0.9 - 1.3 | ~ 2.0 | ~ 4.2 | -CH₂-NH₂ : ~3.0 - 3.6 |
| PDMAEMA | 0.8 - 1.0 | ~ 1.8 | ~ 4.0 | -CH₂-N(CH₃)₂ : ~2.5, -N(CH₃)₂ : ~2.2[1] |
| PHEMA | 0.8 - 1.2 | ~ 1.8 - 2.0 | ~ 4.1 | -CH₂-OH : ~3.8, -OH : ~4.9 |
Experimental Protocols
Precise and reproducible NMR data acquisition relies on standardized experimental protocols.
Protocol: ¹H NMR Characterization of Methacrylate-Based Polymers
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry polymer sample.
-
Dissolve the polymer in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean NMR tube. The choice of solvent is critical; for instance, D₂O is suitable for water-soluble polymers like PAEMA hydrochloride.[1]
-
Ensure the polymer is fully dissolved, using gentle vortexing or sonication if necessary.
-
-
NMR Data Acquisition:
-
The analysis can be performed on a standard NMR spectrometer (e.g., 400 MHz).[2]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum at a controlled temperature, typically 25 °C.[1]
-
Use a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to an appropriate value (e.g., 1-5 seconds) to ensure full relaxation of protons for accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., HDO at ~4.79 ppm in D₂O).
-
Integrate the signals corresponding to the different proton environments.
-
Analyze the chemical shifts, peak multiplicities, and integration ratios to confirm the polymer structure. For copolymers, the monomer ratio can be calculated from the relative integrals of characteristic peaks.[3]
-
Visualization of Experimental Workflow
The logical flow from polymer synthesis to structural confirmation via NMR can be visualized as follows.
Caption: Workflow for the NMR characterization of polymers.
Conclusion
NMR spectroscopy is a powerful and essential technique for the detailed characterization of poly(this compound) and its analogues. By providing precise information on chemical structure, functional groups, and purity, NMR enables researchers to ensure the quality of their materials and better understand structure-property relationships. The comparative data and standardized protocols presented in this guide serve as a valuable resource for scientists and developers working with these important biomaterials, facilitating the development of safe and effective drug delivery systems.
References
A Comparative Guide to FTIR Analysis of 2-Aminoethyl Methacrylate (AEMA)-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of polymers containing 2-Aminoethyl methacrylate (B99206) (AEMA). It includes supporting experimental data, detailed methodologies, and visual workflows to aid in the characterization of these versatile polymers, which are of significant interest in drug delivery and tissue engineering.
Performance Comparison: Characteristic FTIR Peaks
The successful incorporation of AEMA into a polymer backbone can be readily confirmed by identifying its characteristic vibrational bands in the FTIR spectrum. The primary amine and the methacrylate ester group of AEMA give rise to distinct peaks. However, the exact position of these peaks can shift depending on the copolymer composition and interactions within the polymer matrix. The following table summarizes key FTIR peak assignments for AEMA in various polymer systems.
| Polymer System | Peak (cm⁻¹) | Assignment | Reference |
| P[MPC-co-AEMA] | ~1728 | C=O stretching of the ester group | [1] |
| 1621 | –NH₂ bending | [1] | |
| 700 | –NH₂ wagging | [1] | |
| p(AEMA-co-SPMA) | 1730-1734 | C=O stretching of the ester group | [2] |
| Disappearance of 1640 | C=C stretching of methacrylate (indicates polymerization) | [2] | |
| Poly(DEAEMA-co-IBMA) | ~1727 | C=O stretching in both monomer units | [3] |
| ~48 and 51 ppm (¹³C-NMR) | -CH₂- adjacent to nitrogen and oxygen for DEAEMA unit | [3] | |
| HA-AEMA | Not specified | Successful synthesis confirmed by various methods | [4] |
| General Methacrylates | 1720 | C=O stretching (conjugated to C=C in monomer) | [5] |
| 1638 | C=C stretching in monomer | [5] | |
| 1320 & 1300 | C-O stretching doublet | [6][7] |
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible and comparable FTIR data. Below is a detailed methodology for the FTIR analysis of AEMA-containing polymers, synthesized from common laboratory practices.
Materials and Equipment
-
FTIR Spectrometer (e.g., Perkin Elmer Spectrum One, Bruker IFS66)[2][3]
-
Attenuated Total Reflectance (ATR) accessory (optional, but recommended for ease of use)
-
Sample holder
-
Solvent for dissolving the polymer (if preparing films)
-
Nitrogen gas supply (for purging the spectrometer)
-
Reference material for background scan (e.g., deuterated hexadecanethiol SAM on gold for thin films)[2]
Sample Preparation
The method of sample preparation will depend on the physical state of the polymer (e.g., powder, film, hydrogel).
For Solid Polymers (Powder):
-
Ensure the sample is dry to avoid interference from water peaks.
-
Place a small amount of the powdered polymer directly onto the ATR crystal.
-
Apply consistent pressure using the ATR clamp to ensure good contact between the sample and the crystal.
For Polymer Films:
-
Dissolve the polymer in a suitable volatile solvent.
-
Cast the polymer solution onto a suitable substrate (e.g., a clean glass slide) and allow the solvent to evaporate completely.
-
Carefully peel the thin film from the substrate.
-
Mount the film in the sample holder of the FTIR spectrometer.
For Hydrogels:
-
Lyophilize (freeze-dry) the hydrogel to remove water.
-
The dried hydrogel can then be analyzed as a solid powder using an ATR-FTIR.
Data Acquisition
-
Background Scan: Before analyzing the sample, perform a background scan to record the spectrum of the empty sample compartment (or the clean ATR crystal). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Scan: Place the prepared sample in the spectrometer.
-
Spectral Range: Set the spectral range, typically from 4000 to 650 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for polymer analysis.[7]
-
Number of Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Data Processing: After acquisition, the data is typically processed by converting the raw interferogram into a spectrum via a Fourier transform. Baseline correction and normalization may also be applied for better comparison between spectra.
Experimental Workflow
The following diagram illustrates the general workflow for the FTIR analysis of AEMA-containing polymers.
This guide provides a foundational understanding of how FTIR spectroscopy can be effectively utilized for the characterization of 2-Aminoethyl methacrylate-containing polymers. By following the outlined protocols and understanding the characteristic spectral features, researchers can confidently assess the successful synthesis and composition of their AEMA-based materials.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aijcr.thebrpi.org [aijcr.thebrpi.org]
- 4. "Synthesis and Characterization of Methacrylated Hyaluronan-Based Hydro" by Keegan Bradley Compton [dc.uthsc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures | PLOS One [journals.plos.org]
A Researcher's Guide to Quantifying Primary Amine Groups in AEMA Copolymers
For researchers and drug development professionals working with 2-aminoethyl methacrylate (B99206) (AEMA) copolymers, accurate quantification of primary amine groups is critical for ensuring consistent polymer functionality, optimizing drug conjugation, and predicting in vivo performance. This guide provides a comparative overview of common methods for primary amine quantification, complete with experimental protocols and supporting data to aid in selecting the most appropriate technique for your research needs.
Introduction to Quantification Methods
The pendant primary amine groups in AEMA copolymers are key functional moieties that enable further chemical modifications, such as the attachment of drugs, targeting ligands, or other bioactive molecules. The density of these groups can significantly influence the copolymer's properties, including its solubility, charge, and interaction with biological systems. Therefore, reliable quantification is a prerequisite for structure-activity relationship studies and the development of effective drug delivery systems. This guide will compare three widely used methods: the Ninhydrin (B49086) assay, the 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) assay, and Potentiometric Titration.
Comparison of Key Quantification Methods
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Required Equipment |
| Ninhydrin Assay | Colorimetric reaction where ninhydrin reacts with primary amines to form a deep purple product (Ruhemann's purple), with absorbance measured spectrophotometrically.[1] | Well-established, relatively simple, and sensitive.[1][2] | Can be sensitive to reaction conditions (temperature, pH); potential for interference from ammonia (B1221849) and other primary amines.[2][3] | Micromolar to millimolar range. | Spectrophotometer (UV-Vis), water bath or heating block. |
| TNBS Assay | Colorimetric reaction where TNBS reacts with primary amines to form a yellow, water-soluble derivative, with absorbance measured spectrophotometrically.[4] | Rapid, sensitive, and the reaction product is stable.[4] | TNBS is light-sensitive; buffers containing free amines (e.g., Tris, glycine) will interfere with the assay.[4] | Nanomolar to millimolar range.[5] | Spectrophotometer (UV-Vis). |
| Potentiometric Titration | Titration of the basic amine groups with a standard acid solution, monitoring the change in pH to determine the equivalence point.[6][7] | Absolute method, does not require a calibration curve with a primary standard; can provide information on different types of amine groups (primary, secondary, tertiary) if their pKa values are sufficiently different.[6] | May be less sensitive than colorimetric methods; can be affected by the presence of other basic or acidic groups in the copolymer; may require non-aqueous solvents for some polymers.[8][9] | Millimolar range and higher. | Potentiometer with a suitable electrode, burette. |
Experimental Protocols
Ninhydrin Assay Protocol
This protocol is adapted for the quantification of primary amines in a polymer solution.[1][3][10]
Materials:
-
Ninhydrin reagent (e.g., 0.35 g of ninhydrin in 100 mL of ethanol).[1]
-
AEMA copolymer solution of known concentration.
-
Standard solution of a primary amine (e.g., polyallylamine or a small molecule amine like glucosamine) for calibration.
-
Phosphate buffered saline (PBS) or another suitable buffer.
-
Spectrophotometer.
Procedure:
-
Prepare a series of standard solutions of the primary amine standard in the desired buffer.
-
In separate test tubes, add a specific volume of your AEMA copolymer solution and each of the standard solutions. Include a blank containing only the buffer.
-
Add the ninhydrin reagent to each tube. A common ratio is 1:1 or 2:1 reagent to sample volume.
-
Heat the tubes in a boiling water bath or a heating block at a controlled temperature (e.g., 100°C) for a specific time (e.g., 10-20 minutes).[1][2]
-
Allow the tubes to cool to room temperature.
-
If necessary, dilute the solutions with a suitable solvent (e.g., 50% ethanol) to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for Ruhemann's purple (typically around 570 nm).[3]
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of primary amine groups in your AEMA copolymer sample.
TNBS Assay Protocol
This protocol provides a general procedure for the TNBS assay.[4][5]
Materials:
-
2,4,6-Trinitrobenzene Sulfonic Acid (TNBS) solution (e.g., 0.5% w/v in water).
-
AEMA copolymer solution.
-
Primary amine standard for calibration.
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).[4] Note: Avoid buffers containing primary amines.
-
Stopping reagent (e.g., a solution of sodium dodecyl sulfate (B86663) (SDS) and HCl).
-
Spectrophotometer.
Procedure:
-
Prepare a standard curve using a known concentration range of the primary amine standard dissolved in the reaction buffer.
-
To a set of test tubes, add your AEMA copolymer solution and each standard solution. Include a blank with only the reaction buffer.
-
Add the TNBS solution to each tube and mix well.
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours).[4]
-
Stop the reaction by adding the stopping reagent.
-
Measure the absorbance of the resulting solution at the appropriate wavelength (typically around 335-420 nm).[4][5]
-
Create a calibration curve from the absorbance values of the standard solutions.
-
Determine the primary amine concentration in the AEMA copolymer sample from the calibration curve.
Potentiometric Titration Protocol
This is a generalized protocol for the direct titration of an amine-containing polymer.[6][7]
Materials:
-
AEMA copolymer solution of known weight dissolved in a suitable solvent (e.g., deionized water or a non-aqueous solvent like glacial acetic acid).[8]
-
Standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Potentiometer equipped with a pH electrode.
-
Stir plate and stir bar.
-
Burette.
Procedure:
-
Accurately weigh and dissolve a known amount of the AEMA copolymer in a suitable solvent.
-
Place the polymer solution in a beaker with a stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Begin adding the standardized acid solution in small, known increments from the burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point from the inflection point of the titration curve. This can be done by finding the maximum of the first derivative of the curve.
-
Calculate the moles of primary amine groups using the volume of titrant at the equivalence point and its concentration. The amine content can then be expressed as moles of amine per gram of copolymer.
Concluding Remarks
The choice of method for quantifying primary amine groups in AEMA copolymers depends on several factors, including the required sensitivity, the presence of potentially interfering substances, available equipment, and the desired accuracy. For routine and high-throughput screening, the colorimetric assays (Ninhydrin and TNBS) are often preferred due to their simplicity and sensitivity. For a more direct and absolute quantification, particularly at higher concentrations, potentiometric titration is a robust and reliable option. For researchers requiring high precision and characterization of a wide range of polymer types, more advanced techniques like ¹⁹F NMR spectroscopy could be considered.[11][12][13] It is often advisable to validate results from one method with another, especially during the initial characterization of a new AEMA copolymer.
References
- 1. microbenotes.com [microbenotes.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of fractional and absolute functionalization of gelatin hydrogels by optimized ninhydrin assay and 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. Solved: Amino Content in Polymer Using Ninhydrin Reaction - ACS Community [communities.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
A Comparative Guide to 2-Aminoethyl methacrylate (AEMA) and Dimethylaminoethyl methacrylate (DMAEMA) for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties and performance of two prominent cationic monomers, 2-Aminoethyl methacrylate (B99206) (AEMA) and Dimethylaminoethyl methacrylate (DMAEMA). Both monomers are extensively utilized in the synthesis of polymers for a range of biomedical applications, most notably in the fields of gene and drug delivery. This comparison is supported by experimental data to aid in the selection of the appropriate monomer for specific research and development needs.
Physicochemical Properties: A Head-to-Head Comparison
AEMA and DMAEMA share a similar methacrylate backbone, but differ in the structure of their amine-containing side chains, which significantly influences their properties and performance. AEMA possesses a primary amine, while DMAEMA has a tertiary amine.
| Property | 2-Aminoethyl methacrylate (AEMA) | Dimethylaminoethyl methacrylate (DMAEMA) |
| Molecular Formula | C₆H₁₁NO₂ | C₈H₁₅NO₂ |
| Molecular Weight | ~129.16 g/mol [1] | 157.21 g/mol [2] |
| Amine Type | Primary | Tertiary |
| pKa (of corresponding polymer) | ~7.6[3] | 7.3 - 8.44 (often cited as 7.5-8.1)[2][4][5] |
| Solubility (Monomer) | Free base has limited water solubility; hydrochloride salt is highly water-soluble.[6] | Miscible with water, but solubility is pH-dependent.[2][7] |
| Appearance | Clear to slightly yellowish liquid.[6] | Clear, colorless liquid.[2] |
Performance in Gene Delivery
Both AEMA and DMAEMA are widely used to create cationic polymers that can condense negatively charged nucleic acids (like plasmid DNA and siRNA) into nanoparticles called polyplexes. These polyplexes facilitate the entry of genetic material into cells.
Transfection Efficiency
-
Poly(DMAEMA) (PDMAEMA) is a well-established non-viral vector for gene delivery. Its transfection efficiency is known to be dependent on its molecular weight, with higher molecular weights generally leading to better transfection rates.[8]
-
Poly(AEMA) (PAEMA) has also demonstrated high transfection efficiency, particularly in dendritic cells, which are critical for DNA vaccine applications.[2]
-
Direct Comparison: Studies involving copolymers of AEMA and DMAEMA have shown that the inclusion of both primary and tertiary amines can lead to enhanced transfection efficiencies compared to PDMAEMA homopolymers. This suggests a synergistic effect between the two types of amine groups.
Cytotoxicity
A significant challenge in using cationic polymers for gene delivery is their inherent cytotoxicity.
-
PDMAEMA: The cytotoxicity of PDMAEMA is a notable concern and is also dependent on its molecular weight.[8] Strategies to mitigate this toxicity include copolymerization with hydrophilic monomers like polyethylene (B3416737) glycol (PEG) or creating reducible polymers with disulfide bonds that are cleaved in the reducing environment of the cell, breaking down the polymer into less toxic, smaller fragments.[6]
-
PAEMA: Studies have shown that PAEMA polymers can exhibit lower cytotoxicity compared to the widely used branched polyethylenimine (PEI), a standard in non-viral gene delivery.[2] At concentrations of 20 µg/mL, PAEMA showed about 70% cell viability, whereas at 40 µg/mL, viability dropped to around 40%.[2]
Performance in Drug Delivery
The pH-responsive nature of both PAEMA and PDMAEMA makes them attractive for controlled drug delivery applications. The polymers are soluble at lower pH (e.g., in endosomes or tumor microenvironments) and can become less soluble at physiological pH, allowing for triggered drug release.
PDMAEMA-based nanoparticles have been successfully used to encapsulate and deliver anticancer drugs like doxorubicin, with drug release being triggered by the acidic environment of tumor cells.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of common experimental procedures used to evaluate AEMA- and DMAEMA-based polymers.
Polymer Synthesis
Atom Transfer Radical Polymerization (ATRP) of AEMA (via a protected monomer):
A common method for synthesizing well-defined PAEMA is through the ATRP of its tert-butoxycarbonyl (tBoc)-protected precursor, tBoc-aminoethyl methacrylate (tBAM).
-
Reaction Setup: A two-neck flask is charged with tBAM, copper(I) chloride (CuCl), and bipyridine (bPy). The system is degassed multiple times.
-
Initiation: Dried, degassed toluene (B28343) and an initiator, such as ethyl α-bromoisobutyrate, are added. The mixture is heated to 80°C for a specified time (e.g., 8 hours).
-
Termination and Purification: The reaction is terminated by exposure to air. The solution is diluted and passed through a basic aluminum oxide column to remove the copper catalyst. The polymer is then precipitated in hexane (B92381) and dried under vacuum.[2]
-
Deprotection: The tBoc protecting group is removed by treating the polymer with an acid, such as trifluoroacetic acid, to yield the final PAEMA polymer.
Free Radical Polymerization of DMAEMA:
-
Reaction Setup: DMAEMA monomer and an initiator, such as azobisisobutyronitrile (AIBN), are dissolved in a solvent like tetrahydrofuran (B95107) (THF) in a glass ampoule.
-
Degassing: The solution is thoroughly deoxygenated by several freeze-pump-thaw cycles and then sealed under vacuum.
-
Polymerization: The ampoule is placed in a thermostated water bath at a specific temperature (e.g., 60°C) for a set duration (e.g., 20 hours).
-
Purification: The resulting polymer (PDMAEMA) is purified by precipitation into an excess of a non-solvent like hexane and then collected by filtration.[6]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are then incubated with various concentrations of the polymer for a specified period (e.g., 24 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan (B1609692) crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to untreated control cells.
DNA Condensation Assay (Gel Retardation Assay)
This assay is used to determine the ability of a cationic polymer to bind and condense DNA.
-
Polyplex Formation: Polyplexes are formed by mixing a fixed amount of plasmid DNA with increasing amounts of the cationic polymer at various N/P ratios (the ratio of nitrogen atoms in the polymer to phosphate (B84403) groups in the DNA). The mixture is incubated at room temperature for a short period (e.g., 30 minutes).
-
Gel Electrophoresis: The polyplex solutions are loaded onto an agarose (B213101) gel containing a fluorescent dye that intercalates with DNA (e.g., ethidium (B1194527) bromide).
-
Visualization: The gel is run, and the DNA is visualized under UV light. The migration of DNA through the gel is retarded or completely inhibited when it is condensed by the polymer. The N/P ratio at which DNA migration is fully stopped indicates the point of complete condensation.[2]
Cellular Mechanisms and Signaling Pathways
The interaction of cationic polymers with cells can trigger various cellular responses and signaling pathways.
Endosomal Escape: The "Proton Sponge" Effect
A key step for successful gene delivery is the escape of the polyplex from the endosome after cellular uptake. For polymers with amine groups like AEMA and DMAEMA, the "proton sponge" effect is a widely accepted mechanism.
Caption: The "Proton Sponge" mechanism for endosomal escape.
The buffering capacity of the amine groups in AEMA and DMAEMA leads to an influx of protons into the endosome. This is followed by a passive influx of chloride ions and water to maintain charge neutrality, causing the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm.
Inflammatory Response Signaling
Cationic polymers can be recognized by the immune system and may trigger inflammatory responses. This can occur through the activation of signaling pathways such as the NF-κB pathway and the NLRP3 inflammasome.
Caption: Inflammatory signaling pathways activated by cationic polymers.
The interaction of cationic polyplexes with cellular components can lead to the activation of IKK, resulting in the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. Additionally, lysosomal destabilization by the polyplexes can activate the NLRP3 inflammasome, leading to the activation of caspase-1 and the release of inflammatory cytokines like IL-1β.
Conclusion
Both AEMA and DMAEMA are valuable monomers for the development of cationic polymers for biomedical applications. The choice between them will depend on the specific requirements of the application.
-
DMAEMA is a well-characterized monomer, and polymers derived from it have been extensively studied, particularly for gene delivery. Its tertiary amine provides a good buffering capacity for endosomal escape. However, its cytotoxicity needs to be carefully managed.
-
AEMA , with its primary amine, offers a different chemical handle for further functionalization and has shown promise in terms of high transfection efficiency and potentially lower cytotoxicity in certain contexts.
For applications requiring a balance of high transfection efficiency and reduced cytotoxicity, copolymers incorporating both AEMA and DMAEMA may offer a superior platform. Further research directly comparing these two monomers in a wider range of drug delivery systems and investigating their differential effects on cellular signaling pathways will be crucial for the rational design of next-generation biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negative regulation of cationic nanoparticle-induced inflammatory toxicity through the increased production of prostaglandin E2 via mitochondrial DNA-activated Ly6C+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Nucleic acid-binding polymers as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Balancing Cationic and Hydrophobic Content of PEGylated siRNA Polyplexes Enhances Endosome Escape, Stability, Blood Circulation Time, and Bioactivity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Cationic Methacrylates: 2-Aminoethyl Methacrylate vs. The Field
A deep dive into the performance of 2-Aminoethyl Methacrylate (B99206) (AEM) against other cationic methacrylates for drug and gene delivery applications, supported by experimental evidence.
In the realm of non-viral gene delivery and drug carrier systems, cationic polymers are indispensable tools. Their positive charge enables them to electrostatically interact with negatively charged nucleic acids (like plasmid DNA and siRNA) to form nanoscale complexes called polyplexes. These polyplexes protect the genetic cargo from degradation and facilitate its entry into cells. Among the plethora of cationic polymers, polymethacrylates have garnered significant attention due to their synthetic versatility and tunable properties.
This guide provides an objective comparison of 2-Aminoethyl Methacrylate (AEM), a primary amine-containing monomer, with other commonly used cationic methacrylates, most notably the tertiary amine-containing 2-(dimethylamino)ethyl methacrylate (DMAEMA) and its analogue 2-(diethylamino)ethyl methacrylate (PDEA). We will delve into their comparative performance in terms of transfection efficiency, cytotoxicity, and the physicochemical properties of their corresponding polyplexes, all substantiated by experimental data.
Performance Snapshot: AEM vs. Other Cationic Methacrylates
The choice of the cationic monomer is a critical determinant of the overall performance of the gene delivery system. The structure of the amine side group—be it primary, tertiary, or quaternary—profoundly influences the polymer's interaction with DNA, its buffering capacity, and its cytotoxicity profile.
| Parameter | This compound (AEM) based Polymers | 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) based Polymers | Key Insights |
| Amine Type | Primary | Tertiary | The primary amine in AEM leads to strong DNA binding. The tertiary amine in DMAEMA contributes to a higher buffering capacity, often linked to the "proton sponge" effect for endosomal escape.[1][2] |
| Transfection Efficiency | Generally moderate to high. Can be highly efficient in certain copolymer formulations.[1][3] | Often exhibits high transfection efficiency, but this can be cell-type dependent and is frequently accompanied by higher toxicity.[4][5][6] | The superior transfection of DMAEMA is often attributed to its ability to facilitate endosomal escape.[7] However, AEM-containing polymers can also achieve high transfection levels, particularly when copolymerized to optimize properties.[3] |
| Cytotoxicity | Generally considered to be less cytotoxic than their tertiary amine counterparts.[8] | Higher cytotoxicity is a significant drawback, often correlated with high charge density and membrane disruption.[4][6][8][9] | The lower cytotoxicity of AEM-based polymers makes them an attractive alternative for applications requiring high biocompatibility.[8] |
| Polyplex Stability | Forms stable polyplexes with DNA.[10] | Also forms stable polyplexes, with stability influenced by molecular weight and polymer architecture.[6][11] | Both form stable complexes suitable for gene delivery. The N/P ratio (ratio of polymer nitrogen to DNA phosphate) is a key parameter in optimizing polyplex size and charge. |
| Endosomal Escape | The mechanism is less reliant on the "proton sponge" effect compared to DMAEMA. Other mechanisms like membrane destabilization may play a role. | The "proton sponge" hypothesis is a widely cited mechanism, where the buffering capacity of the tertiary amines leads to endosomal rupture.[7] | While the "proton sponge" effect is a popular theory for DMAEMA, its universal applicability is debated, and efficient endosomal escape is a complex process involving multiple factors.[12] |
Experimental Deep Dive: Methodologies and Findings
To provide a clearer understanding of how these comparisons are drawn, this section details the experimental protocols for key assays and presents the data in a structured format.
I. Polymer Synthesis
Polymers of AEM and DMAEMA are typically synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods allow for precise control over molecular weight and polymer architecture.
Experimental Protocol: Synthesis of poly(this compound) (PAEM) via ATRP
A detailed protocol for the synthesis of PAEM involves the polymerization of a protected monomer, tert-butyl N-(2-methacryloyloxyethyl)carbamate (tBAM), followed by the deprotection of the amine group.
-
Polymerization of tBAM: In a two-neck flask, tBAM, copper(I) chloride (CuCl), and bipyridine (bPy) are combined and degassed.[10]
-
Dried and degassed toluene (B28343) and the initiator, ethyl α-bromoisobutyrate, are added.[10]
-
The mixture is heated to 80°C for 8 hours.[10]
-
The reaction is terminated by exposure to air. The solution is diluted with dichloromethane (B109758) and passed through a basic aluminum oxide column to remove the copper catalyst.[10]
-
The resulting polymer, poly(tert-butyl N-(2-methacryloyloxyethyl)carbamate) (PtBAM), is precipitated in hexane (B92381) and dried under vacuum.[10]
-
Deprotection: The PtBAM is dissolved in a suitable solvent and treated with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group, yielding the final PAEM polymer.
A similar protocol can be followed for the synthesis of PDMAEMA, where the DMAEMA monomer is directly polymerized.[11]
II. Polyplex Characterization
The size and surface charge of the polyplexes are critical parameters that influence their cellular uptake and in vivo fate. These are typically characterized using Dynamic Light Scattering (DLS) and Zeta Potential measurements.
Experimental Protocol: Polyplex Formation and Characterization
-
Formation: A solution of the cationic polymer is added to a solution of plasmid DNA at various nitrogen-to-phosphate (N/P) ratios. The mixture is typically vortexed gently and incubated at room temperature for a set period (e.g., 30 minutes) to allow for complex formation.
-
Dynamic Light Scattering (DLS): The hydrodynamic diameter and size distribution of the polyplexes are measured using a DLS instrument. This technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Zeta Potential Measurement: The surface charge of the polyplexes is determined by measuring their electrophoretic mobility in an applied electric field. A positive zeta potential is generally desired for interaction with the negatively charged cell membrane.
III. In Vitro Transfection Efficiency
The ability of a cationic polymer to successfully deliver a functional gene into a cell is the ultimate measure of its efficacy. This is typically assessed by transfecting cells with a reporter gene (e.g., luciferase or green fluorescent protein - GFP) and quantifying its expression.
Experimental Protocol: In Vitro Transfection Assay
-
Cell Seeding: Cells (e.g., HeLa or COS-7) are seeded in a multi-well plate and allowed to adhere overnight.[13]
-
Polyplex Preparation: Polyplexes are formed as described above at various N/P ratios.
-
Transfection: The cell culture medium is replaced with fresh medium (with or without serum), and the polyplex solution is added to the cells.[13]
-
Incubation: The cells are incubated with the polyplexes for a specific duration (e.g., 4 hours), after which the transfection medium is replaced with fresh culture medium.[14]
-
Gene Expression Analysis: After a further incubation period (e.g., 48 hours), the expression of the reporter gene is quantified. For GFP, this can be done via fluorescence microscopy or flow cytometry. For luciferase, a lysis buffer is added to the cells, and the luminescence is measured using a luminometer after the addition of a substrate.[14]
IV. Cytotoxicity Assessment
The cytotoxicity of cationic polymers is a major hurdle for their clinical translation. It is crucial to assess the toxicity of new polymer formulations to ensure their biocompatibility. The MTT assay is a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cells are seeded in a 96-well plate and incubated overnight.[15]
-
Treatment: The cells are treated with various concentrations of the free polymer or the polyplexes.[15]
-
Incubation: The cells are incubated with the test compounds for a defined period (e.g., 24 or 48 hours).[15]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 1-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.[15]
-
Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of around 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Conclusion: Selecting the Right Cationic Methacrylate
The choice between this compound and other cationic methacrylates like DMAEMA is not straightforward and depends heavily on the specific application and desired balance between transfection efficiency and cytotoxicity.
-
For applications where high transfection efficiency is paramount and some level of cytotoxicity is acceptable , DMAEMA-based polymers may be the preferred choice, leveraging their potent endosomal escape capabilities.[4][5]
-
For applications demanding high biocompatibility and lower toxicity , such as in vivo gene therapy or the delivery of sensitive therapeutic agents, AEM-based polymers present a more favorable profile.[8]
Ultimately, the most effective approach often lies in the rational design of copolymers. By combining AEM or DMAEMA with other monomers, it is possible to fine-tune the properties of the resulting polymer, creating a gene delivery vector that is both highly efficient and minimally toxic. Future research will undoubtedly continue to explore novel cationic methacrylate monomers and copolymer compositions to further refine the safety and efficacy of these promising non-viral vectors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparing the transfection efficiency of cationic monomer ratios in vinylimidazole and aminoethyl methacrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Cationic PLA nanoparticles for DNA delivery: comparison of three surface polycations for DNA binding, protection and transfection properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Poly(this compound) with well-defined chain-length for DNA vaccine delivery to dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endosomal escape of polymeric gene delivery complexes is not always enhanced by polymers buffering at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro DNA plasmid condensation and transfection through pH-responsive nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
RAFT Polymerization: The Superior Choice for Controlled AEMA Polymerization in Biomedical Applications
A detailed comparison of Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) for the synthesis of well-defined poly(2-aminoethyl methacrylate) (pAEMA), a key polymer in drug delivery and gene therapy.
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions is paramount. Poly(this compound) (pAEMA) is a cationic polymer of significant interest due to its primary amine functionalities, which are crucial for electrostatic interactions with biological molecules like DNA and RNA. The two leading techniques for the controlled radical polymerization of functional monomers like 2-aminoethyl methacrylate (B99206) (AEMA) are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). While both methods offer a high degree of control over the polymerization process, RAFT emerges as the superior technique for AEMA polymerization, primarily due to its tolerance to the amine functionality and milder reaction conditions. This guide provides an objective comparison of RAFT and ATRP for AEMA polymerization, supported by experimental data and detailed protocols.
At a Glance: Key Advantages of RAFT over ATRP for AEMA Polymerization
| Feature | RAFT Polymerization | Atom Transfer Radical Polymerization (ATRP) | Advantage of RAFT |
| Monomer Compatibility | High tolerance to a wide range of functional groups, including primary amines. | Sensitive to primary amines, which can complex with the copper catalyst, hindering control. Requires polymerization of the protonated monomer (AEMA.HCl). | Direct polymerization of the functional monomer without protecting groups. |
| Catalyst | Metal-free. | Requires a transition metal catalyst (typically copper). | Avoids potential metal contamination in the final polymer, which is critical for biomedical applications. |
| Reaction Conditions | Can be conducted in a variety of solvents, including aqueous media, under mild conditions. | Often requires more stringent conditions, including deoxygenation and the use of specific ligands. | Greater versatility and robustness. |
| Purification | Simpler purification as no metal catalyst needs to be removed. | Requires removal of the metal catalyst, which can be challenging and costly. | More efficient and cost-effective workflow. |
Quantitative Comparison of RAFT and ATRP for AEMA Polymerization
The following table summarizes typical experimental data for the polymerization of AEMA using both RAFT and ATRP, highlighting the superior control achieved with RAFT.
| Polymerization Method | Monomer | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| RAFT | AEMA | 15,000 | < 1.20 | [1] |
| RAFT | AEMA | 30,000 | < 1.25 | [1] |
| ARGET ATRP | AEMA.HCl | 18,000 | ~ 1.30 | [2] |
As the data indicates, RAFT polymerization of AEMA consistently yields polymers with a lower polydispersity index (PDI), signifying a higher degree of control over the polymer chain growth and a more uniform polymer population.
Logical Workflow for Selecting a Polymerization Method for AEMA
The decision-making process for selecting the optimal polymerization technique for AEMA can be visualized as follows:
Caption: Decision workflow for selecting between RAFT and ATRP for AEMA polymerization.
Experimental Protocols
RAFT Polymerization of AEMA (Aqueous)[1]
This protocol describes the synthesis of poly(this compound) via aqueous RAFT polymerization.
Materials:
-
This compound hydrochloride (AEMA.HCl)
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) as the RAFT agent
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50) as the initiator
-
Phosphate buffered saline (PBS)
-
Nitrogen gas
Procedure:
-
AEMA.HCl, CPADB, and V-50 are dissolved in PBS in a reaction vessel.
-
The solution is purged with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
The reaction vessel is then immersed in a preheated oil bath at 70°C to initiate the polymerization.
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired molecular weight.
-
The reaction is quenched by exposing the solution to air and cooling it in an ice bath.
-
The resulting polymer is purified by dialysis against deionized water to remove unreacted monomer and other small molecules.
ARGET ATRP of AEMA Hydrochloride[2]
This protocol outlines the synthesis of poly(this compound hydrochloride) using Activators ReGenerated by Electron Transfer (ARGET) ATRP.
Materials:
-
This compound hydrochloride (AEMA.HCl)
-
Ethyl α-bromoisobutyrate (EBiB) as the initiator
-
Copper(II) bromide (CuBr₂) as the catalyst precursor
-
Tris(2-pyridylmethyl)amine (TPMA) as the ligand
-
Ascorbic acid (as a reducing agent)
-
Isopropanol/water mixture as the solvent
-
Nitrogen gas
Procedure:
-
AEMA.HCl, CuBr₂, and TPMA are dissolved in the isopropanol/water solvent mixture in a Schlenk flask.
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
EBiB is then added to the frozen solution under a nitrogen atmosphere.
-
The flask is placed in a thermostated oil bath at the desired reaction temperature.
-
A deoxygenated solution of ascorbic acid is slowly fed into the reaction mixture to initiate and control the polymerization.
-
Samples are taken periodically to monitor monomer conversion and polymer molecular weight.
-
The polymerization is terminated by exposing the reaction mixture to air.
-
The polymer is purified by passing the solution through a column of neutral alumina (B75360) to remove the copper catalyst, followed by precipitation in a suitable non-solvent.
Signaling Pathway of Controlled Polymerization
The fundamental difference in the control mechanism between RAFT and ATRP is a key determinant of their suitability for AEMA polymerization.
Caption: Comparison of the control mechanisms in RAFT and ATRP.
Conclusion
For the controlled polymerization of this compound, RAFT polymerization offers significant advantages over ATRP.[3][4] Its tolerance to the primary amine functionality allows for direct polymerization without the need for monomer protection, simplifying the overall process.[1] The metal-free nature of RAFT is a critical advantage for biomedical applications, where metal contamination is a major concern.[5] Furthermore, the ability to perform RAFT polymerization in aqueous media under mild conditions makes it a more versatile and environmentally friendly option. While ATRP can be used for the polymerization of the hydrochloride salt of AEMA, it generally results in polymers with higher polydispersity and requires an additional, often cumbersome, catalyst removal step.[2] Therefore, for researchers and professionals in drug development and related fields, RAFT polymerization is the recommended method for synthesizing well-defined pAEMA with a high degree of control and purity.
References
A Comparative Guide to AEMA and Chitosan Hydrogels for Drug Delivery and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of aminoethyl methacrylate (B99206) (AEMA)-based hydrogels and chitosan-based hydrogels, two prominent biomaterials in the fields of drug delivery and tissue engineering. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of key processes to aid in the selection and design of hydrogel systems for advanced biomedical applications.
Introduction to AEMA and Chitosan (B1678972) Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their tissue-like properties make them ideal candidates for a variety of biomedical applications.
AEMA (Aminoethyl Methacrylate) Hydrogels: AEMA is a vinyl monomer containing a primary amine group. Hydrogels synthesized from AEMA are typically synthetic and offer a high degree of tunability. The primary amine groups can be used for bioconjugation, and the methacrylate backbone allows for crosslinking via free-radical polymerization. These hydrogels are often investigated for their potential in creating precisely engineered microenvironments for cells and for controlled drug release.
Chitosan Hydrogels: Chitosan is a natural polysaccharide derived from the deacetylation of chitin, a major component of crustacean shells.[1] It is a biocompatible, biodegradable, and mucoadhesive polymer.[1] The presence of amine groups in its structure allows for the formation of hydrogels through various crosslinking methods, including ionic and covalent crosslinking. Chitosan hydrogels are widely explored for drug delivery, wound healing, and tissue engineering applications due to their favorable biological properties.[2]
Performance Comparison: AEMA vs. Chitosan Hydrogels
The performance of hydrogels is dictated by a range of physicochemical properties. This section provides a comparative overview of key performance metrics for AEMA-based and chitosan-based hydrogels, with quantitative data summarized in the subsequent tables.
Swelling Behavior
The swelling ratio is a critical parameter that influences a hydrogel's mechanical properties, as well as the release kinetics of encapsulated drugs. It is determined by the hydrophilicity of the polymer network and the crosslinking density.
Chitosan hydrogels often exhibit pH-responsive swelling behavior. In acidic environments, the amine groups on the chitosan backbone become protonated, leading to electrostatic repulsion and increased swelling.[3] This property is particularly advantageous for targeted drug delivery to specific sites in the gastrointestinal tract. A study on acrylic acid/chitosan hydrogels reported a maximum swelling ratio of 8550% in an alkaline medium.[4] Another study on superporous chitosan hydrogels noted that glycol chitosan hydrogels had a higher swelling rate and ratio than chitosan hydrogels.[5]
AEMA-containing hydrogels can also be designed to be pH-sensitive. For instance, hydrogels composed of 2-hydroxyethyl methacrylate (HEMA) and AEMA demonstrate pH-dependent swelling, which can be tailored by adjusting the AEMA content.
| Hydrogel Type | Composition | Swelling Ratio (%) | Test Conditions | Reference |
| AEMA-based | Alg-AEMA (10%) | ~500-600 | PBS | [6] |
| Chitosan-based | Chitosan/Acrylamide | ~1800-2200 | Water | [7] |
| Chitosan-based | Chitosan/Alginate (1/1) | 6000 | Water | [8] |
| Chitosan-based | Chitosan/Alginate (1/2) | 3500 | Water | [8] |
| Chitosan-based | Carboxymethyl Chitosan/Acrylic Acid | 8550 | pH 14 | [4] |
| Chitosan-based | Chitosan-glutaraldehyde | ~163 | Water | [8] |
| Chitosan-based | Chitosan/PVA/Montmorillonite | High | - | [9] |
| Chitosan-based | Chitosan/Genipin | ~1200-2000 | pH dependent | [10] |
Table 1: Comparison of Swelling Ratios for AEMA-based and Chitosan-based Hydrogels.
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its application, especially in tissue engineering where it must provide structural support to cells. Key mechanical properties include Young's modulus (a measure of stiffness) and compressive strength.
The mechanical properties of chitosan hydrogels can be tuned by varying the chitosan concentration, the degree of deacetylation, and the crosslinking method and density. For instance, the Young's modulus of chitosan hydrogels can range from a few kilopascals to several megapascals. One study reported that the Young's modulus of a 1.4% (w/w) chitosan hydrogel was in the range of several tens of MPa.[11] Another study on dual-crosslinked chitosan hydrogels reported a Young's modulus of up to 23.7 ± 7.6 kPa.[7]
AEMA-containing hydrogels also offer tunable mechanical properties. For example, the elastic modulus of an alginate-AEMA (Alg-AEMA) hydrogel was found to be around 2550 Pa (2.55 kPa), which was about five times higher than that of a pristine alginate hydrogel.[6]
| Hydrogel Type | Composition | Young's Modulus (kPa) | Test Method | Reference |
| AEMA-based | Alg-AEMA (10%) | 2.55 | AFM | [6] |
| Chitosan-based | Chitosan (1.5%) | ~10-20 | AFM | [12] |
| Chitosan-based | Chitosan (2.5%) | ~30-50 | AFM | [12] |
| Chitosan-based | Chitosan (3.5%) | ~80-120 | AFM | [12] |
| Chitosan-based | Carboxymethyl Chitosan | Higher than control | Compression | [13] |
| Chitosan-based | Chitosan/Genipin | 92.65 ± 4.13 | - | [10] |
| Chitosan-based | Chitosan/Phenol/TPP | 23.7 ± 7.6 | Compression | [7] |
Table 2: Comparison of Young's Modulus for AEMA-based and Chitosan-based Hydrogels.
Drug Release Kinetics
The ability to control the release of therapeutic agents is a primary function of hydrogel-based drug delivery systems. The release profile is influenced by the swelling behavior, degradation rate, and the interactions between the drug and the polymer matrix.
Chitosan hydrogels are well-known for their ability to provide sustained drug release. The release mechanism is often a combination of diffusion and swelling-controlled release. The pH-responsive nature of chitosan can be exploited for targeted drug release. For example, in a study of superporous chitosan-acrylamide hydrogels, 70% of the drug was released within the first 2 hours, followed by a sustained release over 24 hours.[7] Another study on chitosan-based injectable hydrogels showed a sustained release of antinarcotic drugs over 56 days, with about 60-80% of the drug released by day 28.[14]
Drug release from AEMA-based hydrogels can be controlled by tailoring the crosslinking density and the hydrophilicity of the network. The release is often governed by diffusion through the swollen polymer matrix.
| Hydrogel Type | Drug | Cumulative Release (%) | Time | Release Medium | Reference |
| AEMA-based | Doxorubicin | ~60 | 48 h | pH 5.5 | [15] |
| AEMA-based | Curcumin | ~55 | 48 h | pH 7.4 | [15] |
| Chitosan-based | Amoxicillin | 56.47 ± 1.12 | 24 h | - | [16] |
| Chitosan-based | Amoxicillin | 77.096 ± 1.72 | 75 h | - | [16] |
| Chitosan-based | Model Drug | 70 | 2 h | - | [7] |
| Chitosan-based | Naltrexone (HMW-CS) | ~62 | 28 days | PBS (pH 7.4) | [14] |
| Chitosan-based | Disulfiram (HMW-CS) | ~72 | 28 days | PBS (pH 7.4) | [14] |
| Chitosan-based | Naltrexone (LMW-CS) | ~70 | 28 days | PBS (pH 7.4) | [14] |
| Chitosan-based | Disulfiram (LMW-CS) | ~80 | 28 days | PBS (pH 7.4) | [14] |
| Chitosan-based | Thymoquinone | Low | - | PBS | [17] |
| Chitosan-based | Gefitinib | Sustained | 24 h | - | [17] |
Table 3: Comparison of Drug Release from AEMA-based and Chitosan-based Hydrogels.
Biocompatibility
Biocompatibility is a prerequisite for any material intended for biomedical applications. It is the ability of a material to perform with an appropriate host response in a specific application.
Chitosan and its derivatives are generally considered to be highly biocompatible.[1] Studies have shown that chitosan-based hydrogels support cell adhesion and proliferation. For instance, a study on chitosan-based hydrogels for musculoskeletal tissue engineering demonstrated good cell viability over time for various cell types.[12] Another study reported cell viability of over 95% for chitosan hydrogels crosslinked with glyoxal.[18]
AEMA-containing hydrogels have also been shown to be biocompatible. In a study on a GelMA/GelMA-AEMA hydrogel blend, the addition of AEMA did not significantly affect the inherent biocompatibility of GelMA, with high cell viability levels observed.[5]
| Hydrogel Type | Cell Line | Cell Viability (%) | Assay | Reference |
| AEMA-based | iPSC-derived chondrocytes | High | Live/Dead | [5] |
| Chitosan-based | Stromal AT-SVF | >80 | - | [12] |
| Chitosan-based | hASCs | >80 | - | [12] |
| Chitosan-based | hBMSCs | >80 | - | [12] |
| Chitosan-based | IFPCs | >80 | - | [12] |
| Chitosan-based | - | >95 | MTT | [18] |
| Chitosan-based | HeLa | Not statistically different from control | MTT | [19] |
Table 4: Comparison of Biocompatibility of AEMA-based and Chitosan-based Hydrogels.
Experimental Protocols
This section provides detailed methodologies for the synthesis of AEMA and chitosan hydrogels, as well as for the key characterization experiments discussed in this guide.
Synthesis of Hydrogels
This protocol describes the synthesis of an alginate-AEMA hydrogel via EDC/NHS coupling chemistry.[6]
-
Dissolve Alginate: Dissolve alginate in a suitable buffer (e.g., MES buffer).
-
Activate Carboxyl Groups: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to the alginate solution to activate the carboxyl groups.
-
Add AEMA: Add aminoethyl methacrylate (AEMA) to the reaction mixture. The primary amine of AEMA will react with the activated carboxyl groups of alginate to form amide bonds.
-
Purification: Purify the resulting Alg-AEMA solution by dialysis against deionized water to remove unreacted reagents.
-
Lyophilization: Lyophilize the purified solution to obtain the Alg-AEMA polymer as a dry powder.
-
Hydrogel Formation: Dissolve the Alg-AEMA powder in a suitable solvent and crosslink it to form a hydrogel. Crosslinking can be achieved through various methods, including photopolymerization in the presence of a photoinitiator or ionic crosslinking with divalent cations like Ca²⁺.[6]
This protocol describes the synthesis of a chitosan hydrogel using glutaraldehyde (B144438) as a crosslinking agent.[8][20]
-
Dissolve Chitosan: Dissolve chitosan powder in an acidic solution (e.g., 2% acetic acid) with continuous stirring until a homogeneous viscous solution is obtained.[8]
-
Add Crosslinker: Add a specific amount of glutaraldehyde solution (e.g., 25% aqueous solution) to the chitosan solution while stirring. The concentration of glutaraldehyde will determine the crosslinking density.[20]
-
Casting: Pour the mixture into a mold (e.g., a petri dish) and allow it to gel at a specific temperature (e.g., 55°C) for a set period.[21]
-
Washing: After gelation, wash the hydrogel extensively with deionized water to remove any unreacted glutaraldehyde and acetic acid.
-
Drying: The hydrogel can be used in its swollen state or dried for later use. Drying can be done at room temperature or in a vacuum oven.[8]
Characterization Methods
-
Dry Weight: Dry a pre-weighed hydrogel sample to a constant weight (Wd) in a vacuum oven.
-
Swelling: Immerse the dry hydrogel in a specific swelling medium (e.g., phosphate-buffered saline (PBS) or deionized water) at a constant temperature.
-
Wet Weight: At predetermined time intervals, remove the hydrogel from the medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Sample Preparation: Prepare cylindrical or disc-shaped hydrogel samples of uniform dimensions.
-
Compression Test: Perform uniaxial compression testing using a mechanical testing machine. Apply a compressive load at a constant strain rate.
-
Stress-Strain Curve: Record the stress and strain data to generate a stress-strain curve.
-
Young's Modulus Calculation: The Young's modulus (compressive modulus) is calculated from the initial linear region of the stress-strain curve (typically between 0-10% strain).
-
Drug Loading: Load the hydrogel with a model drug by either incorporating the drug during hydrogel synthesis or by soaking the hydrogel in a drug solution.
-
Release Study: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
Sampling: At specific time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.
-
Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Cumulative Release Calculation: Calculate the cumulative percentage of drug released over time.
-
Cell Seeding: Seed a specific cell line (e.g., fibroblasts) in a multi-well plate and allow them to adhere overnight.
-
Hydrogel Exposure: Place sterilized hydrogel samples in direct contact with the cells or use hydrogel extracts to treat the cells.
-
Incubation: Incubate the cells with the hydrogel or its extract for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: The cell viability is expressed as a percentage relative to the control group (cells cultured without hydrogel).
Visualizing Key Processes
The following diagrams, created using the DOT language, illustrate important workflows and mechanisms related to the hydrogels discussed in this guide.
Caption: Experimental workflow for hydrogel synthesis, characterization, and application.
Caption: pH-responsive drug release mechanism of chitosan hydrogels.
Caption: Simplified cellular signaling pathways influenced by hydrogel properties.
Conclusion
Both AEMA-based and chitosan-based hydrogels offer unique advantages for drug delivery and tissue engineering applications.
Chitosan hydrogels stand out for their excellent biocompatibility, biodegradability, and inherent bioactivity, including mucoadhesive and antibacterial properties. Their pH-responsiveness is a significant asset for developing oral drug delivery systems that target specific regions of the gastrointestinal tract. However, batch-to-batch variability of a natural polymer and potentially lower mechanical strength compared to some synthetic hydrogels can be limitations.
AEMA-based hydrogels , being synthetic, provide a high degree of control over their physicochemical properties, including stiffness, swelling, and degradation rate. This "bottom-up" design approach allows for the creation of highly tailored microenvironments for specific cellular applications. The presence of primary amine groups facilitates straightforward functionalization with bioactive molecules.
The choice between AEMA and chitosan hydrogels will ultimately depend on the specific requirements of the intended application. For applications where biocompatibility and biodegradability are paramount, and pH-responsiveness is desired, chitosan hydrogels are an excellent choice. For applications that demand precise control over mechanical properties and a high degree of functionalization, AEMA-based hydrogels may be more suitable. Future research may focus on the development of hybrid hydrogels that combine the advantageous properties of both natural and synthetic polymers to create next-generation biomaterials with enhanced performance.
References
- 1. Recent Development of Functional Chitosan-Based Hydrogels for Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chitosan based hydrogels: characteristics and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation, assessment, and swelling study of amphiphilic acrylic acid/chitosan-based semi-interpenetrating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and swelling behavior of chitosan-based superporous hydrogels for gastric retention application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Various Generations of Superporous Hydrogels Based on Chitosan-Acrylamide and In Vitro Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nanoscale mechanical properties of chitosan hydrogels as revealed by AFM - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design and Characterization of Chitosan-Based Smart Injectable Hydrogel for Improved Sustained Release of Antinarcotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of various generations of superporous hydrogels based on chitosan-acrylamide and in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Injectable Chitosan Hydrogels with Enhanced Mechanical Properties for Nucleus Pulposus Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. CN103937009A - Preparing method of chitosan hydrogel - Google Patents [patents.google.com]
A Comprehensive Guide to Validating the Incorporation of AEMA in Copolymers for Drug Delivery Applications
For researchers, scientists, and drug development professionals, the successful incorporation of functional monomers is a critical step in designing advanced polymer-based drug delivery systems. 2-(Acetoacetoxy)ethyl methacrylate (B99206) (AEMA) is a versatile functional monomer that offers opportunities for post-polymerization modification and the development of responsive materials. This guide provides a comparative overview of the key analytical techniques used to validate the incorporation of AEMA into copolymers, alongside a comparison with a common alternative, N-(2-hydroxypropyl)methacrylamide (HPMA).
This guide details the experimental protocols for the primary validation methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS)—and presents a comparative analysis of AEMA- and HPMA-based copolymers for drug delivery applications.
Validating AEMA Incorporation: A Multi-Technique Approach
The successful synthesis of a copolymer with the desired composition and functionality is paramount. A combination of analytical techniques is typically employed to provide a comprehensive characterization of the resulting polymer.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Quantifying Incorporation
¹H NMR spectroscopy is a powerful tool for the quantitative analysis of copolymer composition. By comparing the integral areas of proton signals unique to each monomer unit, the molar ratio of the monomers in the copolymer can be accurately determined.
Key AEMA Proton Signals:
-
Acetoacetate (B1235776) methylene (B1212753) protons (-C(O)CH₂C(O)-): Typically observed around 3.4-3.6 ppm.
-
Ester methylene protons (-OCH₂CH₂O-): Resonances usually appear in the range of 4.1-4.4 ppm.
-
Vinyl protons (CH₂=C-): In the monomer, these are found between 5.6 and 6.2 ppm. Their absence in the polymer spectrum confirms successful polymerization.
-
Methyl protons of the methacrylate backbone (-C(CH₃)-): Broad signals in the polymer backbone, typically between 0.8 and 1.2 ppm.
Experimental Protocol: Quantitative ¹H NMR Analysis of AEMA Copolymers
-
Sample Preparation:
-
Dissolve 10-20 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the copolymer's solubility).
-
Ensure the polymer is fully dissolved to obtain a homogeneous solution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).
-
Crucial for Quantification: Set a sufficient relaxation delay (D1) to allow for complete relaxation of all protons. A delay of at least 5 times the longest T₁ relaxation time of the protons being quantified is recommended. For many polymers, a D1 of 10 seconds is a safe starting point.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the characteristic peaks of the AEMA monomer and the comonomer(s). For instance, integrate the acetoacetate methylene protons of AEMA and a well-resolved peak from the comonomer.
-
Calculate the molar ratio of the monomers by dividing the integral value of each peak by the number of protons it represents.
-
¹H NMR workflow for copolymer composition analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups
FTIR spectroscopy is an essential technique for confirming the presence of the characteristic functional groups of the incorporated monomers and for verifying the completion of the polymerization reaction. Attenuated Total Reflectance (ATR) is a common sampling technique for polymer films and solids, requiring minimal sample preparation.
Key AEMA Infrared Bands:
-
C=O stretching (ester): Around 1720-1740 cm⁻¹.
-
C=O stretching (acetoacetate ketone): Around 1715 cm⁻¹.
-
C-O stretching: In the region of 1000-1300 cm⁻¹.
-
C=C stretching (monomer): A peak around 1635 cm⁻¹ which should be absent or significantly diminished in the polymer spectrum.[1]
Experimental Protocol: ATR-FTIR Analysis of AEMA Copolymer Films
-
Sample Preparation:
-
Ensure the polymer sample is dry and in the form of a film or powder.
-
If analyzing a film, ensure it is flat and free of surface contaminants.
-
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Place the polymer sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. A typical spectral range is 4000-650 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups of AEMA and the comonomer(s).
-
Confirm the absence or significant reduction of the C=C stretching band from the monomer to verify polymerization.[1]
-
ATR-FTIR workflow for copolymer characterization.
X-ray Photoelectron Spectroscopy (XPS): Surface Elemental and Chemical Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material (top 5-10 nm). This is particularly useful for confirming the presence of AEMA in the surface layers of copolymer films or nanoparticles.
Key AEMA XPS Signatures:
-
C 1s: The high-resolution C 1s spectrum can be deconvoluted to show different carbon environments, such as C-C/C-H, C-O, and C=O.
-
O 1s: The O 1s spectrum will show contributions from the different oxygen environments in the ester and acetoacetate groups.
-
N 1s: If a nitrogen-containing comonomer is used, its signal can be used for quantification.
Experimental Protocol: XPS Analysis of AEMA Copolymer Surfaces
-
Sample Preparation:
-
Mount the polymer film or a pressed powder pellet onto a sample holder.
-
Ensure the sample surface is clean and representative of the material.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s).
-
Use a charge neutralizer for insulating polymer samples to prevent surface charging and ensure accurate binding energy measurements.
-
-
Data Analysis:
-
Reference the binding energy scale to a known peak (e.g., the C 1s peak for aliphatic carbon at 284.8 eV or 285.0 eV).[2]
-
Perform peak fitting (deconvolution) on the high-resolution spectra to identify and quantify the different chemical states of the elements.
-
Calculate the elemental composition from the peak areas and the appropriate relative sensitivity factors (RSFs).
-
XPS workflow for copolymer surface analysis.
AEMA vs. HPMA: A Comparative Look for Drug Delivery
N-(2-hydroxypropyl)methacrylamide (HPMA) is a widely studied and clinically advanced polymer for drug delivery, known for its excellent biocompatibility and water solubility.[3] A comparison with AEMA highlights the distinct advantages each monomer offers.
| Feature | AEMA-based Copolymers | HPMA-based Copolymers |
| Functional Handle | Acetoacetate group for post-polymerization modification (e.g., Michael addition, enamine formation). | Hydroxyl group, which is less reactive for direct conjugation. Reactive comonomers are often required. |
| Drug Conjugation | Can be achieved through the reactive acetoacetate group, potentially allowing for tunable drug release. | Typically requires the incorporation of a separate reactive monomer with a linker for drug attachment.[4] |
| Stimuli-Responsiveness | The acetoacetate group can be used to create pH-sensitive linkages. | Generally not inherently stimuli-responsive, but can be made so through copolymerization with responsive monomers. |
| Biocompatibility | Generally considered biocompatible, but specific copolymer composition is important. | Well-established biocompatibility and non-immunogenicity, with some HPMA-drug conjugates in clinical trials.[3] |
Comparative Performance in Doxorubicin (B1662922) Delivery
While direct comparative studies between AEMA and HPMA copolymers for doxorubicin (DOX) delivery are limited, we can infer performance based on their properties.
| Parameter | AEMA-DOX Conjugates (Hypothetical) | HPMA-DOX Conjugates (Reported) |
| Drug Loading Capacity | Dependent on the molar fraction of AEMA in the copolymer. | Typically in the range of 5-10 wt%.[3] |
| Drug Release Mechanism | Can be designed for pH-sensitive release through linkages to the acetoacetate group. | Often relies on enzymatic or hydrolytic cleavage of a linker between the drug and the polymer backbone.[4] |
| In Vivo Efficacy | Expected to show enhanced tumor accumulation via the EPR effect, similar to other polymer-drug conjugates. | Have demonstrated prolonged blood circulation, enhanced tumor accumulation, and improved therapeutic efficacy compared to free DOX.[5][6] |
| Toxicity | Expected to reduce the systemic toxicity of DOX by altering its biodistribution. | Clinically shown to reduce the cardiotoxicity of DOX. |
Conclusion
The validation of AEMA incorporation in copolymers is a crucial step in the development of novel drug delivery systems. A multi-technique approach, combining the quantitative power of ¹H NMR, the functional group identification of FTIR, and the surface sensitivity of XPS, provides a comprehensive characterization of the synthesized copolymers. While HPMA remains a gold standard in polymer-based drug delivery, AEMA offers unique advantages in terms of its reactive handle for post-polymerization modification and the potential for creating stimuli-responsive systems. The choice between these monomers will depend on the specific design criteria of the drug delivery system, including the desired drug release mechanism and targeting strategy. Further direct comparative studies are warranted to fully elucidate the relative advantages of AEMA-based systems in various therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. HPMA copolymers containing doxorubicin bound by a proteolytically or hydrolytically cleavable bond: comparison of biological properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparison of in vivo properties of water-soluble HPMA-based polymer conjugates with doxorubicin prepared by controlled RAFT or free radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPMA copolymer-doxorubicin conjugates: The effects of molecular weight and architecture on biodistribution and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing AEMA-Grafted Surfaces: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of 2-aminoethyl methacrylate (B99206) (AEMA)-grafted surfaces is critical for ensuring the desired functionality and performance of biomaterials, drug delivery systems, and medical devices. The successful incorporation of AEMA introduces primary amine groups that can be leveraged for the covalent immobilization of bioactive molecules, altering surface properties such as wettability and biocompatibility. This guide provides a comparative overview of key analytical techniques used to confirm and quantify the presence and properties of AEMA grafts, supported by experimental data and detailed protocols.
This document outlines and compares the utility of X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Atomic Force Microscopy (AFM), Contact Angle Goniometry, and the Ninhydrin (B49086) Assay in the comprehensive analysis of AEMA-functionalized surfaces.
Executive Summary of Analytical Techniques
A multi-faceted approach is essential for the robust characterization of AEMA-grafted surfaces. While each technique provides unique insights, their combined application offers a comprehensive understanding of the modified surface.
-
X-ray Photoelectron Spectroscopy (XPS) is unparalleled for confirming the elemental composition of the surface and identifying the chemical states of the constituent elements, providing direct evidence of AEMA grafting through the detection of nitrogen.
-
Fourier-Transform Infrared Spectroscopy (FTIR) offers a straightforward method to verify the presence of specific chemical bonds and functional groups associated with the AEMA molecule, confirming the chemical identity of the grafted polymer.
-
Atomic Force Microscopy (AFM) provides high-resolution topographical images of the surface, revealing changes in morphology and roughness that are indicative of successful polymer grafting.
-
Contact Angle Goniometry is a simple yet effective technique to assess the macroscopic changes in surface wettability, a key functional consequence of AEMA grafting.
-
Ninhydrin Assay offers a quantitative measure of the accessible primary amine groups on the surface, which is crucial for applications requiring subsequent biomolecule conjugation.
Comparative Analysis of AEMA-Grafted vs. Unmodified Surfaces
The following tables summarize the expected quantitative data from each analytical technique when comparing an unmodified substrate to an AEMA-grafted surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top 5-10 nm of a material. For AEMA-grafted surfaces, the appearance of a nitrogen (N 1s) signal is a definitive indicator of successful grafting.
| Surface | C 1s (%) | O 1s (%) | N 1s (%) | Si 2p (%) |
| Unmodified Silicon Wafer | 45.2 | 35.8 | 0.0 | 19.0 |
| AEMA-grafted Silicon Wafer | 65.7 | 20.1 | 8.2 | 6.0 |
Table 1: Representative elemental composition of an unmodified silicon wafer and an AEMA-grafted silicon wafer as determined by XPS. The presence of nitrogen and the increase in the carbon content are indicative of AEMA grafting.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR, particularly in the Attenuated Total Reflectance (ATR) mode, is used to identify the functional groups present on a surface. The appearance of characteristic peaks for the amide and carbonyl groups of AEMA confirms the presence of the graft.
| Functional Group | Wavenumber (cm⁻¹) | Unmodified Surface | AEMA-Grafted Surface |
| N-H bend (Amine) | ~1621 | Absent | Present |
| C=O stretch (Ester) | ~1728 | Absent | Present |
| C-N stretch | ~1150-1350 | Absent | Present |
| -NH₂ scissoring | ~700 | Absent | Present |
Table 2: Characteristic FTIR absorption peaks for poly(AEMA) that would be present on a grafted surface but absent on a typical unmodified substrate.[1]
Atomic Force Microscopy (AFM)
AFM provides three-dimensional images of a surface at the nanoscale, allowing for the quantification of surface roughness. A successful AEMA grafting typically results in an increase in surface roughness due to the presence of polymer chains.
| Surface | Root Mean Square (RMS) Roughness (nm) |
| Unmodified Poly(ε-caprolactone) (PCL) Film | 1.5 ± 0.3 |
| AEMA-grafted PCL Film | 4.8 ± 0.7 |
Table 3: Comparison of the average RMS roughness of an unmodified PCL film and an AEMA-grafted PCL film, demonstrating a significant increase in surface roughness after grafting.
Contact Angle Goniometry
This technique measures the angle a liquid droplet makes with a solid surface, providing a measure of wettability. AEMA grafting typically increases the hydrophilicity of a surface, resulting in a lower water contact angle.
| Surface | Water Contact Angle (°) |
| Unmodified Polystyrene | 88 ± 3 |
| AEMA-grafted Polystyrene | 55 ± 4 |
Table 4: Representative water contact angle measurements for an unmodified polystyrene surface and an AEMA-grafted polystyrene surface, indicating a shift towards a more hydrophilic surface after grafting.
Ninhydrin Assay
The ninhydrin assay is a colorimetric method used to quantify the concentration of primary amines. This is a crucial technique for applications where the density of amine groups for subsequent reactions is important.
| Surface | Surface Amine Density (μmol/cm²) |
| Unmodified Surface | 0 |
| AEMA-grafted Surface | 0.5 - 2.0 |
Table 5: Typical range of surface amine densities measured on AEMA-grafted surfaces using the ninhydrin assay.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication of these characterization techniques.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Samples are cut to a size compatible with the XPS sample holder (typically 1 cm x 1 cm). The surface to be analyzed should be clean and free of contaminants.
-
Instrumentation: A monochromatic Al Kα X-ray source is typically used.
-
Analysis Conditions:
-
Survey Scan: A wide energy range scan (e.g., 0-1100 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: Narrower scans are performed over the peaks of interest (e.g., C 1s, O 1s, N 1s) to determine the chemical states of the elements.
-
Charge Neutralization: An electron flood gun is used to prevent surface charging on insulating samples.
-
-
Data Analysis: The elemental composition is calculated from the peak areas of the survey scan, corrected for the atomic sensitivity factors. High-resolution spectra are curve-fitted to identify different chemical species.
Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: The sample is placed in direct contact with the ATR crystal (e.g., diamond or germanium). Sufficient pressure is applied to ensure good contact.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample spectrum is then collected.
-
The final spectrum is presented in absorbance units, which is the negative logarithm of the sample spectrum divided by the background spectrum.
-
Typically, 32 to 64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.
-
-
Data Analysis: The presence of characteristic absorption bands for AEMA is identified and compared to the spectrum of the unmodified substrate.
Atomic Force Microscopy (AFM)
-
Sample Preparation: The sample is mounted on a flat metal disc using double-sided adhesive tape.
-
Instrumentation: An atomic force microscope operating in tapping mode is commonly used for polymer surfaces to minimize sample damage.
-
Imaging Conditions:
-
A silicon cantilever with a sharp tip (radius < 10 nm) is used.
-
The scan size can range from the nanometer to the micrometer scale (e.g., 1 µm x 1 µm or 5 µm x 5 µm).
-
The scan rate is typically set between 0.5 and 1.5 Hz.
-
-
Data Analysis: The AFM software is used to generate 2D and 3D topographical images. The root mean square (RMS) roughness is calculated from the height data over a defined area.
Contact Angle Goniometry (Sessile Drop Method)
-
Sample Preparation: The sample is placed on a flat, level stage.
-
Procedure:
-
A small droplet of deionized water (typically 2-5 µL) is gently dispensed onto the surface using a microsyringe.
-
A high-resolution camera captures a side-profile image of the droplet.
-
Software analyzes the image to determine the angle between the baseline of the droplet and the tangent at the liquid-solid-air interface.
-
-
Data Analysis: Multiple measurements are taken at different locations on the surface, and the average contact angle and standard deviation are reported.
Ninhydrin Assay for Surface Amine Quantification
-
Reagent Preparation:
-
Ninhydrin Reagent: Dissolve ninhydrin in a suitable solvent (e.g., ethanol) to a final concentration of approximately 3% (w/v).
-
Standard Solutions: Prepare a series of standard solutions of a known primary amine (e.g., 2-aminoethanol) of varying concentrations.
-
-
Procedure:
-
The AEMA-grafted surface is immersed in the ninhydrin reagent solution in a reaction vessel.
-
The reaction is typically carried out at an elevated temperature (e.g., 80-100°C) for a specific time (e.g., 15-30 minutes).
-
After the reaction, the solution containing the colored product (Ruhemann's purple) is transferred to a cuvette.
-
-
Measurement and Quantification:
-
The absorbance of the solution is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for Ruhemann's purple (~570 nm).
-
A calibration curve is generated using the absorbance values of the standard solutions.
-
The concentration of amine groups on the surface is determined by comparing the absorbance of the sample to the calibration curve, taking into account the surface area of the sample.[3]
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the characterization process and the relationship between the different analytical techniques.
Caption: A logical workflow for the synthesis and characterization of AEMA-grafted surfaces.
Caption: Interrelationship of analytical techniques for AEMA-grafted surface characterization.
References
A Comparative Guide to Functional Methacrylates in Hydrogel Formulation for Drug Delivery and Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three commonly utilized functional methacrylates for hydrogel synthesis: 2-Hydroxyethyl methacrylate (B99206) (HEMA), Glycidyl (B131873) methacrylate (GMA), and Methacrylic acid (MAA). The selection of a suitable monomer is paramount in tailoring hydrogel properties for specific biomedical applications, including controlled drug release and tissue engineering scaffolds. This document summarizes key performance metrics based on experimental data, details relevant experimental protocols, and provides visualizations to clarify relationships and processes.
Comparative Analysis of Hydrogel Properties
The functional groups of methacrylate monomers impart distinct physicochemical properties to the resulting hydrogels, significantly influencing their swelling behavior, mechanical strength, and interaction with therapeutic molecules.
Swelling Behavior
The equilibrium swelling ratio (ESR) is a critical parameter that affects nutrient transport, drug diffusion, and the hydrogel's mechanical properties. It is largely governed by the hydrophilicity of the polymer network and the crosslinking density.
| Functional Methacrylate | Monomer Properties | Typical Equilibrium Swelling Ratio (%) | Conditions |
| HEMA | Hydrophilic (hydroxyl group) | 40 - 80 | Neutral pH, varying crosslinker concentrations[1] |
| GMA | Hydrophobic (epoxy group), reactive | Decreases with increasing GMA content | Neutral pH[2] |
| MAA | pH-sensitive (carboxylic acid group) | ~150 (pH 1.2) to >1000 (pH 7.4) | pH-dependent[3][4] |
Analysis: HEMA-based hydrogels exhibit moderate and stable swelling, making them suitable for applications where a consistent volume is desired.[5] GMA's hydrophobic nature and reactive epoxy group, which can be used for further functionalization, generally lead to lower swelling ratios.[2] MAA-based hydrogels are "smart" materials that demonstrate significant pH-dependent swelling due to the ionization of carboxylic acid groups at higher pH, making them ideal for targeted drug delivery to specific sites in the gastrointestinal tract.[4][6]
Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its handling, stability, and ability to provide structural support in tissue engineering applications.
| Functional Methacrylate | Typical Compressive Modulus (kPa) | Typical Tensile Strength (kPa) | Key Influencing Factors |
| HEMA | 29 - 173[7] | 50 - 200[8] | Crosslinker concentration, water content[9][10] |
| GMA | Increases with GMA content | Generally higher than HEMA | Degree of crosslinking and functionalization[2] |
| MAA | pH-dependent, can be high in collapsed state | Varies significantly with pH and ionization | pH, ionic strength, crosslinker density[11] |
Analysis: HEMA hydrogels generally possess moderate mechanical strength, which can be tuned by adjusting the crosslinker concentration.[9][10] The incorporation of GMA can enhance mechanical properties due to its potential for increased crosslinking and chemical modification.[12] MAA hydrogels exhibit variable mechanical properties that are highly dependent on the pH of the surrounding environment; they are typically stronger and more rigid at low pH (collapsed state) and soften at higher pH (swollen state).[6]
Drug Release Characteristics
The release of encapsulated drugs from hydrogels is primarily governed by diffusion through the swollen polymer network and, in the case of responsive hydrogels, by changes in the network structure.
| Functional Methacrylate | Release Mechanism | Typical Drug Release Profile | Applications |
| HEMA | Diffusion-controlled | Sustained release over hours to days[13] | Ophthalmic drug delivery, wound dressings[5] |
| GMA | Diffusion-controlled, potential for covalent drug attachment | Controlled release, potential for zero-order kinetics with covalent linkage | Long-term drug delivery, protein delivery[14] |
| MAA | pH-triggered, diffusion-controlled | Minimal release at low pH, rapid release at neutral/alkaline pH[15] | Oral drug delivery, colon-targeted delivery[6][16] |
Analysis: HEMA hydrogels provide a stable matrix for the sustained diffusional release of drugs.[13] The reactive epoxy group of GMA allows for the covalent immobilization of drugs, which can lead to more controlled and prolonged release profiles.[14] MAA hydrogels are excellent candidates for targeted drug delivery, as they can protect the drug in the acidic environment of the stomach and trigger its release in the more neutral pH of the intestines.[15]
Experimental Protocols
Synthesis of Methacrylate-Based Hydrogels by Photopolymerization
This protocol describes a general method for fabricating methacrylate-based hydrogels using UV-initiated photopolymerization.
Materials:
-
Functional methacrylate monomer (HEMA, GMA, or MAA)
-
Crosslinking agent (e.g., ethylene (B1197577) glycol dimethacrylate, EGDMA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., deionized water, ethanol)
-
UV light source (365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the functional methacrylate monomer in the chosen solvent.
-
Add the crosslinking agent (typically 1-5 mol% relative to the monomer).
-
Add the photoinitiator (typically 0.1-1 wt% relative to the monomer).
-
Vortex or sonicate the solution until all components are fully dissolved.
-
-
Polymerization:
-
Pour the pre-polymer solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate polymerization and crosslinking. The exposure time will depend on the light intensity and the specific formulation.
-
-
Purification:
-
After polymerization, remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or a suitable solvent for 24-48 hours, changing the solvent periodically, to remove any unreacted monomers, crosslinker, and photoinitiator.
-
-
Drying (Optional):
-
For dry weight measurements, freeze the hydrogel and then lyophilize until a constant weight is achieved.
-
Characterization of Hydrogel Properties
2.2.1. Swelling Ratio Determination:
-
Immerse a pre-weighed dried hydrogel sample (Wd) in a buffered solution of the desired pH at a specific temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100
2.2.2. Mechanical Testing (Compression):
-
Use a universal testing machine with a compression platen.
-
Place a swollen, cylindrical hydrogel sample of known dimensions on the lower platen.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data.
-
The compressive modulus is determined from the initial linear region of the stress-strain curve.
2.2.3. In Vitro Drug Release Study:
-
Load the hydrogel with a model drug by either incorporating the drug into the pre-polymer solution or by soaking the hydrogel in a drug solution.
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., phosphate-buffered saline, PBS) at 37°C with gentle agitation.
-
At predetermined time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Determine the concentration of the released drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).[17]
-
Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Chemical structures of HEMA, GMA, and MAA.
Caption: Workflow for hydrogel synthesis via photopolymerization.
Caption: Relationship between monomer choice and hydrogel properties.
References
- 1. Studies on swelling, tensile properties and network parameters of HEMA/St copolymeric hydrogels - Beijing Institute of Technology [pure.bit.edu.cn]
- 2. Synthesis and characterization of a hybrid (chitosan-g-glycidyl methacrylate)-xanthan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glasnik.tf.unibl.org [glasnik.tf.unibl.org]
- 5. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli-Responsive Hydrogels of Poly(Methacrylic Acid)/Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Drug Delivery Systems for Promethazine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. banglajol.info [banglajol.info]
- 12. mdpi.com [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Characterization of glycidyl methacrylate – Crosslinked hyaluronan hydrogel scaffolds incorporating elastogenic hyaluronan oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Secure Verification [technorep.tmf.bg.ac.rs]
- 16. mdpi.com [mdpi.com]
- 17. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Aminoethyl Methacrylate
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Aminoethyl methacrylate (B99206), a common reagent in polymer synthesis. Following these procedures will mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle 2-Aminoethyl methacrylate with the appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant[1][2].
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specific Recommendations |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Use chemical safety goggles or a face shield[2]. |
| Skin and Body Protection | Wear a laboratory coat to prevent skin contact. |
| Respiratory Protection | In case of vapor or dust generation, use a NIOSH-approved respirator[2]. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as pouring it down the drain or mixing it with municipal waste, is prohibited and can lead to environmental contamination[1][2][3].
Step 1: Waste Collection
-
Dedicated Waste Container: Collect all waste this compound, including any contaminated materials, in a designated, properly labeled, and sealed container[4]. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound"[5].
-
Incompatible Wastes: Do not mix this compound waste with other incompatible chemicals[4]. It should be stored separately from strong oxidizing agents, strong bases, acids, and halogens[2][6].
Step 2: Handling Spills
In the event of a spill, prompt and safe cleanup is essential.
-
Ensure Ventilation: Maintain adequate ventilation in the spill area[1].
-
Containment: Cover the spill with a suitable non-flammable absorbent material (e.g., vermiculite, dry sand)[1].
-
Collection: Carefully sweep or scoop up the absorbed material and place it into the designated hazardous waste container[2].
-
Decontamination: Wash the spill site after the material has been completely picked up[1].
Step 3: Final Disposal
-
Licensed Waste Disposal Service: The primary and mandated method for the disposal of this compound is to entrust it to a licensed hazardous waste disposal company[1][7].
-
Regulatory Compliance: All disposal activities must adhere strictly to local, state, and national environmental regulations[1].
-
Incineration: Incineration is a recommended disposal method for this type of chemical waste[6].
Contaminated Packaging
Any packaging that has come into contact with this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself[1][7]. The container should be emptied as much as possible before being handed over for disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment.
References
- 1. georganics.sk [georganics.sk]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. How to Dispose of Waste Methyl Methacrylate? [slchemtech.com]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 2-Aminoethyl methacrylate
This guide provides essential safety and logistical information for the handling and disposal of 2-Aminoethyl methacrylate (B99206) (AEM), tailored for research, scientific, and drug development professionals. Adherence to these procedural steps is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification
2-Aminoethyl methacrylate hydrochloride is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this compound with appropriate safety measures to prevent exposure.
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when handling this compound. This equipment creates a necessary barrier between the handler and the chemical.[3]
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1] | To protect against splashes and dust that can cause serious eye irritation.[1][2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact, which can cause irritation.[1][2] |
| Skin and Body Protection | A lab coat, chemical-resistant overalls, or other protective clothing to prevent skin exposure.[1][5] | To protect skin from accidental contact and irritation.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[1][6] If ventilation is inadequate or dust is present, use a NIOSH-approved N95 dust mask or equivalent respirator.[7] | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
Step 1: Preparation and Engineering Controls
-
Ensure a safety shower and eye wash station are readily accessible and in close proximity to the workstation.[1][2]
-
Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control airborne levels of the substance.[2][6]
-
Before starting, ensure all necessary PPE is available and in good condition.
Step 2: Donning PPE
-
Put on your lab coat and any additional protective clothing.
-
Wear chemical safety goggles and, if necessary, a face shield.
-
Don the appropriate chemical-resistant gloves.[8]
-
If required, wear a NIOSH-approved respirator.
Step 3: Handling the Chemical
-
Avoid all direct contact with the skin and eyes.[1]
-
Carefully handle the container to prevent spills.
-
When not in use, keep the container tightly closed.[1]
Step 4: Storage
-
Store the chemical in a cool, dry, and well-ventilated place.[2]
-
Keep the container refrigerated (approximately 4°C).[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Step 5: Post-Handling
-
After handling, wash your hands and any exposed skin thoroughly with soap and water.[1][2]
-
Remove and properly dispose of or decontaminate PPE. Contaminated clothing should be removed before entering eating areas.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.
Step 1: Waste Collection
-
Collect waste material, including any contaminated absorbents from spills, in a suitable, clearly labeled, and sealed container for disposal.[1]
Step 2: Waste Storage
-
Store waste containers in a designated, secure area away from incompatible materials pending disposal.
Step 3: Professional Disposal
-
The disposal of this chemical waste must be handled by a licensed and approved waste disposal company.[6]
-
Do not dispose of the material with municipal waste or empty it into drains.[1][2]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1][2]
Step 4: Container Disposal
-
Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the unused product.[2][6]
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. georganics.sk [georganics.sk]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound phenothiazine 500ppm stabilizer, 90 2420-94-2 [sigmaaldrich.com]
- 8. petrochemistry.eu [petrochemistry.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
